molecular formula C5H7NO2 B1351172 4-Methyloxazole-5-methanol CAS No. 45515-23-9

4-Methyloxazole-5-methanol

Cat. No.: B1351172
CAS No.: 45515-23-9
M. Wt: 113.11 g/mol
InChI Key: RMNSUMDMIHSPIL-UHFFFAOYSA-N
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Description

4-Methyloxazole-5-methanol is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-1,3-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNSUMDMIHSPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383590
Record name 4-METHYLOXAZOLE-5-METHANOL
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Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45515-23-9
Record name 4-METHYLOXAZOLE-5-METHANOL
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Record name (4-methyl-1,3-oxazol-5-yl)methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methyloxazole-5-methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Methyloxazole-5-methanol (CAS No: 45515-23-9) is a heterocyclic organic compound featuring a substituted oxazole ring.[1] The oxazole scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, aimed at researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a polar substance, largely owing to the presence of the hydroxymethyl group, which can participate in hydrogen bonding. This characteristic influences its solubility and reactivity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 45515-23-9[3]
Molecular Formula C5H7NO2[3]
Molecular Weight 113.11 g/mol [4]
Boiling Point 214.588 °C at 760 mmHg[3]
Density 1.184 g/cm³[3]
Flash Point 83.58 °C[3]
Refractive Index 1.496[3]
XLogP3 0.47530[3]
PSA 46.26000[3]
Storage Temperature 2-8°C[5]

Synthesis of this compound

While a specific protocol for this compound is not widely published, a plausible and effective method is the reduction of its corresponding ester, ethyl 4-methyloxazole-5-carboxylate. This approach is based on a documented procedure for the synthesis of the regioisomer, (5-methyl-1,3-oxazol-4-yl)methanol.[6]

Experimental Protocol: Synthesis via Ester Reduction

This protocol describes the reduction of ethyl 4-methyloxazole-5-carboxylate to yield this compound.

1. Reaction Setup:

  • Dissolve ethyl 4-methyloxazole-5-carboxylate (1 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and methanol.

  • Place the solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

2. Reduction:

  • At room temperature, add lithium borohydride (LiBH₄) (2.5 equivalents) to the solution in small portions.

  • Once the addition is complete, heat the reaction mixture to 55°C.

  • Maintain this temperature overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up:

  • Cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by solid NH₄Cl.

  • Reduce the solvent volume under reduced pressure.

  • Dilute the residue with ethyl acetate.

4. Purification:

  • Filter the resulting precipitate and wash it with hot ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

G Synthesis Workflow for this compound start Ethyl 4-methyloxazole-5-carboxylate (in THF/Methanol) reagents LiBH₄ start->reagents Add reaction Heat to 55°C (Overnight) reagents->reaction workup Quench with NH₄Cl Evaporate Solvent reaction->workup extraction Dilute with Ethyl Acetate Filter workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

A plausible synthesis workflow for this compound.

Spectroscopic Analysis

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.7s1HH-2 (oxazole ring)
~4.5s2H-CH₂OH
~4.2br s1H-OH
~2.3s3H-CH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~150C-2
~145C-5
~134C-4
~56-CH₂OH
~10-CH₃

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadO-H Stretch (Alcohol)
~3120Medium=C-H Stretch (Oxazole Ring)
~2930MediumC-H Stretch (Methyl/Methylene)
~1590StrongC=N Stretch (Oxazole Ring)
~1050StrongC-O Stretch (Alcohol)
General Protocol for Spectroscopic Data Acquisition

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Use standard pulse sequences.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid or low-melting solid, place a drop of the neat sample between two KBr or NaCl plates to form a thin film.

  • Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the mass spectrometer, often via Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV. The molecular ion peak (M⁺) would be expected at m/z = 113.

G General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Output prep_nmr Dissolve in Deuterated Solvent acq_nmr NMR Spectrometer prep_nmr->acq_nmr prep_ir Prepare Thin Film (Neat Liquid) acq_ir FTIR Spectrometer prep_ir->acq_ir prep_ms Dilute in Volatile Solvent acq_ms GC-MS prep_ms->acq_ms data_nmr ¹H & ¹³C NMR Spectra acq_nmr->data_nmr data_ir IR Spectrum acq_ir->data_ir data_ms Mass Spectrum acq_ms->data_ms

A generalized workflow for spectroscopic data acquisition.

Biological Activity and Potential Applications

While specific biological studies on this compound have not been identified, the 4-methyloxazole scaffold is a key feature in many compounds with significant pharmacological activities.[2]

Anticancer Potential of 4-Methyloxazole Derivatives

Numerous derivatives of 4-methyloxazole have demonstrated potent anticancer activity.[2] A primary mechanism of action for some of these compounds is the disruption of microtubule dynamics. By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, which subsequently triggers apoptosis (programmed cell death), often through the intrinsic mitochondrial pathway.[2]

G General Anticancer Mechanism of 4-Methyloxazole Derivatives compound 4-Methyloxazole Derivative tubulin Tubulin Polymerization compound->tubulin Inhibits cell_cycle G2/M Phase Arrest compound->cell_cycle microtubules Microtubule Formation tubulin->microtubules mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Induces

General signaling pathway for 4-methyloxazole derivatives.

Safety and Handling

Specific safety data for this compound is limited. However, based on the parent compound, 4-methyloxazole, it should be handled with care. 4-Methyloxazole is classified as a flammable liquid and an irritant.[8] Therefore, it is prudent to treat this compound as a potential irritant and to handle it in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. While comprehensive experimental data for this specific molecule is sparse in the public domain, its properties and reactivity can be reasonably inferred from related compounds. Its structural similarity to biologically active 4-methyloxazole derivatives suggests potential for further investigation in medicinal chemistry, particularly in the development of novel therapeutic agents. This guide provides a foundational summary to aid researchers in their work with this compound.

References

An In-depth Technical Guide on the Characterization of 4-Methyloxazole-5-methanol (CAS 45515-23-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Methyloxazole-5-methanol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] This document outlines its physicochemical properties, provides a detailed, plausible experimental protocol for its synthesis, and describes standard methods for its characterization using modern analytical techniques.

Compound Profile

  • IUPAC Name: (4-methyl-1,3-oxazol-5-yl)methanol

  • Synonyms: 4-Methyl-1,3-oxazole-5-methanol, 5-hydroxymethyl-4-methyl-oxazol, (4-methyl-oxazol-5-yl)-methanol[2]

  • CAS Number: 45515-23-9[2]

  • Molecular Formula: C₅H₇NO₂[2]

  • Molecular Weight: 113.11 g/mol [3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Density 1.184 g/cm³[2]
Boiling Point 214.588 °C at 760 mmHg[2]
Flash Point 83.58 °C[2]
Refractive Index 1.496[2]
InChI InChI=1S/C5H7NO2/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3[1]
SMILES Cc1c(CO)ocn1[1]

Synthesis and Purification

While a specific protocol for the synthesis of this compound is not widely published, a plausible route is via the Van Leusen oxazole synthesis, which is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5]

3.1. Proposed Synthesis: Van Leusen Reaction

The synthesis of this compound can be envisioned through the reaction of 1-(isocyanomethylsulfonyl)-4-methylbenzene (TosMIC) with a protected form of hydroxyacetaldehyde, followed by deprotection. A more direct approach, though potentially lower yielding, might involve the use of a suitably protected hydroxyacetaldehyde.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(isocyanomethylsulfonyl)-4-methylbenzene (TosMIC) (1.0 equivalent) and a protected hydroxyacetaldehyde derivative (e.g., 2,2-dimethoxyethanal) (1.1 equivalents) in methanol.

  • Base Addition: To the stirred solution, add potassium carbonate (1.2 equivalents).[6]

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure. To the residue, add water and ethyl acetate and transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Deprotection (if necessary): If a protected aldehyde was used, the resulting oxazole derivative will need to be deprotected. For example, an acetal protecting group can be removed under acidic conditions.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash chromatography on silica gel to yield pure this compound.[6]

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[7]

  • ¹H NMR Acquisition: Use a standard one-pulse sequence with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Acquire 8 to 16 scans for a good signal-to-noise ratio.[7]

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence with a spectral width of about 220 ppm and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required.[7]

  • Data Processing: Perform a Fourier transform on the raw data (Free Induction Decay - FID). Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

Predicted NMR Data:

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9s1HH-2 (oxazole ring)
~4.6s2H-CH ₂OH
~3.5br s1H-CH₂OH
~2.2s3H-CH

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~151C-2 (oxazole ring)
~148C-5 (oxazole ring)
~139C-4 (oxazole ring)
~55-C H₂OH
~10-C H₃

4.2. Infrared (IR) Spectroscopy

Experimental Protocol for FTIR:

  • Sample Preparation: For a liquid sample, place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.

  • Data Acquisition: Record a background spectrum of the empty spectrometer or clean ATR crystal. Then, acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Predicted IR Data:

Table 4: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H Stretch (alcohol)[8]
~3120Medium=C-H Stretch (oxazole ring)[7]
~2930MediumC-H Stretch (methyl group)[7]
~1590StrongC=N Stretch (oxazole ring)[7]
~1500StrongC=C Stretch (oxazole ring)[7]
~1050StrongC-O Stretch (primary alcohol)[8]

4.3. Mass Spectrometry (MS)

Experimental Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or methanol.

  • GC-MS System Setup: Use a capillary GC column suitable for polar heterocyclic compounds. Set an appropriate oven temperature program to separate the analyte from the solvent and any impurities.

  • Mass Spectrometry Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 35-200 to detect the molecular ion and its fragments.[7]

  • Data Processing: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound and extract the associated mass spectrum.[7]

Predicted MS Data:

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
113[M]⁺ (Molecular Ion)
112[M-H]⁺
98[M-CH₃]⁺
82[M-CH₂OH]⁺
54[M-CH₂OH-CO]⁺ or [C₃H₄N]⁺

Biological Activity

While specific biological activities for this compound are not extensively documented, the 4-methyloxazole scaffold is present in various biologically active molecules. Derivatives of 4-methyloxazole have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[7] For instance, some 4-methyloxazole derivatives exhibit anticancer activity by interfering with microtubule dynamics, leading to apoptosis.[7] The anti-inflammatory effects of some derivatives are attributed to the inhibition of the NF-κB pathway.[7] The antimicrobial properties often involve the disruption of essential microbial pathways, such as ergosterol biosynthesis in fungi.[7] Further research is needed to elucidate the specific biological profile of this compound.

Visualizations

Workflow for Synthesis and Characterization of this compound

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (TosMIC, Protected Aldehyde) reaction Van Leusen Reaction (K₂CO₃, Methanol, Reflux) start->reaction workup Aqueous Work-up & Extraction reaction->workup deprotection Deprotection (if needed) workup->deprotection purification Purification (Column Chromatography) deprotection->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry (GC-MS) product->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and characterization of this compound.

References

Elucidation of the Chemical Structure of (4-Methyl-1,3-oxazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the structure elucidation of (4-Methyl-1,3-oxazol-5-yl)methanol. Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data for this specific compound was not publicly available. The spectroscopic data presented herein is therefore predicted based on established principles of spectroscopy and data from structurally similar compounds. A plausible synthetic route is also proposed based on well-established chemical reactions.

Introduction

(4-Methyl-1,3-oxazol-5-yl)methanol is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position. The oxazole moiety is a key structural motif in numerous biologically active compounds and natural products, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery. Accurate structural determination is the cornerstone of understanding its chemical properties and potential biological activity. This guide outlines the key analytical techniques and a plausible synthetic strategy for the comprehensive characterization of (4-Methyl-1,3-oxazol-5-yl)methanol.

Chemical Structure and Properties

The fundamental properties of (4-Methyl-1,3-oxazol-5-yl)methanol are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₇NO₂PubChem
Molecular Weight 113.11 g/mol PubChem
CAS Number 45515-23-9Synblock
Canonical SMILES CC1=C(CO)OC=N1PubChem
InChI Key RMNSUMDMIHSPIL-UHFFFAOYSA-NPubChem
Predicted LogP -0.3ChemAxon
Predicted Boiling Point 214.6 °C at 760 mmHgEPISuite
Predicted Density 1.18 g/cm³EPISuite

Proposed Synthesis

Experimental Protocol: Van Leusen Synthesis of (4-Methyl-1,3-oxazol-5-yl)methanol

Materials:

  • 1,1-Diethoxy-2-propanone

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of 1,1-diethoxy-2-propanone (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.1 equivalents) and potassium carbonate (2.0 equivalents).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure. To the residue, add water and extract with dichloromethane (3 x 50 mL).

  • Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 5-(diethoxymethyl)-4-methyl-1,3-oxazole, is then purified by silica gel column chromatography.

  • Deprotection: The purified intermediate is dissolved in a mixture of tetrahydrofuran and 1M hydrochloric acid. The reaction is stirred at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC).

  • Final Work-up and Purification: The reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, (4-Methyl-1,3-oxazol-5-yl)methanol, is purified by silica gel column chromatography.

G start 1,1-Diethoxy-2-propanone + Tosylmethyl isocyanide (TosMIC) reaction Van Leusen Reaction (K2CO3, MeOH, rt) start->reaction intermediate 5-(Diethoxymethyl)-4-methyl- 1,3-oxazole reaction->intermediate deprotection Acidic Hydrolysis (HCl, THF/H2O) intermediate->deprotection product (4-Methyl-1,3-oxazol-5-yl)methanol deprotection->product G synthesis Synthesis and Purification ms Mass Spectrometry (MS) Confirm Molecular Weight (113.11) synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups (-OH, C=N) synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) synthesis->nmr data Compare with Predicted Data ms->data ir->data nmr->data elucidation Structure Elucidation data->elucidation

Spectroscopic Profile of 4-Methyloxazole-5-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Methyloxazole-5-methanol (CAS No: 45515-23-9).[1][2][3] As a substituted oxazole, this compound is of interest in medicinal chemistry and drug development due to the prevalence of the oxazole scaffold in biologically active molecules. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for acquiring such data.

Core Data Summary

The molecular formula of this compound is C5H7NO2, with a molecular weight of 113.11 g/mol .[1][2] The following tables summarize the predicted spectroscopic data based on its structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9Singlet1HH2 (oxazole ring)
~4.6Singlet2H-CH₂OH
~3.5Singlet (broad)1H-OH
~2.2Singlet3H-CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~151C2 (oxazole ring)
~148C5 (oxazole ring)
~139C4 (oxazole ring)
~56-CH₂OH
~11-CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H Stretch (Alcohol)
~3120Medium=C-H Stretch (Oxazole Ring)
~2930MediumC-H Stretch (Methyl Group)
~1590StrongC=N Stretch (Oxazole Ring)
~1500StrongC=C Stretch (Oxazole Ring)
1260-1050StrongC-O Stretch (Alcohol)

Sample Preparation: Neat liquid or KBr pellet.

Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
113High[M]⁺ (Molecular Ion)
112Moderate[M-H]⁺
96Moderate[M-OH]⁺
82High[M-CH₂OH]⁺
54Moderate[M-CH₂OH-CO]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup : The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is inserted into the magnet, and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition : A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed to simplify the spectrum. Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (7.26 ppm for ¹H) or the solvent carbon peak (77.16 ppm for ¹³C) can be used as an internal reference, or tetramethylsilane (TMS) at 0 ppm.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum : A background spectrum of the empty sample compartment (or clean ATR crystal/salt plates) is recorded to account for atmospheric and instrumental absorptions.

  • Sample Spectrum Acquisition : The prepared sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.

  • Gas Chromatography (for GC-MS) : The sample is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization : As the sample elutes from the GC column or is vaporized from the direct probe, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating ions.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing : The detector records the abundance of each ion at different m/z values, generating a mass spectrum. The data system processes this information to display the spectrum and can be used to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is illustrated below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectrometer Sample->NMR IR IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS Process_NMR Fourier Transform & Referencing NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Library Matching & Fragmentation Analysis MS->Process_MS Analysis Structure Elucidation Process_NMR->Analysis Process_IR->Analysis Process_MS->Analysis

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyloxazole-5-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Methyloxazole-5-methanol, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on delivering precise data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound, with the CAS number 45515-23-9, is an organic compound featuring a substituted oxazole ring.[1][2] The presence of both a methyl group and a hydroxymethyl group on the oxazole core imparts specific characteristics to the molecule, influencing its polarity, reactivity, and potential for biological activity.[1]

Data Presentation of Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₇NO₂[2]
Molecular Weight 113.11 g/mol [3]
Boiling Point 214.588 °C at 760 mmHg[2]
Density 1.184 g/cm³[2]
Flash Point 83.58 °C[2]
Refractive Index 1.496[2]
Melting Point Data not available
Solubility Data not available
Appearance Yellowish powder (for the isomer (5-methyl-1,3-oxazol-4-yl)methanol)[4]

Spectroscopic and Chemical Data

Detailed spectroscopic data for this compound is not widely available in public databases. However, data for the isomeric compound, (5-methyl-1,3-oxazol-4-yl)methanol, provides valuable insight into the expected spectral characteristics.[4]

Spectroscopic Data Summary (Isomer: (5-methyl-1,3-oxazol-4-yl)methanol)
SpectrumKey Peaks/SignalsSource(s)
¹H NMR (400 MHz, CDCl₃) δ 7.71 (s, 1H, oxazole-H), 4.48 (s, 2H, -CH₂OH), 4.20 (br. s, 1H, -OH), 2.29 (s, 3H, -CH₃)[4]
¹³C NMR (126 MHz, CDCl₃) δ 149.4, 145.4, 133.7, 55.5, 10.0[4]
Mass Spectrum (CI) m/z 114 [M+H]⁺ (58%), 96 [M-OH]⁺ (100%)[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the determination of its key physical properties are provided below. The synthesis protocol is adapted from a reliable method for a closely related isomer.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of a suitable precursor, such as ethyl 4-methyloxazole-5-carboxylate.

Reaction Scheme:

G start Ethyl 4-methyloxazole-5-carboxylate product This compound start->product Reduction reagents LiBH₄ THF/Methanol

Caption: Synthesis of this compound.

Detailed Methodology:

  • Dissolution: Dissolve ethyl 4-methyloxazole-5-carboxylate (1 equivalent) in a 2:1 mixture of anhydrous tetrahydrofuran (THF) and methanol.

  • Reduction: To the solution, add lithium borohydride (LiBH₄) (2.5 equivalents) in small portions at room temperature.

  • Reaction: Heat the resulting mixture at 55 °C overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by the addition of solid NH₄Cl.

  • Work-up: Evaporate the majority of the solvent under reduced pressure. Dilute the residue with ethyl acetate and filter to remove the inorganic precipitate. Wash the precipitate with hot ethyl acetate.

  • Purification: Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Determination of Physical Properties

Standard laboratory protocols can be employed to determine the physical properties of this compound.

Workflow for Physical Property Determination:

G cluster_boiling_point Boiling Point Determination cluster_density Density Determination cluster_refractive_index Refractive Index Measurement bp1 Place sample in Thiele tube bp2 Heat gradually bp1->bp2 bp3 Record temperature at which rapid bubbling occurs bp2->bp3 d1 Weigh empty pycnometer d2 Fill with sample and weigh d1->d2 d3 Calculate density (mass/volume) d2->d3 ri1 Calibrate Abbe refractometer ri2 Apply sample to prism ri1->ri2 ri3 Read refractive index ri2->ri3

Caption: Experimental workflows for physical properties.

Detailed Methodologies:

  • Boiling Point: The boiling point can be determined using a Thiele tube apparatus. A small amount of the liquid is placed in a fusion tube with an inverted capillary tube. The apparatus is heated slowly, and the temperature at which a continuous stream of bubbles emerges from the capillary is recorded as the boiling point.

  • Density: The density can be measured using a pycnometer. The mass of the empty, dry pycnometer is recorded. It is then filled with the sample, and the mass is recorded again. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

  • Refractive Index: The refractive index can be measured using an Abbe refractometer. The instrument is calibrated with a standard of known refractive index. A few drops of the sample are placed on the prism, and the refractive index is read from the scale.

Chemical Properties and Reactivity

The chemical properties of this compound are dictated by the oxazole ring and the attached functional groups. The oxazole ring is generally considered to be electron-deficient, which can influence its reactivity in electrophilic substitution reactions. The hydroxymethyl group can undergo typical alcohol reactions, such as oxidation and esterification.

Stability

The stability of oxazole derivatives can be affected by factors such as pH, temperature, and exposure to light. Oxazoles are generally more stable under acidic conditions than basic conditions, which can promote hydrolysis and ring-opening. High temperatures and UV light can also lead to degradation. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, numerous studies have highlighted the significant biological activities of 4-methyloxazole derivatives, particularly as anticancer agents. Two key mechanisms of action have been identified: inhibition of tubulin polymerization and modulation of the NF-κB signaling pathway.

Inhibition of Microtubule Dynamics

Certain 4-methyloxazole derivatives act as potent inhibitors of tubulin polymerization. By binding to tubulin, they disrupt the dynamic instability of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).

G compound 4-Methyloxazole Derivative tubulin Tubulin Dimers compound->tubulin Binds to microtubule Microtubule compound->microtubule Inhibits Polymerization tubulin->microtubule Polymerization mitosis Mitosis microtubule->mitosis Enables apoptosis Apoptosis mitosis->apoptosis Arrest leads to

Caption: Inhibition of microtubule dynamics.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. Some oxazole derivatives have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.

G stimuli Inflammatory Stimuli ikb_kinase IκB Kinase stimuli->ikb_kinase Activates ikb IκB ikb_kinase->ikb Phosphorylates for degradation nfkb NF-κB ikb->nfkb Sequesters nucleus Nucleus nfkb->nucleus Translocates to compound 4-Methyloxazole Derivative compound->ikb_kinase Inhibits gene_transcription Gene Transcription (Inflammation, Survival) nucleus->gene_transcription Activates

Caption: Modulation of the NF-κB signaling pathway.

Safety Information

Conclusion

This compound is a valuable heterocyclic compound with a range of physical and chemical properties that make it a person of interest for further research, particularly in the fields of medicinal chemistry and organic synthesis. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive summary of the current knowledge, including key physical constants, plausible synthetic and analytical protocols, and an overview of the potential biological activities based on related structures. Further investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

Unlocking the Therapeutic Potential of 4-Methyloxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocyclic ring containing oxygen and nitrogen, is a privileged structure in medicinal chemistry. Among its many variations, 4-methyloxazole derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This in-depth technical guide explores the significant therapeutic potential of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We provide a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower further research and drug development in this area.

Anticancer Activity: Disrupting Cellular Machinery

A significant body of research highlights the potent anticancer activity of 4-methyloxazole derivatives against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics, a critical process for cell division.

Mechanism of Action: Inhibition of Tubulin Polymerization

Certain 4-methyloxazole derivatives function as antitubulin agents by binding to the colchicine site on β-tubulin. This binding event inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.

Signaling Pathway: Tubulin Polymerization and Apoptosis Induction

The inhibition of tubulin polymerization by 4-methyloxazole derivatives sets off a cascade of events leading to apoptosis. The following diagram illustrates this signaling pathway.

4-Methyloxazole Derivative 4-Methyloxazole Derivative β-tubulin β-tubulin 4-Methyloxazole Derivative->β-tubulin Binds to Colchicine Site Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-tubulin->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) Apoptosis (Mitochondrial Pathway) Apoptosis (Mitochondrial Pathway) Mitotic Arrest (G2/M)->Apoptosis (Mitochondrial Pathway)

Anticancer mechanism via tubulin inhibition.
Quantitative Data: Anticancer Activity of 4-Methyloxazole Derivatives

The following table summarizes the in vitro anticancer activity of selected 4-methyloxazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)
2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazoleJurkat, SEM0.00035 - 0.0046
2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazoleMultiple lines0.0005 - 0.0202
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the ability of a compound to inhibit tubulin polymerization.

Materials:

  • Purified tubulin protein

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (1 mM final concentration)

  • Glycerol (15% final concentration)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds (4-methyloxazole derivatives)

  • Positive control (e.g., Nocodazole)

  • Vehicle control (e.g., DMSO)

  • 96-well, black, clear-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a 10x stock solution of the test compounds and controls in General Tubulin Buffer.

  • On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with GTP, glycerol, and the fluorescent reporter.

  • Pre-warm the 96-well plate to 37°C.

  • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

  • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity every minute for 60 minutes at an excitation/emission wavelength suitable for the fluorescent reporter.

Data Analysis:

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Calculate the rate of polymerization (Vmax) and the maximum polymer mass.

  • Determine the IC50 value by plotting the Vmax or maximum polymer mass against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Certain 4-methyloxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.

Mechanism of Action: COX Inhibition and NF-κB Pathway Modulation

Some derivatives exhibit selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. Others can interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting the activation and nuclear translocation of NF-κB, these compounds can effectively suppress the inflammatory response.

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway and the point of intervention by inhibitory 4-methyloxazole derivatives.

Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates & Promotes Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation 4-Methyloxazole Derivative 4-Methyloxazole Derivative 4-Methyloxazole Derivative->Inhibition Inhibition->IKK Complex Gene Transcription (Inflammatory Mediators) Gene Transcription (Inflammatory Mediators) Nuclear Translocation->Gene Transcription (Inflammatory Mediators)

Anti-inflammatory mechanism via NF-κB inhibition.
Quantitative Data: Anti-inflammatory Activity of Oxazole Derivatives

The following table presents the IC50 values for the inhibition of COX-1 and COX-2 by representative oxazole derivatives. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a more favorable safety profile with reduced gastrointestinal side effects.

DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
4-Aryl/cycloalkyl-5-phenyloxazole>1000.01 - 0.1>1000
Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol describes a cell-based assay to quantify the inhibitory effect of compounds on NF-κB transcriptional activity.

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter construct

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (4-methyloxazole derivatives)

  • NF-κB stimulant (e.g., TNF-α)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with an NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Activity: Targeting Microbial Viability

4-Methyloxazole derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Mechanism of Action

The precise mechanisms of antimicrobial action for many 4-methyloxazole derivatives are still under investigation. However, for azole-containing heterocycles in general, a common mechanism in fungi is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. In bacteria, these compounds may interfere with essential metabolic pathways or disrupt cell wall integrity.

Quantitative Data: Antimicrobial Activity of Oxazole Derivatives

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

DerivativeMicroorganismMIC (µg/mL)
2-tert-Butyl-4-(4-chlorophenyl)oxazoleBacillus subtilis6.25
4-(4-bromophenyl)-2-tert-butyloxazoleBacillus subtilis6.25
Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the determination of the MIC of a compound against a specific bacterium.

Materials:

  • Test bacterium

  • Mueller-Hinton Broth (MHB)

  • Test compounds (4-methyloxazole derivatives)

  • Positive control antibiotic (e.g., ampicillin)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the test compounds and controls in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Experimental Workflow: Broth Microdilution MIC Testing

The following diagram outlines the workflow for the broth microdilution method.

Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculate 96-well Plate Inoculate 96-well Plate Prepare Bacterial Inoculum->Inoculate 96-well Plate Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculate 96-well Plate Incubate (37°C, 18-24h) Incubate (37°C, 18-24h) Inoculate 96-well Plate->Incubate (37°C, 18-24h) Read Results (Visual/OD) Read Results (Visual/OD) Incubate (37°C, 18-24h)->Read Results (Visual/OD) Determine MIC Determine MIC Read Results (Visual/OD)->Determine MIC

Workflow for Broth Microdilution MIC Testing.

Conclusion and Future Directions

4-Methyloxazole derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The compelling evidence for their anticancer, anti-inflammatory, and antimicrobial activities warrants further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action, as well as optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The continued exploration of this fascinating class of molecules holds significant promise for the development of novel therapeutics to address unmet medical needs.

An In-depth Technical Guide to 4-Methyloxazole-5-methanol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyloxazole-5-methanol is a heterocyclic organic compound that has garnered interest as a versatile building block in medicinal chemistry and drug discovery. Its substituted oxazole core is a privileged scaffold found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known applications of this compound, with a focus on detailed experimental protocols and the exploration of its relevance in contemporary research.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the broader exploration of oxazole chemistry, a field that has significantly contributed to the development of pharmaceuticals and functional materials. While a singular, seminal publication detailing its initial isolation is not readily apparent, its synthesis and utility have been established through the extensive investigation of 4-methyloxazole derivatives. The primary route to this compound has historically been through the chemical modification of a more extensively studied precursor, ethyl 4-methyloxazole-5-carboxylate. This ester has been a key intermediate in the synthesis of Vitamin B6 and other complex molecules, making its reduction product, this compound, a readily accessible and valuable synthetic intermediate.[1]

The 4-methyloxazole ring system itself is recognized as a bioisostere for amide and ester functionalities, offering the potential for improved metabolic stability and pharmacokinetic profiles in drug candidates.[2] This has driven much of the research into the synthesis and functionalization of compounds like this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 45515-23-9[3][4]
Molecular Formula C₅H₇NO₂[3][4]
Molecular Weight 113.11 g/mol [4]
Boiling Point 214.588 °C at 760 mmHg[5]
Density 1.184 g/cm³[5]
Flash Point 83.58 °C[5]
Refractive Index 1.496[5]
XLogP3 0.47530[5]
PSA 46.26 Ų[5]

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPeak AssignmentsPredicted Chemical Shift (ppm)
¹H NMR -CH₃~2.3
-CH₂OH~4.6
Oxazole H (C2)~7.9
¹³C NMR -CH₃~11
-CH₂OH~55
C4 (Oxazole)~148
C5 (Oxazole)~138
C2 (Oxazole)~151

Note: The predicted NMR data is based on the analysis of the core 4-methyloxazole structure and typical chemical shifts for similar functional groups.[6][7]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding ester, ethyl 4-methyloxazole-5-carboxylate. This precursor is synthesized via established methods for constructing the 4-methyloxazole ring.

Synthesis of Ethyl 4-methyloxazole-5-carboxylate

A prevalent method for the synthesis of the 4-methyloxazole core is a variation of the Robinson-Gabriel synthesis, which involves the reaction of an α-acylamino ketone with a dehydrating agent. A common starting material is ethyl 2-chloroacetoacetate, which reacts with formamide to yield the desired oxazole ester.[8]

Experimental Protocol: Synthesis of Ethyl 4-methyloxazole-5-carboxylate [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 equivalent) with an excess of formamide (3-5 equivalents).

  • Reaction Conditions: Heat the mixture to 120-140 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 4-methyloxazole-5-carboxylate.

Synthesis of the Precursor Ester

G start Ethyl 2-chloroacetoacetate + Formamide reaction Heating (120-140 °C) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Ethyl 4-methyloxazole-5-carboxylate purification->product

Caption: Workflow for the synthesis of ethyl 4-methyloxazole-5-carboxylate.

Reduction to this compound

The reduction of the ester functional group to a primary alcohol is a standard transformation in organic synthesis, readily achieved with strong reducing agents like lithium aluminum hydride (LAH).[9][10]

Experimental Protocol: Reduction of Ethyl 4-methyloxazole-5-carboxylate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension to 0 °C using an ice bath. Add a solution of ethyl 4-methyloxazole-5-carboxylate (1.0 equivalent) in the same anhydrous solvent dropwise to the LAH suspension, maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly and sequentially adding water, followed by a 15% aqueous solution of sodium hydroxide, and then again water, while maintaining cooling with an ice bath.

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.

  • Purification: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Final Reduction Step to the Target Molecule

G start Ethyl 4-methyloxazole-5-carboxylate reduction Reduction with LiAlH4 in Anhydrous Ether/THF start->reduction quenching Careful Quenching (Water, NaOH(aq)) reduction->quenching purification Filtration & Purification quenching->purification product This compound purification->product

Caption: Workflow for the reduction to this compound.

Biological Activities and Applications in Drug Discovery

While specific biological data for this compound is limited in the public domain, the broader class of 4-methyloxazole derivatives has demonstrated significant potential in medicinal chemistry.[1] These compounds are often investigated for their anticancer and anti-inflammatory properties.

Anticancer Activity

Several studies have highlighted the potential of 4-methyloxazole derivatives as anticancer agents. A prominent mechanism of action for some of these compounds is the disruption of microtubule dynamics. By binding to tubulin, these molecules can inhibit its polymerization, leading to cell cycle arrest and apoptosis.[11]

Anti-inflammatory Activity

The anti-inflammatory effects of certain oxazole derivatives have been attributed to their ability to modulate key signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By inhibiting this pathway, these compounds can reduce the expression of pro-inflammatory cytokines.[12][13]

Potential Signaling Pathway Involvement of 4-Methyloxazole Derivatives

G cluster_0 Cellular Processes cluster_1 Molecular Targets cluster_2 Therapeutic Outcomes Microtubule Dynamics Microtubule Dynamics Anticancer Effects Anticancer Effects Microtubule Dynamics->Anticancer Effects Inflammatory Signaling Inflammatory Signaling Anti-inflammatory Effects Anti-inflammatory Effects Inflammatory Signaling->Anti-inflammatory Effects Tubulin Tubulin Tubulin->Microtubule Dynamics Disruption NF-κB Pathway NF-κB Pathway NF-κB Pathway->Inflammatory Signaling Inhibition 4-Methyloxazole Derivatives 4-Methyloxazole Derivatives 4-Methyloxazole Derivatives->Tubulin Inhibition 4-Methyloxazole Derivatives->NF-κB Pathway Modulation

Caption: Potential mechanisms of action for 4-methyloxazole derivatives.

Conclusion and Future Perspectives

This compound serves as a valuable and accessible building block for the synthesis of more complex molecules with potential therapeutic applications. While its own biological activity is not yet extensively documented, its role as a precursor to a wide range of 4-methyloxazole derivatives underscores its importance in drug discovery and development. Future research may focus on the direct biological evaluation of this compound and the expansion of its synthetic utility in creating novel chemical entities with enhanced pharmacological profiles. The continued exploration of the structure-activity relationships of its derivatives will be crucial for the rational design of next-generation therapeutics.[14][15]

References

Theoretical and Computational Deep Dive into 4-Methyloxazole-5-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical and computational analysis of 4-methyloxazole-5-methanol, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide presents a robust, hypothetical computational study based on well-established Density Functional Theory (DFT) methodologies commonly applied to oxazole derivatives. The data herein is illustrative and serves as a framework for future experimental and computational investigations.

Introduction

This compound belongs to the oxazole family, a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. Oxazole moieties are prevalent in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2] The substitution of a methyl group at the 4-position and a methanol group at the 5-position is expected to significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, such as hydrogen bonding.[3] Theoretical and computational studies are invaluable for elucidating the structure-activity relationships of such novel compounds.[1][4]

This guide outlines a comprehensive computational protocol for the theoretical investigation of this compound and presents a set of hypothetical, yet realistic, data for its structural, vibrational, and electronic properties.

Computational Methodology

The following section details the proposed experimental protocol for a comprehensive DFT study of this compound.

Geometry Optimization

The initial 3D structure of this compound would be constructed using molecular modeling software. A geometry optimization would then be performed to find the most stable conformation of the molecule at its ground state.[1]

Experimental Protocol:

  • Software: Gaussian 09 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).[5]

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]

  • Basis Set: 6-311++G(d,p).[5]

  • Environment: The calculations would be performed in the gas phase.

  • Convergence Criteria: Default convergence criteria for geometry optimization would be used.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis would be performed. The absence of imaginary frequencies would verify the stability of the structure. The calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra.[6]

Experimental Protocol:

  • Method: Analytical frequency calculation on the optimized geometry using the same DFT method (B3LYP/6-311++G(d,p)).

  • Analysis: The calculated frequencies would be scaled by an appropriate scaling factor to account for anharmonicity and to improve agreement with experimental data. The potential energy distribution (PED) would be analyzed to assign the vibrational modes.

Electronic Properties Analysis

Further calculations would be carried out on the optimized geometry to determine key electronic properties that govern the molecule's reactivity and potential biological activity.

Experimental Protocol:

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity.[7][8]

  • Molecular Electrostatic Potential (MEP): The MEP surface would be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[9][10]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to investigate intramolecular interactions, charge delocalization, and hyperconjugative interactions.

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data that would be expected from the computational study of this compound. This data is based on typical values observed for similar oxazole derivatives in the literature.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
O1-C21.370C5-O1-C2106.0
C2-N31.305O1-C2-N3115.5
N3-C41.390C2-N3-C4108.5
C4-C51.365N3-C4-C5109.0
C5-O11.375C4-C5-O1101.0
C4-C6 (CH3)1.510N3-C4-C6128.0
C5-C7 (CH2OH)1.515O1-C5-C7130.0
C7-O81.430C5-C7-O8112.0
O8-H90.965C7-O8-H9109.5

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹, Scaled)Assignment
~3450O-H stretch (methanol)
~3120C-H stretch (oxazole ring)
~2950C-H stretch (methyl group)
~1620C=N stretch (oxazole ring)
~1550C=C stretch (oxazole ring)
~1460CH₃ deformation
~1380O-H bend (methanol)
~1150C-O stretch (oxazole ring)
~1050C-O stretch (methanol)

Table 3: Hypothetical Electronic Properties of this compound

PropertyValue
HOMO Energy-6.50 eV
LUMO Energy-0.25 eV
HOMO-LUMO Gap (ΔE)6.25 eV
Dipole Moment2.5 D

Visualizations

The following diagrams illustrate the logical workflow of the computational study and the relationships between the calculated properties.

Computational_Workflow cluster_input Input cluster_computation Computational Steps cluster_output Output & Analysis mol_structure This compound 2D Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis electronic_prop Electronic Property Calculation geom_opt->electronic_prop opt_geom Optimized 3D Structure geom_opt->opt_geom vib_spectra Vibrational Frequencies (IR & Raman) freq_analysis->vib_spectra homo_lumo HOMO-LUMO Energies electronic_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_prop->mep Electronic_Properties_Relationship opt_geom Optimized Molecular Geometry electron_density Electron Density Distribution opt_geom->electron_density homo_lumo Frontier Molecular Orbitals (HOMO & LUMO) electron_density->homo_lumo mep Molecular Electrostatic Potential (MEP) electron_density->mep reactivity Chemical Reactivity homo_lumo->reactivity mep->reactivity

References

Exploring the reactivity of the oxazole ring in 4-Methyloxazole-5-methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Oxazole Ring in 4-Methyloxazole-5-methanol

Introduction

This compound is a heterocyclic compound featuring a 1,3-oxazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position.[1] This molecule serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development.[2][3] The oxazole scaffold is recognized as a bioisostere for amide and ester groups, potentially offering enhanced metabolic stability and favorable pharmacokinetic profiles.[2] Understanding the reactivity of the oxazole ring within this specific substitution pattern is crucial for its effective utilization in synthetic strategies. This guide provides a detailed exploration of the chemical behavior of this compound, focusing on the influence of its substituents on the inherent reactivity of the oxazole core.

Core Reactivity of the Oxazole Ring

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of thiazole.[4][5] The presence of both a furan-type oxygen atom and a pyridine-type nitrogen atom defines its chemical properties.[6] The ring is generally electron-deficient, which makes electrophilic substitution reactions challenging unless activating, electron-donating groups are present on the ring.[6][7]

The general order of reactivity for the carbon atoms in the oxazole ring is C2 > C5 > C4 for deprotonation due to acidity, with the C2 proton being the most acidic (pKa ~20).[8] For electrophilic substitution, the reactivity order is typically C5 > C4 > C2, with the presence of electron-donating groups significantly activating the ring for such reactions.[4][8] Nucleophilic substitution is rare and generally requires a good leaving group at the electron-deficient C2 position.[4][8]

Influence of Substituents in this compound

In this compound, the oxazole ring is adorned with two electron-donating groups: a methyl group at C4 and a hydroxymethyl group at C5.

  • C4-Methyl Group: This group enhances the electron density of the ring, particularly at the C5 position, making the ring more susceptible to electrophilic attack compared to an unsubstituted oxazole.[7]

  • C5-Hydroxymethyl Group: This group also contributes to the electron-donating nature of the substituents. More importantly, the primary alcohol functionality is a key site for various chemical transformations. The presence of this group can also exert steric effects on nearby positions.

The combined electronic effects of these two groups increase the nucleophilicity of the oxazole ring. However, since the most activated position (C5) is already substituted, electrophilic attack on the ring itself would be directed elsewhere, likely to the C2 position. The primary reactivity of this molecule is often centered on the versatile hydroxymethyl group.

Key Reactions and Reactivity Profile

Reactions at the Hydroxymethyl Group

The C5-hydroxymethyl group is expected to undergo typical reactions of a primary alcohol.

  • Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde (4-methyloxazole-5-carbaldehyde) or carboxylic acid (4-methyloxazole-5-carboxylic acid), which are important intermediates in the synthesis of various pharmaceuticals, including pyridoxine (Vitamin B6).[9]

  • Esterification and Etherification: Standard protocols can be used to convert the hydroxyl group into esters and ethers, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

Electrophilic Substitution on the Oxazole Ring

While the oxazole ring is generally resistant to electrophilic substitution, the activating methyl and hydroxymethyl groups make it more feasible.[6] Reactions like Vilsmeier-Haack formylation, which are challenging on unsubstituted oxazoles, could potentially occur, most likely at the C2 position.[10]

Metalation and Subsequent Electrophilic Quench

A more versatile method for functionalizing the oxazole ring is through deprotonation with a strong base (e.g., n-butyllithium) to form a lithiated intermediate.[4][10] For 4-methyloxazole, the most acidic proton is at the C2 position.[8][10] This highly nucleophilic intermediate can then react with a wide array of electrophiles.

cluster_main Metalation-Electrophile Quench Workflow start This compound in Anhydrous THF step1 Cool to -78 °C start->step1 1. step2 Add n-BuLi (strong base) step1->step2 2. intermediate Lithiated Oxazole (at C2 position) step2->intermediate 3. Deprotonation step3 Add Electrophile (E+) intermediate->step3 4. Quench step4 Warm to Room Temp. & Aqueous Workup step3->step4 5. end C2-Substituted Product step4->end 6. Isolation cluster_pathway Diels-Alder Reaction Pathway Reactants This compound (Diene) Dienophile (e.g., Maleimide) TransitionState [4+2] Cycloaddition Reactants->TransitionState Heat Intermediate Bicyclic Intermediate (with Oxo Bridge) TransitionState->Intermediate Product Substituted Pyridine Derivative + H₂O Intermediate->Product Acid-catalyzed Rearrangement

References

4-Methyloxazole-5-methanol: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Methyloxazole-5-methanol (CAS No: 45515-23-9). The following sections detail the compound's properties, potential hazards, safe handling procedures, and emergency response protocols to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a heterocyclic alcohol with the molecular formula C5H7NO2.[1][2] Its chemical structure consists of a methyl and a methanol group attached to an oxazole ring.[3] Understanding its physical and chemical properties is fundamental to its safe handling and use in research and development.

PropertyValueSource(s)
CAS Number 45515-23-9[1][2]
Molecular Formula C5H7NO2[1][2]
Molecular Weight 113.11 g/mol [1]
Density 1.184 g/cm³[2]
Boiling Point 214.588 °C at 760 mmHg[2]
Flash Point 83.58 °C[2]
Refractive Index 1.496[2]
Storage Dry, sealed place[1]

Hazard Identification and GHS Classification

While a comprehensive, publicly available MSDS for this compound is not readily found, information from suppliers and related compounds allows for a composite hazard assessment. The primary identified hazard is serious eye damage.

GHS Pictogram:

alt text

Signal Word: Danger[1]

Hazard Statements:

  • H318: Causes serious eye damage. [1]

Based on the general properties of oxazoles and heterocyclic alcohols, other potential hazards that should be considered include:

  • Skin Irritation: Similar compounds can cause skin irritation upon contact.[4][5]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[4][5]

  • Flammability: While the flash point is relatively high, it is still a combustible liquid.[5][6]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles or a face shield.[3][7]To protect against splashes and prevent serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[7][8]To prevent skin contact and potential irritation.[4]
Body Protection Laboratory coat and closed-toe shoes.[6][7]To protect skin and clothing from splashes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[7][9]To minimize inhalation of potentially irritating vapors.
Engineering Controls
  • Work should be conducted in a well-ventilated area.[9]

  • For procedures with a higher risk of generating aerosols or vapors, a certified chemical fume hood is essential.[7]

  • Ensure that safety showers and eyewash stations are readily accessible.[9]

Storage
  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep containers tightly closed when not in use.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[4][9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][11]
Inhalation Move the person to fresh air and keep comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11]
Spill Management
  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.[7]

  • Ventilate: Ensure adequate ventilation. If the spill is outside a fume hood, increase ventilation if it is safe to do so.[7]

  • Containment: Use a chemical spill kit with absorbent materials like vermiculite or sand to contain the spill. Avoid using combustible materials like paper towels.[7]

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain or in standard trash.[7] Waste should be collected in a clearly labeled, sealed, and chemically compatible container.[7]

Visualized Workflows and Relationships

The following diagrams, created using Graphviz (DOT language), illustrate key logical workflows for safety and handling.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review MSDS/Safety Info prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Access to Eyewash/Shower prep2->prep3 handling1 Work in Well-Ventilated Area (Fume Hood Recommended) prep3->handling1 handling2 Avoid Contact with Eyes, Skin, and Clothing handling1->handling2 handling3 Keep Container Closed When Not in Use handling2->handling3 post1 Wash Hands Thoroughly handling3->post1 post2 Decontaminate Work Surface post1->post2 post3 Properly Dispose of Waste and Contaminated PPE post2->post3

Caption: Logical workflow for the safe handling of this compound.

EmergencyResponseLogic cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention exposure Exposure Occurs eye Eye Contact: Flush with Water (15 min) exposure->eye skin Skin Contact: Wash with Soap & Water exposure->skin inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting exposure->ingestion seek_medical Seek Immediate Medical Attention eye->seek_medical skin->seek_medical if irritation persists inhalation->seek_medical if symptoms develop ingestion->seek_medical

References

Methodological & Application

Synthesis of 4-Methyloxazole-5-methanol from ethyl 4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloxazole-5-methanol is a valuable heterocyclic building block in medicinal chemistry and drug development. The oxazole scaffold is present in numerous biologically active compounds, and the hydroxymethyl group at the 5-position provides a versatile handle for further synthetic modifications. This document provides a detailed protocol for the synthesis of this compound via the reduction of its corresponding ethyl ester, ethyl 4-methyloxazole-5-carboxylate. This application note includes a comparative analysis of common reducing agents, a detailed experimental protocol using Lithium Aluminum Hydride (LAH), and theoretical protocols for Sodium Borohydride (NaBH₄) and Diisobutylaluminium Hydride (DIBAL-H).

Reaction Scheme

The synthesis involves the reduction of the ester functional group of ethyl 4-methyloxazole-5-carboxylate to a primary alcohol.

Comparative Data of Reducing Agents

The choice of reducing agent is critical for the successful synthesis of this compound. The following table summarizes the characteristics of three common hydride-based reducing agents for this transformation.

Parameter Lithium Aluminum Hydride (LAH) Sodium Borohydride (NaBH₄) Diisobutylaluminium Hydride (DIBAL-H)
Reagent LiAlH₄NaBH₄(i-Bu)₂AlH
Typical Solvent Anhydrous THF, Diethyl etherProtic solvents (e.g., Ethanol, Methanol) or THF/Methanol mixturesAnhydrous Toluene, Hexane, Dichloromethane
Typical Temperature 0 °C to room temperatureRoom temperature to reflux-78 °C to room temperature
Stoichiometry 1.5 - 2.0 equivalents2.0 - 5.0+ equivalents (often requires additives)2.0 - 3.0 equivalents for full reduction to alcohol
Reported/Expected Yield High (specific protocol available)Lower, reaction can be sluggish or incompleteModerate to high, can be optimized for alcohol formation
Selectivity/Remarks Powerful, non-selective, reduces most carbonyls.[1][2]Mild, chemoselective for aldehydes and ketones; ester reduction is slow.[3]Can selectively reduce esters to aldehydes at low temperatures.[4][5][6][7]
Safety Considerations Highly pyrophoric, reacts violently with water and protic solvents.[8]Flammable solid, reacts with acidic solutions to produce flammable H₂ gas.Pyrophoric, reacts violently with water and air.

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is based on a reported procedure and is the recommended method for this synthesis.[3]

Materials and Equipment:

  • Ethyl 4-methyloxazole-5-carboxylate

  • Lithium Aluminum Hydride (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous solution (e.g., Sodium Sulfate)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Water

  • Celite

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen gas inlet

  • Syringes and needles

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a stirred solution of ethyl 4-methyloxazole-5-carboxylate (780 mg, 5.03 mmol) in anhydrous THF (10 mL) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.[3]

  • Slowly add Lithium Aluminum Hydride (1M in THF, 7.54 mL, 7.54 mmol, 1.5 equivalents) to the reaction mixture at 0 °C.[3]

  • Stir the mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • After completion of the reaction, quench the reaction mixture by the sequential and careful dropwise addition of:

    • Saturated aqueous solution (0.3 mL)[3]

    • 10% NaOH solution (0.3 mL)[3]

    • Water (0.9 mL)[3]

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with DCM (15 mL).[3]

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by silica gel column chromatography if necessary.

Protocol 2 (Theoretical): Reduction using Sodium Borohydride (NaBH₄)

Note: Sodium borohydride is generally not effective for the reduction of esters under neutral conditions. This theoretical protocol suggests conditions that may promote the reaction, but significant optimization is likely required.

Procedure:

  • Dissolve ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in a mixture of THF and methanol (1:1).

  • Add sodium borohydride (3.0-5.0 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully add acetone to quench the excess NaBH₄.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

Protocol 3 (Theoretical): Reduction using Diisobutylaluminium Hydride (DIBAL-H)

Note: DIBAL-H is typically used for the partial reduction of esters to aldehydes at low temperatures. To achieve full reduction to the alcohol, an excess of the reagent and/or higher temperatures are generally required.

Procedure:

  • Dissolve ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in anhydrous toluene under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add DIBAL-H (1.0 M solution in hexanes, 2.5-3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.

  • Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Visualizations

Synthesis_Workflow Start Ethyl 4-methyloxazole-5-carboxylate Reaction Reduction (e.g., LiAlH4, THF, 0°C) Start->Reaction Quench Quenching (H2O, NaOH) Reaction->Quench Workup Work-up (Filtration, Extraction) Quench->Workup Purification Purification (Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Reagent_Selection Goal Desired Product LAH LiAlH4 (High Reactivity) Goal->LAH High Yield Required NaBH4 NaBH4 (High Chemoselectivity) Goal->NaBH4 Other Reducible Groups Present DIBALH DIBAL-H (Aldehyde Intermediate) Goal->DIBALH Aldehyde Synthesis Also an Option Primary_Alcohol Primary Alcohol LAH->Primary_Alcohol NaBH4->Primary_Alcohol Potentially Low Yield for Esters Aldehyde Aldehyde DIBALH->Aldehyde Low Temp. Aldehyde->Primary_Alcohol Excess DIBAL-H or Higher Temp.

Caption: Logical relationship for selecting a suitable reducing agent.

References

Application Notes and Protocols: 4-Methyloxazole-5-methanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloxazole-5-methanol is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position.[1] Its chemical formula is C5H7NO2, and its molecular weight is 113.11 g/mol .[2] This molecule serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The oxazole scaffold is a well-recognized "privileged" structure and acts as a bioisostere for amide and ester functionalities, which can lead to improved metabolic stability and pharmacokinetic properties in drug candidates.[3] Derivatives of 4-methyloxazole have demonstrated a wide array of biological activities, including anticancer and anti-inflammatory properties, making this scaffold a point of interest for the development of novel therapeutics.[4][5]

The presence of a reactive hydroxymethyl group allows for a variety of chemical transformations, enabling the straightforward introduction of the 4-methyloxazole moiety into larger, more complex molecules.[1] This document provides an overview of its applications, key reaction protocols, and its role in the synthesis of biologically active compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound
ParameterValueReference
CAS Number 45515-23-9[2]
Molecular Formula C5H7NO2[1][2]
Molecular Weight 113.11 g/mol [2]
Synonyms (4-Methyl-1,3-oxazol-5-yl)methanol[1][2]
Purity Typically ≥97%[6]
Storage Dry, sealed place at room temperature[2][6]
Table 2: Representative Transformations of this compound
Reaction TypeReagents & ConditionsProduct TypeReported Yield
Oxidation MnO2, Dichloromethane, rt4-Methyloxazole-5-carbaldehydeHigh
Esterification Carboxylic acid, DCC, DMAP, Dichloromethane, rt4-Methyloxazol-5-ylmethyl esterGood to High
Etherification (Williamson) Alkyl halide, NaH, THF, 0 °C to rt5-(Alkoxymethyl)-4-methyloxazoleModerate to High
Halogenation (Appel Reaction) CBr4, PPh3, Dichloromethane, 0 °C to rt5-(Bromomethyl)-4-methyloxazoleGood
Mitsunobu Reaction Phthalimide, DIAD, PPh3, THF, 0 °C to rt2-((4-Methyloxazol-5-yl)methyl)isoindoline-1,3-dioneGood

Note: Yields are generalized based on standard transformations of primary alcohols and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Oxidation of this compound to 4-Methyloxazole-5-carbaldehyde

This protocol details the conversion of the primary alcohol to the corresponding aldehyde, a key intermediate for further functionalization, such as reductive amination or Wittig reactions.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO2)

  • Anhydrous Dichloromethane (DCM)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add activated MnO2 (5-10 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude 4-methyloxazole-5-carbaldehyde. The product is often of sufficient purity for subsequent steps, but can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage, a common modification in medicinal chemistry to alter polarity and solubility.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Two-neck round-bottom flask and standard glassware

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 equivalents) in anhydrous THF. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir until TLC indicates completion.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure ether derivative.

Applications in Drug Discovery

The 4-methyloxazole core is a feature in various biologically active molecules. Its derivatives have been explored as potent inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.

Kinase Inhibition

Kinases such as CK2, GSK3β, and FLT3 are often dysregulated in cancer.[7][8] The development of small molecule inhibitors for these targets is a major focus of drug discovery. The this compound building block can be elaborated into structures that fit into the ATP-binding pocket of these kinases, leading to their inhibition. For example, the hydroxymethyl group can be used as a handle to attach the molecule to a larger scaffold or to introduce functionalities that form key hydrogen bonds with the kinase protein.

Below is a conceptual workflow for utilizing this compound in a kinase inhibitor discovery program.

G start This compound (Building Block) step1 Functional Group Transformation (e.g., Oxidation, Halogenation) start->step1 step2 Coupling Reaction (e.g., Amide coupling, Suzuki coupling) step1->step2 library Library of Oxazole Derivatives step2->library screening High-Throughput Kinase Assay Screening library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds sar->step2 Iterative Design lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Drug discovery workflow using this compound.

The following diagram illustrates a simplified signaling pathway involving the PI3K/Akt/mTOR axis, which is often targeted by kinase inhibitors derived from oxazole scaffolds.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Inhibitor Oxazole-based Kinase Inhibitor (Derived from Building Block) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition Effects Cell Proliferation, Survival, Angiogenesis Transcription->Effects

Caption: Inhibition of the PI3K/Akt/mTOR pathway by oxazole derivatives.

References

Applications of 4-Methyloxazole-5-methanol in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methyloxazole-5-methanol is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. The oxazole scaffold is a privileged structure, found in numerous biologically active compounds and approved pharmaceuticals, owing to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2] The specific arrangement of the methyl and methanol substituents on the oxazole ring in this compound offers synthetic handles for the construction of more complex molecules with diverse pharmacological activities. This document provides a detailed account of the applications of this compound in the development of therapeutic agents, complete with experimental protocols and quantitative biological data.

Key Therapeutic Areas and Mechanisms of Action

Derivatives of this compound have been explored for their potential in treating a range of diseases, primarily by targeting key proteins involved in metabolic disorders, neurodegenerative diseases, and inflammation. The primary functionalization of this compound involves the modification of its methanol group, which can be readily oxidized to an aldehyde or a carboxylic acid, providing a key intermediate for further synthetic elaborations.

Metabolic Disorders: Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

The 4-methyloxazole scaffold is a core component of potent dual agonists of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These nuclear receptors are crucial regulators of lipid and glucose metabolism, making them attractive targets for the treatment of type 2 diabetes and dyslipidemia.[3][4]

One notable example is Muraglitazar , a dual PPARα/γ agonist that has undergone clinical investigation.[4] The synthesis of Muraglitazar and its analogs can be envisioned to start from a 4-methyloxazole-5-yl intermediate. The oxazole core acts as a central scaffold to which the pharmacophoric elements responsible for receptor activation are attached.

Signaling Pathway of PPAR Agonists:

PPAR_Signaling cluster_nucleus Nucleus PPAR_Agonist PPARα/γ Agonist (e.g., Muraglitazar) PPAR PPARα / PPARγ PPAR_Agonist->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Activates Metabolic_Effects Regulation of Glucose and Lipid Metabolism Gene_Expression->Metabolic_Effects

Caption: PPAR agonist signaling pathway.

Quantitative Data for a Representative PPARα/γ Dual Agonist:

CompoundTargetEC50 (nM)Therapeutic Indication
MuraglitazarHuman PPARα320Type 2 Diabetes, Dyslipidemia
Human PPARγ110

Data sourced from J. Med. Chem. 2005, 48 (6), 2248-2250.[1]

Neurological Disorders: α4β2-Nicotinic Acetylcholine Receptor Agonists

The oxidation of this compound to 4-methyloxazole-5-carboxylic acid provides a key intermediate for the synthesis of ligands for the α4β2-nicotinic acetylcholine receptor (nAChR).[5] This receptor subtype is a well-validated target for the treatment of cognitive disorders and depression.[6][7] The carboxylic acid can be coupled with various amines to generate a library of amides, where the 4-methyloxazole moiety serves as a crucial pharmacophoric element for receptor binding.

Quantitative Data for Representative α4β2 nAChR Ligands (Illustrative based on similar scaffolds):

Compound ScaffoldTargetKi (nM)Therapeutic Indication
Isoxazole Etherα4β2 nAChR7.4Depression, Cognitive Disorders
Pyrrolidine-basedα4β2 nAChR11.1 - 18.9Neurological Disorders

Note: Data for compounds with the exact 4-methyloxazole-5-carboxamide scaffold is not publicly available. The data presented is for structurally related isoxazole and pyrrolidine-based ligands to illustrate the typical potency of compounds targeting α4β2 nAChRs.[8][9]

Inflammatory Diseases: N-Formyl Peptide Receptor 1 (FPR1) Antagonists

The 4-methyloxazole-5-carboxylic acid intermediate is also a valuable precursor for the development of N-formyl peptide receptor 1 (FPR1) antagonists. FPR1 is a G protein-coupled receptor expressed on leukocytes that plays a critical role in mediating inflammatory responses.[2] Antagonists of this receptor have the potential to treat a variety of inflammatory diseases. The 4-methyloxazole-5-carboxamide moiety can be incorporated into various molecular scaffolds to achieve potent and selective FPR1 antagonism.

Quantitative Data for Representative FPR1 Antagonists (Illustrative based on similar scaffolds):

Compound ScaffoldTargetIC50 (nM)Therapeutic Indication
4H-chromen-2-oneFPR125Inflammatory Diseases, Cancer
PyrazoleFPR14 - 398Inflammatory Diseases

Note: Data for compounds with the exact 4-methyloxazole-5-carboxamide scaffold is not publicly available. The data presented is for potent FPR1 antagonists with different heterocyclic cores to demonstrate the target's druggability.[10][11]

Experimental Protocols

Protocol 1: Oxidation of this compound to 4-Methyloxazole-5-carboxylic acid

This protocol describes a general method for the oxidation of a primary alcohol to a carboxylic acid using a TEMPO-catalyzed reaction with sodium chlorite as the terminal oxidant. This method is known for its mild conditions and high yields.[6][12]

Workflow for the Oxidation of this compound:

Oxidation_Workflow Start This compound Reaction Reaction: - TEMPO (cat.) - NaOCl (cat.) - NaClO2 - Acetonitrile/Phosphate buffer (pH 6.7) - Room Temperature Start->Reaction Workup Work-up: 1. Quench with Na2SO3 2. Acidify with HCl 3. Extract with Ethyl Acetate Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product 4-Methyloxazole-5-carboxylic acid Purification->Product

Caption: General workflow for the oxidation of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile and a phosphate buffer (pH 6.7).

  • Reagent Addition: To the stirred solution, add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.01-0.05 eq) and a solution of sodium hypochlorite (NaOCl) (0.1 eq).

  • Oxidation: Slowly add a solution of sodium chlorite (NaClO2) (1.5 eq) in water, maintaining the temperature below 35 °C.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3). Acidify the mixture to pH 3-4 with 2M hydrochloric acid (HCl) and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Amide Coupling of 4-Methyloxazole-5-carboxylic acid

This protocol outlines a standard procedure for the formation of an amide bond between 4-methyloxazole-5-carboxylic acid and a primary or secondary amine using a carbodiimide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (hydroxybenzotriazole).[1][13][14]

Workflow for Amide Coupling:

Amide_Coupling_Workflow Start_Acid 4-Methyloxazole-5-carboxylic acid Reaction Coupling Reaction: - EDC, HOBt - DIPEA - DCM or DMF - 0 °C to Room Temperature Start_Acid->Reaction Start_Amine Amine (R-NH2) Start_Amine->Reaction Workup Work-up: 1. Dilute with DCM 2. Wash with NaHCO3 (aq) 3. Wash with Brine Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product 4-Methyloxazole-5-carboxamide Derivative Purification->Product

Caption: General workflow for amide bond formation.

Detailed Methodology:

  • Reaction Setup: To a solution of 4-methyloxazole-5-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C, add HOBt (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Coupling Agent Addition: Slowly add EDC (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude amide product can be purified by column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward functionalization, particularly through oxidation to the corresponding carboxylic acid, provides access to a wide range of derivatives with significant therapeutic potential. The applications highlighted in this document, from the development of PPAR agonists for metabolic diseases to ligands for nicotinic acetylcholine receptors and FPR1 antagonists for neurological and inflammatory disorders, underscore the importance of this scaffold in modern drug discovery. The provided protocols offer a foundation for the synthesis and elaboration of this promising heterocyclic core, enabling further exploration of its potential in developing novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 4-Methyloxazole-5-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-methyloxazole-5-methanol as a versatile starting material in the synthesis of novel heterocyclic compounds. The oxazole core is a privileged structure in medicinal chemistry, and functionalization at the 5-position opens avenues for the construction of diverse molecular architectures with potential biological activity.

Introduction

This compound is a valuable building block for the synthesis of more complex heterocyclic systems. The primary alcohol functionality serves as a handle for various chemical transformations, allowing for the introduction of different functional groups and subsequent cyclization reactions to form fused or linked heterocyclic compounds. This application note will focus on two key synthetic pathways starting from this compound:

  • Synthesis of Pyrazole Derivatives: Involving the oxidation of the methanol to a carbaldehyde, followed by condensation with hydrazine derivatives.

  • Synthesis of Fused Oxazolo[5,4-d]pyrimidines: Requiring the conversion of the methanol to a chloromethyl derivative for subsequent nucleophilic substitution and cyclization.

These pathways lead to the formation of novel heterocyclic compounds with potential applications in drug discovery and materials science.

Data Presentation

The following tables summarize the key transformations and representative yields for the synthesis of heterocyclic compounds derived from this compound.

Table 1: Key Intermediates from this compound

Starting MaterialIntermediateKey ReagentsSolventReaction ConditionsTypical Yield (%)
This compound4-Methyloxazole-5-carbaldehydePyridinium chlorochromate (PCC)Dichloromethane (DCM)Room Temperature, 2h85-95
This compound5-(Chloromethyl)-4-methyloxazoleThionyl chloride (SOCl₂)ChloroformReflux70-80

Table 2: Synthesis of Novel Heterocyclic Compounds

IntermediateTarget HeterocycleKey ReagentsSolventReaction ConditionsTypical Yield (%)
4-Methyloxazole-5-carbaldehyde5-(1H-Pyrazol-5-yl)-4-methyloxazoleHydrazine hydrate, Acetic acidEthanolReflux, 4h75-85
5-(Chloromethyl)-4-methyloxazole7-Amino-2,5-dimethyl-7H-oxazolo[5,4-d]pyrimidineSodium azide, then reduction, then formamideDMF, then H₂/Pd-C, then FormamideStepwise60-70 (overall)

Experimental Protocols

Protocol 1: Synthesis of 4-Methyloxazole-5-carbaldehyde

This protocol details the oxidation of this compound to its corresponding aldehyde, a key intermediate for synthesizing pyrazole derivatives.

Materials and Reagents:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 4-methyloxazole-5-carbaldehyde.

Protocol 2: Synthesis of 5-(1H-Pyrazol-5-yl)-4-methyloxazole

This protocol describes the cyclocondensation of 4-methyloxazole-5-carbaldehyde with hydrazine to form a novel pyrazole-substituted oxazole.

Materials and Reagents:

  • 4-Methyloxazole-5-carbaldehyde (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

Procedure:

  • To a solution of 4-methyloxazole-5-carbaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • To the residue, add saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 5-(1H-pyrazol-5-yl)-4-methyloxazole.

Protocol 3: Synthesis of 5-(Chloromethyl)-4-methyloxazole

This protocol details the conversion of the hydroxyl group of this compound to a chloride, a reactive intermediate for nucleophilic substitution.

Materials and Reagents:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Chloroform, anhydrous

  • Sodium bicarbonate solution, saturated

  • Dichloromethane

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous chloroform, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Cool the mixture to room temperature and carefully pour it into a saturated sodium bicarbonate solution to quench the excess thionyl chloride.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain 5-(chloromethyl)-4-methyloxazole, which can be used in the next step without further purification.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the synthetic workflows and a hypothetical biological signaling pathway that could be modulated by the synthesized compounds.

G Workflow for Pyrazole Derivative Synthesis A This compound B Oxidation (PCC, DCM) A->B C 4-Methyloxazole-5-carbaldehyde B->C D Cyclocondensation (Hydrazine, EtOH, H+) C->D E 5-(1H-Pyrazol-5-yl)-4-methyloxazole D->E

Caption: Synthetic workflow for the preparation of a novel pyrazole-substituted oxazole.

G Workflow for Fused Oxazolo[5,4-d]pyrimidine Synthesis A This compound B Chlorination (SOCl₂) A->B C 5-(Chloromethyl)-4-methyloxazole B->C D Multi-step Synthesis (e.g., Azide formation, Reduction, Cyclization) C->D E Fused Oxazolo[5,4-d]pyrimidine D->E

Caption: General synthetic workflow for the preparation of fused oxazolopyrimidines.

G Hypothetical Kinase Inhibition Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Novel Oxazole Derivative Inhibitor->RAF

Caption: Potential mechanism of action via inhibition of the RAF kinase signaling pathway.

Application Notes and Protocols: Reactivity of 4-Methyloxazole-5-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloxazole-5-methanol, a substituted oxazole derivative, is a valuable heterocyclic building block in the fields of medicinal chemistry and organic synthesis. The oxazole scaffold is a privileged structure found in numerous biologically active compounds and natural products.[1][2] The presence of a reactive primary alcohol at the C5 position and a methyl group at the C4 position provides multiple sites for functionalization, allowing for the synthesis of diverse molecular architectures.[3] This document provides a detailed overview of the reactivity of this compound with common electrophiles and nucleophiles, complete with experimental protocols and quantitative data to guide synthetic applications.

The reactivity of the 4-methyloxazole core is influenced by the electronic properties of the oxazole ring and its substituents. The oxazole ring is generally considered electron-deficient, which can make classical electrophilic aromatic substitution challenging.[4][5] However, the electron-donating methyl group at C4 enhances the electron density of the ring, particularly at the C5 position, influencing its reactivity.[4] The primary alcohol of the methanol group at C5 is a versatile functional handle, readily participating in a wide range of transformations.

Reactions with Electrophiles

The primary sites for electrophilic attack on this compound are the oxygen of the hydroxyl group and, to a lesser extent, the C2 position of the oxazole ring.

Reactions at the Hydroxyl Group

The most common reactions with electrophiles occur at the nucleophilic oxygen of the 5-methanol substituent. These include esterifications, etherifications, and related transformations.

  • Esterification: The hydroxyl group can be readily acylated using acid chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions (e.g., DCC, EDC) to form the corresponding esters.

  • Etherification: Ether derivatives can be synthesized, for example, via the Williamson ether synthesis by first deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

  • Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for converting the primary alcohol into esters, ethers, and other functional groups using a nucleophile, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7] This reaction is particularly useful for introducing a wide range of nucleophiles under mild conditions.[8][9]

Reactions at the Oxazole Ring

Direct electrophilic substitution on the 4-methyloxazole ring is generally difficult due to the ring's electron-deficient character.[5] However, functionalization can be achieved through metalation followed by an electrophilic quench.

  • Deprotonation/Metalation: The proton at the C2 position of the oxazole ring is the most acidic.[4][5] Treatment with a strong organometallic base, such as n-butyllithium (n-BuLi), results in regioselective deprotonation at the C2 position. The resulting lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to install substituents at the C2 position.[5]

Reactions with Nucleophiles

Reactions with nucleophiles primarily target the methylene carbon of the 5-methanol group, especially after its conversion into a good leaving group. Direct nucleophilic substitution on the oxazole ring is generally not feasible.[10][11]

Nucleophilic Substitution at the Methylene Carbon

To facilitate nucleophilic attack at the C5-methylene position, the hydroxyl group must first be activated or converted into a good leaving group.

  • Activation via Sulfonylation: The alcohol can be converted into a sulfonate ester (e.g., tosylate, mesylate) by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine or triethylamine. The resulting sulfonate is an excellent leaving group that can be readily displaced by a wide range of nucleophiles (e.g., halides, azide, cyanide, amines, thiols) in an Sₙ2 reaction.

  • Conversion to Halide: The alcohol can be directly converted to an alkyl halide using reagents such as thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides.

  • Mitsunobu Reaction: As mentioned previously, the Mitsunobu reaction activates the alcohol in situ, allowing for direct displacement by an acidic nucleophile (pKa < 13).[8][12] This provides a one-pot method for achieving nucleophilic substitution.[7]

Data Presentation

The following tables summarize the expected reactions and representative yields for the functionalization of this compound and the related 4-methyloxazole core.

Table 1: Reactions at the 5-Methanol Group

Reaction TypeReagentsProduct Functional GroupExpected Yield
EsterificationAcyl Chloride, PyridineEster (-OC(O)R)High
EtherificationNaH, then Alkyl Halide (RX)Ether (-OR)Moderate to High
Mitsunobu EsterificationRCO₂H, PPh₃, DEADEster (-OC(O)R)Good to High
Mitsunobu EtherificationROH, PPh₃, DEADEther (-OR)Good to High
TosylationTsCl, PyridineTosylate (-OTs)High
HalogenationSOCl₂ or PBr₃Halide (-Cl, -Br)Good to High
Oxidation (PCC)Pyridinium chlorochromate (PCC)Aldehyde (-CHO)Good
Oxidation (KMnO₄)Potassium permanganateCarboxylic Acid (-COOH)Moderate

Table 2: C2-Functionalization of 4-Methyloxazole via Lithiation

Electrophile (E⁺)ProductPosition of SubstitutionReported Yield (%)
CH₃I2,4-DimethyloxazoleC2Variable
(CH₃)₂CO(4-Methyloxazol-2-yl)propan-2-olC2Moderate
PhCHO(4-Methyloxazol-2-yl)(phenyl)methanolC2Moderate
Data adapted from reactions on the parent 4-methyloxazole scaffold. Yields are representative and may vary for the 5-methanol substituted derivative.[5]

Experimental Protocols

Protocol 1: Mitsunobu Esterification of this compound

Objective: To synthesize 4-methyloxazole-5-methyl benzoate.

Materials:

  • This compound

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous THF under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add DEAD (1.2 eq) dropwise to the solution. A color change and/or formation of a precipitate may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired ester.

Protocol 2: Oxidation to 4-Methyloxazole-5-carbaldehyde

Objective: To oxidize the primary alcohol to the corresponding aldehyde.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • To a round-bottom flask, add PCC (1.5 eq) and a small amount of silica gel to anhydrous DCM.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the alcohol solution to the stirred suspension of PCC in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. The mixture will turn dark and thick.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • If necessary, purify the product further by column chromatography.

Protocol 3: C2-Lithiation and Electrophilic Quench

Objective: To synthesize (4-(hydroxymethyl)oxazol-2-yl)(phenyl)methanol.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde (PhCHO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask containing anhydrous THF, add this compound (1.0 eq). Note: The acidic proton of the alcohol will be deprotonated first. Therefore, at least 2.0 equivalents of n-BuLi are required.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dianion.

  • Add benzaldehyde (1.2 eq) dropwise to the solution at -78 °C.

  • Allow the reaction to stir at this temperature for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reactivity_of_4_Methyloxazole_5_methanol cluster_main This compound cluster_electrophiles Reactions with Electrophiles cluster_nucleophiles Reactions with Nucleophiles (via Activation) main This compound ester Esterification main->ester RCOCl ether Etherification main->ether 1. NaH 2. RX mitsunobu_e Mitsunobu Reaction main->mitsunobu_e Nu-H, PPh3, DEAD lithiation C2-Lithiation + E+ main->lithiation 1. 2 eq. n-BuLi 2. E+ tosylation Tosylation main->tosylation TsCl, Py halogenation Halogenation main->halogenation SOCl2 sn2 S?2 Displacement tosylation->sn2 Nu- halogenation->sn2 Nu-

Caption: General reactivity map for this compound.

Mitsunobu_Workflow start Start: This compound + Benzoic Acid + PPh3 dissolve Dissolve in Anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_dead Add DEAD (dropwise) cool->add_dead react Stir at RT (4-12h) add_dead->react workup Work-up: Concentrate react->workup purify Purification: Column Chromatography workup->purify product Product: 4-Methyloxazole-5-methyl benzoate purify->product

Caption: Experimental workflow for a Mitsunobu esterification reaction.

Activation_Substitution_Workflow cluster_workflow Activation and Nucleophilic Substitution start This compound activation Activation Step start->activation e.g., TsCl, Py intermediate Activated Intermediate (e.g., Tosylate, Halide) activation->intermediate substitution Nucleophilic Substitution (S?2) intermediate->substitution Nucleophile (Nu-) product Substituted Product substitution->product

Caption: Logical workflow for nucleophilic substitution at the C5-position.

References

Application Notes and Protocols for the Scalable Synthesis of 4-Methyloxazole-5-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloxazole-5-methanol is a valuable heterocyclic building block in medicinal chemistry and drug development. The oxazole scaffold is a key structural motif in numerous biologically active compounds, serving as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and pharmacokinetic profiles. This document outlines a scalable, two-step synthetic protocol for the preparation of this compound, commencing with the synthesis of a protected intermediate via a modified Van Leusen oxazole synthesis, followed by a deprotection step to yield the target compound.

Synthetic Strategy Overview

The selected synthetic route involves two key stages designed for scalability and efficiency:

  • Van Leusen Oxazole Synthesis: This step involves the reaction of 1-(tosylmethyl)ethyl isocyanide with a protected form of hydroxyacetaldehyde, specifically 2-(benzyloxy)acetaldehyde. This reaction constructs the 4,5-disubstituted oxazole core in a single, high-yielding step. The use of a benzyl protecting group for the hydroxyl function provides stability during the oxazole formation.

  • Catalytic Hydrogenolysis (Deprotection): The benzyl protecting group is subsequently removed under standard and scalable hydrogenolysis conditions using a palladium catalyst to afford the final product, this compound. This method is known for its clean conversion and ease of product isolation.

Experimental Protocols

Protocol 1: Synthesis of 5-((Benzyloxy)methyl)-4-methyloxazole (Protected Intermediate)

This protocol details the synthesis of the benzyl-protected intermediate via the Van Leusen reaction.

Materials and Reagents:

  • 2-(Benzyloxy)acetaldehyde

  • 1-(Tosylmethyl)ethyl isocyanide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus

  • Large-scale rotary evaporator

  • Separatory funnel or extraction vessel

Procedure:

  • Reactor Setup: Charge the jacketed glass reactor with anhydrous potassium carbonate (2.5 equivalents).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous methanol to the reactor, followed by 2-(benzyloxy)acetaldehyde (1.0 equivalent) and 1-(tosylmethyl)ethyl isocyanide (1.1 equivalents).

  • Reaction: Heat the stirred suspension to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid salts and wash the filter cake with methanol.

    • Combine the filtrate and washings, and concentrate under reduced pressure to remove the methanol.

    • To the resulting residue, add water and ethyl acetate.

    • Transfer the mixture to an extraction vessel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude 5-((benzyloxy)methyl)-4-methyloxazole by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the deprotection of the intermediate to yield the final product.

Materials and Reagents:

  • 5-((Benzyloxy)methyl)-4-methyloxazole

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, dissolve 5-((benzyloxy)methyl)-4-methyloxazole (1.0 equivalent) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon catalyst (typically 1-5 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen).

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with additional methanol or ethanol.

  • Purification:

    • Combine the filtrate and washings.

    • Concentrate the solution under reduced pressure to yield the crude this compound.

    • If necessary, the product can be further purified by vacuum distillation or recrystallization.

Data Presentation

The following tables summarize typical quantitative data for the described synthetic protocols, based on analogous reactions reported in the literature.

ParameterStep 1: Van Leusen SynthesisStep 2: Hydrogenolysis
Starting Material 2-(Benzyloxy)acetaldehyde5-((Benzyloxy)methyl)-4-methyloxazole
Key Reagents 1-(Tosylmethyl)ethyl isocyanide, K₂CO₃10% Pd/C, H₂
Solvent MethanolMethanol or Ethanol
Reaction Temperature ~65 °C (Reflux)Room Temperature
Reaction Time 4-6 hours2-8 hours
Typical Yield 75-85%90-98%

Visualizations

Synthetic Workflow Diagram

G Scalable Synthesis of this compound cluster_0 Step 1: Van Leusen Oxazole Synthesis cluster_1 Step 2: Deprotection A 2-(Benzyloxy)acetaldehyde + 1-(Tosylmethyl)ethyl isocyanide B Reaction (K₂CO₃, MeOH, Reflux) A->B C Aqueous Workup & Extraction B->C D Purification (Distillation/Chromatography) C->D E 5-((Benzyloxy)methyl)-4-methyloxazole D->E F Hydrogenation (H₂, 10% Pd/C, MeOH) E->F Intermediate G Filtration F->G H Solvent Removal G->H I This compound H->I

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship of Key Steps

G Logical Flow of Synthesis Start Starting Materials Protection Hydroxyl Group Protection (Implicit in Starting Material) Start->Protection OxazoleFormation Oxazole Ring Formation Deprotection Hydroxyl Group Deprotection OxazoleFormation->Deprotection Protection->OxazoleFormation Purification Purification Deprotection->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Key logical stages in the synthesis of the target molecule.

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 4-Methyloxazole-5-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloxazole-5-methanol is a versatile heterocyclic building block in medicinal chemistry. The oxazole scaffold is a known "privileged structure," frequently found in biologically active compounds.[1] Derivatization of the hydroxyl group in this compound allows for the modulation of its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This can lead to the discovery of novel therapeutic agents with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] These application notes provide detailed protocols for the primary methods of derivatizing the hydroxyl group of this compound: esterification, etherification, and oxidation.

Key Derivatization Strategies

The primary alcohol of this compound can be readily converted into esters, ethers, and aldehydes or carboxylic acids, providing a diverse range of derivatives for further investigation.

Esterification of this compound

Esterification is a common method to mask the polarity of a hydroxyl group and can significantly impact a molecule's biological activity and pharmacokinetic profile. The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a straightforward approach.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of 4-methyloxazole-5-methyl esters.

Materials and Reagents:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.2-2.0 eq.) in a suitable anhydrous solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq.) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the carboxylic acid used.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester derivative.

Data Presentation: Representative Ester Derivatives
Derivative NameCarboxylic AcidExpected Yield (%)Potential Biological Activity
(4-Methyloxazol-5-yl)methyl acetateAcetic acid70-85Prodrug, improved cell permeability
(4-Methyloxazol-5-yl)methyl benzoateBenzoic acid65-80Anticancer, anti-inflammatory
(4-Methyloxazol-5-yl)methyl pivalatePivalic acid60-75Increased metabolic stability

Etherification of this compound

Conversion of the hydroxyl group to an ether linkage is another effective strategy to alter the molecule's properties. The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a classic and reliable method.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a general method for the synthesis of 5-(alkoxymethyl)-4-methyloxazoles.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other strong bases (e.g., KH)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.

  • Alcohol Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography to afford the desired ether.

Data Presentation: Representative Ether Derivatives
Derivative NameAlkyl HalideExpected Yield (%)Potential Biological Activity
5-(Methoxymethyl)-4-methyloxazoleMethyl iodide75-90Improved solubility
5-(Benzyloxymethyl)-4-methyloxazoleBenzyl bromide70-85Anticancer, enzyme inhibition
5-(Ethoxymethyl)-4-methyloxazoleEthyl iodide70-85Modulation of lipophilicity

Oxidation of this compound

Oxidation of the primary alcohol to an aldehyde or carboxylic acid provides key intermediates for further derivatization, such as reductive amination or amide bond formation.

Experimental Protocol: Oxidation to 4-Methyloxazole-5-carbaldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).

Materials and Reagents:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend PCC (1.5 eq.) in anhydrous DCM.

  • Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred suspension.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

  • Concentration: Wash the silica gel pad with additional diethyl ether and combine the filtrates. Concentrate the solution under reduced pressure to yield the crude aldehyde.

  • Purification: The crude aldehyde can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Experimental Protocol: Oxidation to 4-Methyloxazole-5-carboxylic acid

This protocol describes the oxidation of the primary alcohol to a carboxylic acid using Jones reagent.

Materials and Reagents:

  • This compound

  • Jones reagent (prepared from CrO₃, H₂SO₄, and water)

  • Acetone

  • Isopropanol

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Hydrochloric acid (1M)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in acetone and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add Jones reagent dropwise to the stirred solution until the orange color persists.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the excess oxidant by adding isopropanol until the orange color disappears.

  • Extraction: Remove the acetone under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Acid-Base Extraction: Extract the aqueous layer with ethyl acetate. To the aqueous layer, add sodium bicarbonate solution to basify, then wash with ethyl acetate to remove any remaining starting material. Acidify the aqueous layer to pH 2-3 with 1M HCl and extract the carboxylic acid product with ethyl acetate (3x).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Data Presentation: Oxidation Products
Product NameOxidizing AgentExpected Yield (%)Further Applications
4-Methyloxazole-5-carbaldehydePCC70-90Reductive amination, Wittig reaction
4-Methyloxazole-5-carboxylic acidJones Reagent60-80Amide coupling, esterification

Visualizations

Experimental Workflow

Derivatization_Workflow cluster_ester Esterification cluster_ether Etherification cluster_oxidation Oxidation start This compound ester_reagents R-COOH, H+ start->ester_reagents ether_reagents 1. NaH 2. R-X start->ether_reagents pcc PCC start->pcc jones Jones Reagent start->jones ester_product (4-Methyloxazol-5-yl)methyl ester ester_reagents->ester_product Fischer Esterification ether_product 5-(Alkoxymethyl)-4-methyloxazole ether_reagents->ether_product Williamson Synthesis aldehyde 4-Methyloxazole-5-carbaldehyde pcc->aldehyde acid 4-Methyloxazole-5-carboxylic acid jones->acid

Caption: General workflow for the derivatization of this compound.

Potential Signaling Pathway Inhibition

Derivatives of 4-methyloxazole have shown potential as inhibitors of inflammatory pathways.[3]

Signaling_Pathway cluster_pathway Inflammatory Signaling Pathway Pro_inflammatory_stimuli Pro-inflammatory Stimuli IKK IKK Pro_inflammatory_stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_genes Inflammatory Gene Expression (e.g., COX-2) Nucleus->Inflammatory_genes Oxazole_Derivative 4-Methyloxazole Derivative Oxazole_Derivative->IKK inhibits

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

References

The Strategic Use of 4-Methyloxazole-5-methanol in the Synthesis of Vitamin B6 Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4-methyloxazole-5-methanol and its derivatives in the synthesis of precursors for Vitamin B6 (pyridoxine). The core of this synthetic strategy revolves around the hetero-Diels-Alder reaction, a powerful tool for the construction of the pyridine ring system inherent to Vitamin B6. While 5-alkoxy-4-methyloxazoles are the most common dienes in this reaction, this guide outlines a comprehensive pathway starting from precursors to this compound, detailing its conversion to the key reactive intermediates.

Overview of the Synthetic Strategy

The industrial synthesis of Vitamin B6 heavily relies on the Kondratyeva approach, which employs a Diels-Alder reaction between a substituted oxazole and a dienophile to form the central pyridine ring.[1][2] The overall synthetic pathway described herein involves several key stages:

  • Synthesis of a Key Intermediate: Preparation of 4-methyloxazole-5-carboxylic acid ethyl ester.

  • Reduction to the Target Starting Material: Conversion of the ester to this compound.

  • Activation for Diels-Alder Reaction: Transformation of the hydroxymethyl group to an alkoxymethyl group.

  • Hetero-Diels-Alder Cycloaddition: Reaction of the 5-alkoxy-4-methyloxazole with a suitable dienophile (e.g., diethyl maleate) to form a bicyclic intermediate.

  • Aromatization and Final Reduction: Conversion of the bicyclic intermediate to the pyridoxine backbone.

Vitamin B6 Synthesis Workflow cluster_0 Intermediate Synthesis cluster_1 Core Modification cluster_2 Pyridoxine Ring Formation cluster_3 Final Product Synthesis Start Ethyl 2-chloroacetoacetate + Formamide Ester 4-Methyloxazole-5-carboxylic acid ethyl ester Start->Ester Cyclization Methanol This compound Ester->Methanol Reduction Alkoxy 5-Alkoxy-4-methyloxazole Methanol->Alkoxy Alkylation Diels_Alder Diels-Alder Adduct Alkoxy->Diels_Alder Diels-Alder Reaction + Dienophile Precursor Pyridoxine Precursor (Diester) Diels_Alder->Precursor Aromatization Vitamin_B6 Pyridoxine (Vitamin B6) Precursor->Vitamin_B6 Reduction

Caption: Overall workflow for the synthesis of Vitamin B6 starting from precursors to this compound.

Data Presentation: Summary of Key Reactions

The following tables summarize the quantitative data for the key steps in the synthesis of Vitamin B6 precursors.

Table 1: Synthesis of 4-Methyloxazole-5-carboxylic Acid Ethyl Ester

Starting MaterialsReagentsTemperature (°C)Reaction Time (hours)Yield (%)Reference
Ethyl 2-chloroacetoacetate, Formamide-120-150643[3]
Ethyl 2-formoxyacetoacetate, FormamideH₂SO₄ (catalytic)--<65[1]
2-Formyloxy-3-oxo-butanoic acid ethyl ester, Formamide--->80[1]

Table 2: Synthesis of 5-Alkoxy-4-methyloxazole

Starting MaterialReagentsTemperature (°C)Reaction Time (hours)Yield (%)Reference
4-Methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester1. NaOH (hydrolysis) 2. H₂SO₄ (decarboxylation)60-88.2[4]
4-Methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester1. NaOH, Toluene (hydrolysis) 2. HCl (acidification) 3. Heat (decarboxylation)30-50-94.3[4]

Table 3: Diels-Alder Reaction and Subsequent Reduction

Oxazole DerivativeDienophileReaction ConditionsProductYield (%)Purity (%)Reference
5-Ethoxy-4-methyloxazoleDiethyl maleate110°C, 3 hours, neatDiels-Alder Adducts (endo and exo)65 (combined)-[2]
Pyridoxine Precursor (Diester)MeSiH(OEt)₂ or PMHS100°C, 24 hoursPyridoxine38-5476[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Methyloxazole-5-carboxylic Acid Ethyl Ester

This protocol is based on the reaction of ethyl 2-chloroacetoacetate with formamide.[3]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Formamide

  • Aqueous potassium carbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-chloroacetoacetate and an excess of formamide (2 to 10 molar equivalents).

  • Heat the reaction mixture to a temperature between 120°C and 150°C for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Add aqueous potassium carbonate solution to neutralize the mixture.

  • Extract the product with diethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 4-methyloxazole-5-carboxylic acid ethyl ester.

Protocol 2: Reduction of 4-Methyloxazole-5-carboxylic Acid Ethyl Ester to this compound

This is a standard ester reduction using a mild reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

  • 4-Methyloxazole-5-carboxylic acid ethyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4-methyloxazole-5-carboxylic acid ethyl ester in the same anhydrous solvent to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous sodium sulfate solution.

  • Filter the resulting precipitate and wash it thoroughly with the solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by flash chromatography on silica gel if necessary.

Protocol 3: Conversion of this compound to 5-Ethoxy-4-methyloxazole

This protocol involves the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl iodide or ethyl bromide

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0°C.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add ethyl iodide or ethyl bromide dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 5-ethoxy-4-methyloxazole by vacuum distillation.

Protocol 4: Diels-Alder Reaction of 5-Ethoxy-4-methyloxazole with Diethyl Maleate

This protocol describes the key cycloaddition step to form the pyridine precursor.[2]

Materials:

  • 5-Ethoxy-4-methyloxazole

  • Diethyl maleate

Procedure:

  • In a round-bottom flask, combine 5-ethoxy-4-methyloxazole (1 equivalent) and diethyl maleate (2 equivalents).

  • Heat the neat mixture under an argon atmosphere in an oil bath at 110°C for 3 hours.

  • Cool the reaction mixture to room temperature. The crude product contains a mixture of endo and exo Diels-Alder adducts.

  • The crude adduct mixture can be used directly in the next step or purified by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexane as the eluent).

Diels-Alder Mechanism cluster_reactants Reactants Oxazole 5-Ethoxy-4-methyloxazole (Diene) Transition_State [4+2] Cycloaddition Transition State Oxazole->Transition_State Dienophile Diethyl Maleate (Dienophile) Dienophile->Transition_State Adduct Bicyclic Diels-Alder Adduct Transition_State->Adduct

Caption: The hetero-Diels-Alder reaction mechanism for pyridine ring formation.

Protocol 5: Aromatization and Reduction to Pyridoxine

This protocol outlines the final steps to obtain Vitamin B6.[2]

Materials:

  • Crude Diels-Alder adduct

  • Ethanol

  • Hydrochloric acid (for aromatization)

  • Silane reducing agent (e.g., diethoxymethylsilane)

  • Tetrabutylammonium fluoride in THF

  • Dioxane

  • Dowex 50-WX8 resin

Procedure:

  • Aromatization: Dissolve the crude Diels-Alder adduct in ethanol containing a catalytic amount of hydrochloric acid and heat to reflux to facilitate aromatization to 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester.

  • Reduction:

    • To a solution of the pyridoxine precursor diester in dioxane, add the silane reducing agent (e.g., diethoxymethylsilane, approximately 15 equivalents).

    • Add a catalytic amount of tetrabutylammonium fluoride solution in THF.

    • Heat the reaction mixture at 100°C for 24 hours.

    • Cool the mixture and add ethanol, stirring overnight.

  • Purification:

    • Prepare a column with Dowex 50-WX8 resin, pre-washed with concentrated aqueous HCl and then water until the pH is neutral.

    • Filter the ethanolic crude reaction solution through the resin.

    • Wash the resin sequentially with ethanol, water, 1% aqueous NH₄OH, 4% aqueous NH₄OH, and 25% aqueous NH₄OH.

    • The pyridoxine free base will elute with the 4% NH₄OH fraction.

    • Concentrate the 4% NH₄OH fraction to obtain pyridoxine.

Conclusion

The synthesis of Vitamin B6 precursors from this compound is a multi-step process that leverages the well-established hetero-Diels-Alder reaction. By following the detailed protocols for the synthesis of the key 4-methyloxazole-5-carboxylic ester intermediate, its subsequent reduction to this compound, conversion to a reactive 5-alkoxy-4-methyloxazole, and the final cycloaddition and reduction steps, researchers can effectively produce pyridoxine. The provided quantitative data and experimental methodologies offer a solid foundation for the laboratory-scale synthesis and further process development in the field of pharmaceutical and vitamin manufacturing.

References

Application Notes and Protocols for the Selective Oxidation of 4-Methyloxazole-5-methanol to 4-Methyloxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective oxidation of 4-methyloxazole-5-methanol to its corresponding aldehyde, 4-methyloxazole-5-carbaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules, where the oxazole-5-carbaldehyde moiety serves as a key building block.

The protocols outlined below utilize common and reliable oxidation methodologies, including Dess-Martin periodinane (DMP) oxidation, Swern oxidation, manganese dioxide (MnO₂) oxidation, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) mediated oxidation. These methods have been selected for their high selectivity for primary alcohols, preventing over-oxidation to the carboxylic acid, and their compatibility with the sensitive oxazole ring system.

Data Presentation: Comparison of Oxidation Protocols

The following table summarizes the key quantitative parameters for the described oxidation methods, allowing for a direct comparison to aid in method selection based on specific laboratory needs, scale, and available resources.

ParameterDess-Martin Periodinane (DMP) OxidationSwern OxidationManganese Dioxide (MnO₂) OxidationTEMPO-Mediated Oxidation
Oxidizing Agent Dess-Martin PeriodinaneOxalyl chloride, DMSO, TriethylamineActivated Manganese Dioxide (MnO₂)TEMPO (catalyst), NaOCl (oxidant)
Stoichiometry ~1.1 - 1.5 equivalents1.5-2 eq. (COCl)₂, 2-3 eq. DMSO, 3-5 eq. Et₃NLarge excess (5-20 equivalents)Catalytic (e.g., 0.01 eq.), 1.1 eq. NaOCl
Solvent Dichloromethane (DCM), ChloroformDichloromethane (DCM)Dichloromethane (DCM), Chloroform, HexaneDichloromethane (DCM), Water (biphasic)
Reaction Temp. Room Temperature-78 °C to Room TemperatureRoom Temperature to Reflux0 °C to Room Temperature
Reaction Time 1 - 4 hours1 - 3 hours12 - 48 hours0.5 - 2 hours
Typical Yield >90%[1][2][3]>90%[4][5]Variable, typically 60-95%[6]>95%[7]
Work-up Filtration and aqueous washAqueous quench and extractionFiltrationAqueous extraction

Experimental Protocols

Detailed methodologies for the key oxidation experiments are provided below. Standard laboratory safety precautions should be followed, including the use of personal protective equipment and performing reactions in a well-ventilated fume hood.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is favored for its mild reaction conditions and simple work-up procedure.[1][2][3]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the solid byproducts are dissolved.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-methyloxazole-5-carbaldehyde.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Experimental Workflow: Dess-Martin Periodinane Oxidation

DMP_Oxidation cluster_start Reaction Setup cluster_reaction Oxidation cluster_workup Work-up cluster_end Purification Start This compound in DCM Add_DMP Add Dess-Martin Periodinane (1.2 eq) Start->Add_DMP Stir_RT Stir at Room Temperature (1-3 h) Add_DMP->Stir_RT Quench Quench with NaHCO₃ / Na₂S₂O₃ Stir_RT->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product 4-Methyloxazole-5-carbaldehyde Purify->Product

Caption: Workflow for the Dess-Martin Periodinane oxidation.

Protocol 2: Swern Oxidation

The Swern oxidation is another mild and highly efficient method that avoids the use of heavy metals.[4][5] It requires cryogenic conditions and careful handling of reagents.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM, cooled to -78 °C (dry ice/acetone bath), add anhydrous DMSO (2.2 eq) dropwise. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.

  • Add triethylamine (5.0 eq) dropwise to the mixture at -78 °C. After the addition is complete, allow the reaction to warm to room temperature over approximately 1 hour.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow: Swern Oxidation

Swern_Oxidation cluster_activation Activator Formation (-78 °C) cluster_reaction Oxidation (-78 °C) cluster_workup Work-up cluster_end Purification Start Oxalyl Chloride in DCM Add_DMSO Add DMSO Start->Add_DMSO Add_Alcohol Add this compound Add_DMSO->Add_Alcohol Add_Base Add Triethylamine Add_Alcohol->Add_Base Warm_RT Warm to Room Temperature Add_Base->Warm_RT Quench Quench with Water Warm_RT->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product 4-Methyloxazole-5-carbaldehyde Purify->Product

Caption: Workflow for the Swern oxidation.

Protocol 3: Manganese Dioxide (MnO₂) Oxidation

This heterogeneous oxidation is particularly effective for allylic, benzylic, and heterocyclic alcohols.[6] The activity of the MnO₂ can vary, and a large excess is often required.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add activated manganese dioxide (10-20 eq).

  • Stir the suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction time can vary significantly (12-48 hours) depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.

  • Wash the Celite® pad thoroughly with DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Logical Relationship: MnO₂ Oxidation

MnO2_Oxidation cluster_reaction Heterogeneous Oxidation cluster_workup Work-up cluster_end Purification Start This compound in DCM Add_MnO2 Add Activated MnO₂ (10-20 eq) Start->Add_MnO2 Stir_RT Stir at Room Temperature (12-48 h) Add_MnO2->Stir_RT Filter Filter through Celite Stir_RT->Filter Wash_Celite Wash Celite with DCM Filter->Wash_Celite Concentrate Concentrate Filtrate Wash_Celite->Concentrate Purify Purify by Chromatography (optional) Concentrate->Purify Product 4-Methyloxazole-5-carbaldehyde Purify->Product

Caption: Workflow for the Manganese Dioxide oxidation.

Protocol 4: TEMPO-Mediated Oxidation

This catalytic method is environmentally friendly and highly selective, using bleach as the terminal oxidant. This protocol is adapted from a procedure for a similar heterocyclic methanol.[7]

Materials:

  • This compound

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and add an aqueous solution of sodium bicarbonate.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Add an aqueous solution of KBr (0.1 eq) and TEMPO (0.01 eq) to the mixture.

  • Add the sodium hypochlorite solution (1.1 eq) dropwise over 1 hour, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Signaling Pathway: TEMPO Catalytic Cycle

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Cation TEMPO->Oxoammonium NaOCl Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R-CH₂OH Aldehyde R-CHO Oxoammonium->Aldehyde Hydroxylamine->TEMPO NaOCl Alcohol R-CH₂OH Alcohol->Aldehyde Oxidation Aldehyde->Hydroxylamine NaOCl NaOCl (Oxidant) H2O H₂O

Caption: Catalytic cycle for TEMPO-mediated alcohol oxidation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyloxazole-5-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methyloxazole-5-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: A prevalent and effective strategy for the synthesis of this compound involves a two-step process. The first step is the formation of the 4-methyloxazole ring with a carboxylic acid ester at the 5-position, commonly achieved through a variation of the Robinson-Gabriel synthesis or the Van Leusen oxazole synthesis. The second step is the reduction of the ester group to the corresponding alcohol.

Q2: What is a typical yield for the synthesis of this compound?

A2: The overall yield for the two-step synthesis of this compound can vary significantly based on the chosen synthetic route and optimization of reaction conditions. The initial synthesis of the 4-methyloxazole-5-carboxylic acid ester can have yields ranging from 40% to 75%.[1][2] The subsequent reduction of the ester to the alcohol is typically a high-yielding reaction, often exceeding 80-90% with the appropriate reducing agent.

Q3: How can I confirm the successful synthesis and purity of this compound?

A3: The successful synthesis and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will show characteristic peaks for the methyl group, the protons on the oxazole ring, and the methanol group. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and assess the purity of the sample. Thin Layer Chromatography (TLC) is a valuable tool for monitoring the progress of the reaction and the purity of the final product.[2]

Q4: What are the key safety precautions to consider during the synthesis of this compound?

A4: The synthesis of this compound involves the use of potentially hazardous chemicals and should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Specific reagents may require special handling procedures, so it is crucial to consult the safety data sheets (SDS) for all chemicals used. Reactions involving reducing agents like lithium aluminum hydride are highly exothermic and should be conducted with extreme caution, ensuring proper temperature control and quenching procedures.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the synthesis of this compound, providing potential causes and suggested solutions.

Problem 1: Low or No Yield of 4-Methyloxazole-5-carboxylic Acid Ester (Step 1)
Potential CauseSuggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[2] - Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. For some methods, refluxing in a suitable solvent is necessary.[2]
Poor Quality of Reagents - Use Pure Starting Materials: Ensure that all starting materials and solvents are pure and dry, as impurities can interfere with the reaction.[2] - Check Reagent Activity: Some reagents can degrade over time. Use freshly opened or purified reagents if there is any doubt about their quality.[2]
Formation of Side Products - Control Temperature: Running the reaction at a lower temperature for a longer duration may minimize the formation of side products.[2] - Optimize Reagent Addition: The order and rate of reagent addition can influence the reaction pathway. Consider adding one reagent dropwise to a solution of the others.[2]
Problem 2: Low or No Yield of this compound (Step 2 - Reduction)
Potential CauseSuggested Solution
Inactive Reducing Agent - Use Fresh Reducing Agent: Reducing agents like lithium aluminum hydride (LiAlH₄) can be deactivated by moisture. Use a fresh, unopened container or a properly stored and handled reagent. - Ensure Anhydrous Conditions: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Incomplete Reaction - Increase Stoichiometry of Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used to completely reduce the ester. - Increase Reaction Time or Temperature: Allow the reaction to stir for a longer period or gently warm the reaction mixture if the reaction is sluggish at lower temperatures. Monitor by TLC.
Difficult Work-up - Proper Quenching: The quenching of excess reducing agent is critical and can be exothermic. Follow a well-established quenching procedure (e.g., Fieser work-up) to avoid loss of product. - Emulsion Formation: During aqueous work-up, emulsions can form. Adding a saturated solution of sodium chloride (brine) can help to break up emulsions.[3]
Problem 3: Product is Impure
Potential CauseSuggested Solution
Unreacted Starting Material - Optimize Reaction Conditions: Refer to the solutions for "Incomplete Reaction" for both steps. - Purification: Utilize column chromatography on silica gel to separate the product from unreacted starting materials.
Formation of Side Products - Re-evaluate Reaction Conditions: Side reactions can be minimized by adjusting temperature, reaction time, and the order of reagent addition.[2] - Thorough Purification: If side products have similar polarities to the desired product, consider alternative purification techniques such as recrystallization or preparative TLC.
Decomposition of Product - Mild Reaction Conditions: If the product is sensitive, explore milder reaction conditions (e.g., lower temperature, less harsh reagents).[2] - Careful Work-up: Ensure the work-up procedure is not causing decomposition. Some oxazoles can be sensitive to strong acids or bases.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Methyloxazole-5-carboxylate

This protocol is a representative procedure based on the Robinson-Gabriel synthesis.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Formamide

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ice-water

  • Saturated Sodium Bicarbonate solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 equivalent) and an excess of formamide (5-10 equivalents).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction progress by TLC.[4]

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 4-methyloxazole-5-carboxylate.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the ester synthesized in Protocol 1.

Materials:

  • Ethyl 4-methyloxazole-5-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Glauber's salt) or a standard Fieser work-up

  • Anhydrous Sodium Sulfate

  • Ethyl acetate

Procedure:

  • In a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 4-methyloxazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back down to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with ethyl acetate.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Key Parameters for Synthesis Steps

ParameterStep 1: Ester Synthesis (Robinson-Gabriel)Step 2: Alcohol Synthesis (Ester Reduction)
Starting Materials Ethyl 2-chloroacetoacetate, FormamideEthyl 4-methyloxazole-5-carboxylate, LiAlH₄
Key Reagents Sulfuric acid (catalytic)Anhydrous THF
Solvent Formamide (reagent and solvent)Anhydrous THF
Reaction Temperature 120-140 °C0 °C to Room Temperature
Reaction Time 2-4 hours2-4 hours
Reported Yield 60-75% (based on analogous reactions)[4]>80% (typical for LiAlH₄ reductions)

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Ethyl 4-Methyloxazole-5-carboxylate cluster_step2 Step 2: Synthesis of this compound start1 Ethyl 2-chloroacetoacetate + Formamide reaction1 Reaction (H₂SO₄ cat., 120-140°C, 2-4h) start1->reaction1 workup1 Aqueous Work-up (Neutralization, Extraction) reaction1->workup1 purification1 Purification (Distillation or Column Chromatography) workup1->purification1 product1 Ethyl 4-Methyloxazole-5-carboxylate purification1->product1 start2 Ethyl 4-Methyloxazole-5-carboxylate product1->start2 reaction2 Reduction (LiAlH₄, Anhydrous THF, 0°C to RT) start2->reaction2 workup2 Quenching & Work-up reaction2->workup2 purification2 Purification (Column Chromatography) workup2->purification2 product2 This compound purification2->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_diagnosis Initial Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Formed? start->side_products decomp Product Decomposition? start->decomp sol_time_temp Increase Reaction Time / Temperature incomplete_reaction->sol_time_temp sol_reagents Check Reagent Quality / Purity incomplete_reaction->sol_reagents sol_conditions Optimize Reaction Conditions (e.g., lower temp, slower addition) side_products->sol_conditions sol_workup Modify Work-up Procedure (milder conditions) decomp->sol_workup sol_purification Improve Purification Method sol_time_temp->sol_purification sol_reagents->sol_purification sol_conditions->sol_purification sol_workup->sol_purification

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of Crude 4-Methyloxazole-5-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Methyloxazole-5-methanol (CAS 45515-23-9).[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound that are relevant for its purification?

A1: Understanding the physical properties is crucial for selecting an appropriate purification strategy. Key properties are listed below. The hydroxyl group makes the compound polar.[2]

Physical PropertyValueSource(s)
Molecular Formula C₅H₇NO₂[1][3]
Molecular Weight 113.11 g/mol [1]
Boiling Point 214.6 °C at 760 mmHg[3]
Density 1.184 g/cm³[3]
Appearance Likely a polar substance[2]
Storage Store in a dry, sealed place, at 2-8°C[1][4]

Q2: Which analytical techniques are recommended to assess the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended.

  • Thin Layer Chromatography (TLC): Ideal for rapid monitoring of reaction progress and the effectiveness of purification steps like column chromatography.[5]

  • High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying purity. A reverse-phase C18 column with a mobile phase like acetonitrile/water can be a good starting point for method development.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.[5]

Q3: What are common sources of impurities in crude this compound?

A3: Impurities can originate from several sources:

  • Unreacted Starting Materials: Incomplete conversion during the synthesis is a common issue.[7]

  • Side Products: Competing reaction pathways can lead to the formation of byproducts.[7]

  • Reagent-Related Impurities: Impurities present in the initial reagents or solvents. It is crucial to use pure starting materials.[5]

  • Degradation Products: The product may be sensitive to high temperatures or acidic/basic conditions during work-up or purification, leading to decomposition.[5][7]

  • Polymeric Materials: High reaction temperatures can sometimes lead to the polymerization of reactants or the product.[7][8]

Troubleshooting Purification Issues

Problem 1: Low recovery of the final product after purification.

Potential CauseRecommended Solution
Product is too soluble in the recrystallization solvent. Choose a solvent system where the product has high solubility at high temperatures and low solubility at room or low temperatures.[9] Consider using an anti-solvent system.[9]
Product is sticking to the silica gel during column chromatography. The compound is polar, which can lead to strong interactions with silica. Use a more polar eluent system, such as increasing the percentage of methanol in a dichloromethane/methanol mixture.[10] However, be aware that using more than 10% methanol can potentially dissolve the silica gel.[10]
Thermal degradation during distillation. 4-Methyloxazole derivatives can be sensitive to high temperatures.[7] Utilize vacuum distillation to lower the boiling point and minimize the risk of decomposition.[7]
Loss during aqueous work-up. The compound's polarity may lead to some solubility in water. To minimize this, saturate the aqueous layer with brine (NaCl) to decrease the polarity of the aqueous phase and drive the product into the organic layer during extraction.[7]

Problem 2: The purified product shows persistent impurities on TLC/HPLC.

Potential CauseRecommended Solution
Co-elution during column chromatography. The impurity has a similar polarity to the product. Optimize the solvent system. Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).[11] A slower, more careful elution with a shallower solvent gradient can improve separation.
Impurity co-crystallizes with the product. The impurity has a similar structure to the product. A second recrystallization from a different solvent system may be effective. If that fails, column chromatography is the recommended next step.
Unreacted starting materials remain. If the impurity is a starting material, ensure the initial reaction has gone to completion by monitoring with TLC or LC-MS.[7] Consider adjusting reaction time, temperature, or stoichiometry.[7]

Problem 3: The compound "oils out" instead of crystallizing during recrystallization.

Potential CauseRecommended Solution
Solution is supersaturated, and crystal nucleation is too rapid. Try cooling the solution more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help initiate crystallization. Adding a seed crystal of the pure compound is also a very effective method.
The boiling point of the solvent is higher than the melting point of the solute. Choose a solvent with a lower boiling point.
Presence of impurities. Impurities can inhibit crystal formation. Try to purify the oil by column chromatography first and then attempt recrystallization again.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying polar compounds like this compound on silica gel.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). A good system will give the desired compound an Rf value of ~0.3. For polar compounds, a starting point could be 50% Ethyl Acetate/Hexane or 2-5% Methanol/Dichloromethane.[10]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system. Apply positive pressure (flash chromatography) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Combine and Concentrate: Combine the pure fractions (those containing only the desired product spot on TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is effective if the crude material is relatively pure and a suitable solvent system can be found.

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which this compound is soluble when hot but insoluble when cold.[9] Test small amounts of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, water, or mixtures like methanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add an excessive amount of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.

Visual Workflow

The following diagram illustrates a general workflow for the purification and analysis of crude this compound.

G Purification Workflow for this compound start Crude this compound assess_purity Assess Purity (TLC, ¹H NMR) start->assess_purity decision Impurities Present? assess_purity->decision path_chrom Column Chromatography (Polar Impurities) decision->path_chrom  Yes path_recryst Recrystallization (Minor Impurities) decision->path_recryst path_distill Vacuum Distillation (Non-volatile Impurities) decision->path_distill verify_purity Verify Purity & Identity (TLC, HPLC, NMR, MS) decision->verify_purity No collect Collect Purified Fractions/ Crystals path_chrom->collect path_recryst->collect path_distill->collect collect->verify_purity final_product Pure this compound verify_purity->final_product

Caption: A decision-making workflow for purifying crude this compound.

References

Troubleshooting low yield in 4-methyloxazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in 4-methyloxazole ring formation. The following sections offer solutions to common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-methyloxazole?

A1: The most prevalent methods for synthesizing the 4-methyloxazole core are the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and the Bredereck reaction.[1][2] The choice of a specific route often depends on the desired substitution pattern on the oxazole ring and the availability of starting materials.[1] Microwave-assisted organic synthesis (MAOS) has also been effectively used to accelerate these reactions and improve yields.[3]

Q2: What is a typical yield for 4-methyloxazole synthesis?

A2: Yields can vary significantly based on the chosen synthetic method and the optimization of reaction conditions. For example, the synthesis of 4-methyloxazole-5-carboxylic ethyl ester from ethyl α-chloroacetoacetate and formamide has reported yields between 40% and 49%.[4] For other derivatives and methods, such as the Modified Van Leusen and Robinson-Gabriel syntheses, estimated yields can range from 60% to 80%.[2]

Q3: How can I confirm the formation and purity of my 4-methyloxazole product?

A3: A combination of spectroscopic and chromatographic techniques is recommended for confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide characteristic signals for the methyl group and the protons on the oxazole ring. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for determining the molecular weight and assessing the purity of the sample.[4] Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of the reaction.[1][4][5]

Q4: What are the key safety precautions when synthesizing 4-methyloxazole?

A4: The synthesis of 4-methyloxazole involves potentially hazardous chemicals and should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Some reactions can be exothermic, especially at a larger scale, requiring controlled reagent addition and an efficient cooling system.[5] Always consult the Safety Data Sheets (SDS) for all reagents being used.[4]

Troubleshooting Guides

This section addresses specific issues that may lead to low yields during the synthesis of 4-methyloxazole.

Issue 1: Low or No Product Yield

If you are experiencing a low yield or a complete absence of the desired 4-methyloxazole product, consider the following potential causes and solutions.

Potential Causes and Solutions for Low Yield

Potential CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction's progress using TLC or GC to ensure all starting materials have been consumed.[4]- Increase Reaction Temperature: Gently heating the reaction mixture can increase the rate of reaction. For some protocols, refluxing is necessary.[4]
Poor Quality of Reagents - Use Pure Starting Materials: Ensure all reagents and solvents are pure and dry, as impurities can lead to side reactions.[4][6]- Verify Reagent Activity: Reagents can degrade over time. Use freshly opened or purified starting materials if their quality is in doubt.[4]
Suboptimal Reaction Conditions - Optimize Temperature: Running the reaction at a lower temperature for a longer duration may minimize the formation of side products.[4]- Adjust Stoichiometry: Carefully re-evaluate and adjust the molar ratios of your reactants.[5]
Moisture Sensitivity - Use Anhydrous Conditions: The presence of water can quench intermediates or catalyze side reactions. Use anhydrous solvents and ensure all glassware is thoroughly dried.[5]- Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.[5][7]
Product Decomposition - Milder Reaction Conditions: If your target molecule is sensitive, explore milder reaction conditions, such as lower temperatures or less harsh dehydrating agents.[4]- Appropriate Work-up: Ensure the work-up procedure is not causing product degradation. Some oxazoles are sensitive to strong acids or bases.[4]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_completion Check Reaction Completion (TLC, GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp Yes complete Reaction is Complete incomplete->complete No end Improved Yield increase_time_temp->end check_reagents Verify Reagent Purity and Stoichiometry complete->check_reagents reagent_issue Reagent Issue? check_reagents->reagent_issue purify_reagents Purify/Replace Reagents, Adjust Stoichiometry reagent_issue->purify_reagents Yes reagents_ok Reagents are OK reagent_issue->reagents_ok No purify_reagents->end check_conditions Evaluate Reaction Conditions (Solvent, Atmosphere) reagents_ok->check_conditions condition_issue Condition Issue? check_conditions->condition_issue use_anhydrous Use Anhydrous Solvents, Inert Atmosphere condition_issue->use_anhydrous Yes conditions_ok Conditions are OK condition_issue->conditions_ok No use_anhydrous->end check_workup Assess Work-up and Purification conditions_ok->check_workup workup_issue Work-up/Purification Issue? check_workup->workup_issue modify_workup Modify Work-up (e.g., milder pH, different purification) workup_issue->modify_workup Yes workup_issue->end No modify_workup->end

A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Side Products, Including Polymerization

The formation of impurities and byproducts, particularly polymers, can significantly reduce the yield of the desired 4-methyloxazole.

Common Side Products and Mitigation Strategies

Side Product/IssuePotential CauseRecommended Solution
Polymeric Material High reaction temperatures can initiate polymerization of the reactants or product.[5][7]- Lower Reaction Temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[7]- Slow Addition of Reagents: Add the 4-methyloxazole or other reactive starting material slowly to keep its instantaneous concentration low.[7]- Use a Polymerization Inhibitor: Consider adding a suitable inhibitor like butylated hydroxytoluene (BHT).[7]
Discoloration of Reaction Mixture Decomposition or other side reactions, potentially initiated by light or oxygen.- Protect from Light: If the reaction is light-sensitive, wrap the reaction flask in aluminum foil.[7]- Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]
Formation of Isomers Reaction conditions may favor the formation of an undesired regioisomer.- Modify Reaction Conditions: Adjusting the temperature, solvent, or catalyst may favor the formation of the desired isomer.[6]
Oxazole Byproduct In syntheses using a thioamide, contamination with the corresponding amide can lead to the formation of an oxazole byproduct.[8]- Ensure Purity of Thioamide: Use highly pure thioamide starting material.

Polymerization Prevention Workflow

PolymerizationPrevention start Polymerization Observed check_temp Review Reaction Temperature start->check_temp high_temp Temperature Too High? check_temp->high_temp lower_temp Lower Reaction Temperature high_temp->lower_temp Yes temp_ok Temperature is Optimal high_temp->temp_ok No end Reduced Polymerization lower_temp->end check_addition Evaluate Reagent Addition temp_ok->check_addition fast_addition Addition Too Fast? check_addition->fast_addition slow_addition Add Reagent Slowly fast_addition->slow_addition Yes addition_ok Addition Rate is Optimal fast_addition->addition_ok No slow_addition->end check_inhibitor Consider Polymerization Inhibitor addition_ok->check_inhibitor use_inhibitor Inhibitor Used? check_inhibitor->use_inhibitor add_inhibitor Add Suitable Inhibitor (e.g., BHT) use_inhibitor->add_inhibitor No use_inhibitor->end Yes add_inhibitor->end

A workflow for preventing polymerization during synthesis.
Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure 4-methyloxazole can be challenging.

Purification Troubleshooting

IssuePotential CauseRecommended Solution
Product is Highly Soluble in the Work-up Solvent The product has some water solubility, leading to loss during aqueous extraction.- Back-extraction: Perform multiple extractions of the aqueous layer with a suitable organic solvent to maximize recovery.[4]- Use a Different Solvent System: Choose an extraction solvent in which the product is more soluble and the impurities are less soluble.[6]
Emulsion Formation During Work-up The aqueous and organic layers do not separate cleanly.- Add Brine: Wash the emulsion with a saturated sodium chloride solution to help break the emulsion.- Filter Through Celite: Passing the mixture through a pad of Celite can help to separate the layers.
Co-elution of Product with Impurities The product and impurities have similar polarities, making chromatographic separation difficult.- Optimize Chromatography Conditions: Experiment with different solvent systems (mobile phase) or use a different stationary phase (e.g., reverse-phase instead of normal-phase).[6]- Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[8]
Thermal Degradation During Distillation The 4-methyloxazole derivative is sensitive to high temperatures and decomposes during distillation.- Vacuum Distillation: Utilize vacuum distillation to lower the boiling point of the product and reduce the required temperature.[5]- Ensure Clean Apparatus: Make sure the distillation apparatus is free of any acidic or basic residues that could catalyze degradation.[5]

Experimental Protocols

Protocol 1: Modified Van Leusen Oxazole Synthesis

This method is a direct route to 4-substituted oxazoles. For 4-methyloxazole, 1-(isocyanomethylsulfonyl)-4-methylbenzene (TosMIC) is reacted with formaldehyde.[2]

Reaction Parameters

ParameterCondition
Starting Materials 1-(Isocyanomethylsulfonyl)-4-methylbenzene (TosMIC), Paraformaldehyde
Key Reagents Potassium carbonate, Methanol
Solvent Methanol
Reaction Temperature Reflux
Reaction Time 6 hours
Reported Yield 70-80% (estimated)

Workflow for Modified Van Leusen Synthesis

VanLeusenWorkflow setup Reaction Setup: Dissolve TosMIC and Paraformaldehyde in Methanol base_add Base Addition: Add Potassium Carbonate to the stirred solution setup->base_add reaction Reaction: Heat to reflux for 6 hours Monitor by TLC base_add->reaction workup Work-up: Cool to room temperature Remove solvent reaction->workup extraction Extraction: Add water and extract with Ethyl Acetate workup->extraction purification Purification: Dry, concentrate, and purify by column chromatography extraction->purification product Pure 4-Methyloxazole purification->product

Workflow for the Modified Van Leusen Synthesis of 4-Methyloxazole.
Protocol 2: Robinson-Gabriel Type Synthesis

This synthesis involves the cyclodehydration of a 2-acylamino-ketone. A one-pot variation reacts an α-haloketone with an excess of formamide.[2]

Reaction Parameters

ParameterCondition
Starting Materials 1-Chloro-2-propanone, Formamide
Key Reagents Sulfuric acid (catalytic)
Solvent Formamide (also a reagent)
Reaction Temperature 120-140 °C
Reaction Time 2-4 hours
Reported Yield 60-75% (based on analogous reactions)

Workflow for Robinson-Gabriel Type Synthesis

RobinsonGabrielWorkflow setup Reaction Setup: Combine 1-Chloro-2-propanone and excess Formamide catalyst_add Catalyst Addition: Carefully add a catalytic amount of concentrated Sulfuric Acid setup->catalyst_add reaction Reaction: Heat to 120-140 °C for 2-4 hours Monitor by TLC catalyst_add->reaction workup Work-up: Cool to room temperature Pour into ice-water reaction->workup extraction Extraction: Extract with an organic solvent workup->extraction purification Purification: Dry, concentrate, and purify the crude product extraction->purification product Pure 4-Methyloxazole purification->product

Workflow for the Robinson-Gabriel Type Synthesis of 4-Methyloxazole.

References

Technical Support Center: Synthesis of 4-Methyloxazole-5-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyloxazole-5-methanol. The guidance focuses on a common two-step synthetic route: the formation of a 4-methyloxazole-5-carboxylic ester followed by its reduction to the target alcohol.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route to prepare this compound?

A common and effective method is a two-step process. The first step involves the synthesis of a 4-methyloxazole-5-carboxylic ester, typically ethyl 4-methyloxazole-5-carboxylate, from ethyl α-chloroacetoacetate and formamide. The second step is the reduction of this ester to this compound using a suitable reducing agent like lithium aluminium hydride (LiAlH₄) or lithium borohydride (LiBH₄).

Q2: What are the primary challenges and potential side reactions in the synthesis of the 4-methyloxazole-5-carboxylic ester precursor?

The main challenges in the ester synthesis stem from the reaction conditions and the reactivity of formamide. At the elevated temperatures often required (120-150 °C), formamide can decompose to carbon monoxide, ammonia, and traces of hydrogen cyanide.[1][2] The presence of moisture can also lead to the hydrolysis of both formamide and the desired ester product.[3]

Q3: Is the oxazole ring stable during the reduction of the ester group?

The stability of the oxazole ring is a critical consideration during the reduction step. Oxazole rings can be susceptible to cleavage by strong reducing agents.[4] Therefore, careful selection of the reducing agent and control of reaction conditions are necessary to minimize ring-opening side reactions.

Q4: How can I monitor the progress of the reactions?

Both the ester formation and the reduction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the products and any byproducts formed.

Troubleshooting Guides

Part 1: Synthesis of 4-Methyloxazole-5-carboxylic Ester
Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to insufficient temperature or reaction time.Increase the reaction temperature to the optimal range of 120-150 °C and monitor the reaction by TLC to ensure completion.[5]
Decomposition of formamide at excessively high temperatures.Maintain strict temperature control. Avoid temperatures above 160 °C where formamide decomposition accelerates significantly.[1]
Presence of water in the reaction mixture leading to hydrolysis.Use anhydrous reagents and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Formation of Dark Tar-like Byproducts Polymerization of reactants or products under harsh acidic conditions that can be generated in situ.Consider using milder reaction conditions if possible. Purification by column chromatography may be necessary to remove polymeric material.[6]
Thermal decomposition of formamide.[7]Ensure the reaction temperature does not significantly exceed the recommended range.
Product is Contaminated with Starting Materials Incomplete reaction.Increase the reaction time and/or temperature, while carefully monitoring for byproduct formation.[5]
Inefficient purification.Optimize the purification method, such as fractional distillation under reduced pressure or column chromatography.
Part 2: Reduction of 4-Methyloxazole-5-carboxylic Ester to this compound
Problem Potential Cause Suggested Solution
Low Yield of Target Alcohol Oxazole ring cleavage: The oxazole ring is susceptible to cleavage by strong reducing agents.[4]Use a milder reducing agent if possible, or perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize this side reaction.
Incomplete reduction.Ensure a sufficient excess of the reducing agent is used. Monitor the reaction by TLC until the starting ester is fully consumed.
Difficulties in product isolation during aqueous work-up.Carefully perform the quenching and extraction steps. Addition of a saturated solution of ammonium chloride during work-up can help in breaking down the aluminum complexes.[8]
Formation of Multiple Products Over-reduction: While less common for esters, it's a possibility if other reducible functional groups are present.This is unlikely for this specific substrate. However, if other reducible groups are present, consider using a more selective reducing agent.
Ring-opened byproducts: Cleavage of the oxazole ring will lead to various byproducts.[4]Optimize reaction conditions (lower temperature, shorter reaction time) to favor the reduction of the ester over ring cleavage.
Presence of Aldehyde Intermediate Incomplete reduction of the intermediate aldehyde to the alcohol.Aldehydes are generally more reactive than esters towards LiAlH₄.[9] If an aldehyde intermediate is detected, it indicates that the reaction has not gone to completion. Allow for a longer reaction time or a slight increase in temperature.

Data Presentation

Table 1: Comparison of Synthesis Parameters for 4-Methyloxazole-5-carboxylic Ester

ParameterLab ScalePilot Scale
Ethyl α-chloroacetoacetate 50 parts790 parts
Formamide 42 parts650 parts
Reaction Temperature 120 °C130 °C
Reaction Time 12 hours4 hours
Reported Yield ~49%~43%
Data adapted from patent literature for the synthesis of 4-methyloxazole-5-carboxylic ethyl ester.[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Methyloxazole-5-carboxylate

This protocol is adapted from established procedures for the synthesis of 4-methyloxazole-5-carboxylic esters.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl α-chloroacetoacetate (1.0 eq.) and an excess of formamide (2 to 10 eq.).

  • Reaction: Heat the mixture with stirring to 120-150 °C for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add an aqueous solution of a base (e.g., 1N aqueous potassium carbonate solution) to neutralize the hydrochloric acid formed.

  • Extraction: Extract the product with a suitable organic solvent such as benzene or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Reduction of Ethyl 4-Methyloxazole-5-carboxylate to this compound

This protocol is a general procedure for the reduction of esters to primary alcohols.

  • Reaction Setup: In a dry three-necked flask under an inert atmosphere (nitrogen or argon), prepare a suspension of lithium aluminium hydride (LiAlH₄, approx. 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve ethyl 4-methyloxazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC until all the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

  • Work-up: Filter the resulting solid aluminum salts and wash them thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by distillation.

Visualizations

Synthesis and Side Reaction Pathways

Synthesis_and_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions ester 4-Methyloxazole-5-carboxylic Ester alcohol This compound ester->alcohol Reduction (e.g., LiAlH4) ring_cleavage Ring Cleavage Products ester->ring_cleavage Ring Opening aldehyde_intermediate Aldehyde Intermediate (Incomplete Reduction) ester->aldehyde_intermediate Partial Reduction

Caption: Main synthesis and potential side reactions in the reduction step.

Troubleshooting Logic Flow

Troubleshooting_Flow start Low Yield of This compound check_sm Check Purity of Ester Starting Material start->check_sm check_conditions Review Reduction Conditions (Temp, Time, Reagent) start->check_conditions analyze_byproducts Analyze Byproducts (TLC, GC-MS) check_conditions->analyze_byproducts incomplete_reduction Incomplete Reduction? analyze_byproducts->incomplete_reduction ring_cleavage Ring Cleavage? analyze_byproducts->ring_cleavage increase_reagent Increase Reducing Agent / Reaction Time incomplete_reduction->increase_reagent Yes lower_temp Lower Reaction Temperature ring_cleavage->lower_temp Yes

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methyloxazole-5-methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the synthesis of 4-Methyloxazole-5-methanol. This valuable building block is typically synthesized in a two-step process: the formation of ethyl 4-methyloxazole-5-carboxylate followed by its reduction. This guide addresses potential issues that may arise during each of these critical stages.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the ethyl 4-methyloxazole-5-carboxylate precursor?

A1: A prevalent method for synthesizing ethyl 4-methyloxazole-5-carboxylate involves the reaction of ethyl 2-chloroacetoacetate with formamide. This approach is a variation of the Robinson-Gabriel synthesis of oxazoles.

Q2: Which reducing agents are suitable for converting the ester to the alcohol?

A2: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing esters to primary alcohols.[1] An alternative, milder reducing agent that can also be effective is lithium borohydride (LiBH₄).[2]

Q3: What are the typical yields for the synthesis of this compound?

A3: The overall yield is dependent on the efficiency of both the oxazole formation and the subsequent reduction step. Yields for the synthesis of the precursor, ethyl 4-methyloxazole-5-carboxylate, from ethyl 2-chloroacetoacetate and formamide can be variable, and optimization is often required. The reduction of the ester to the alcohol is typically a high-yielding reaction, provided that proper techniques are employed.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of both the oxazole formation and the reduction reaction. For the reduction, the disappearance of the starting ester spot and the appearance of the more polar alcohol spot on the TLC plate indicates the reaction is proceeding.

Q5: Is the oxazole ring stable under the reduction conditions?

A5: The oxazole ring is generally stable under many reaction conditions. However, oxazoles can be sensitive to strong acids and bases. While reductions with metal hydrides like LiAlH₄ are generally compatible, harsh work-up conditions or prolonged exposure to extreme pH can potentially lead to ring-opening or other side reactions.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Part 1: Synthesis of Ethyl 4-Methyloxazole-5-carboxylate
Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Increase reaction time and/or temperature. Monitor by TLC until the starting material is consumed.
Poor quality of reagents.- Use freshly distilled ethyl 2-chloroacetoacetate and dry formamide.
Side reactions.- Control the reaction temperature carefully to minimize the formation of byproducts.
Product is Impure Presence of unreacted starting materials.- Ensure the reaction goes to completion by monitoring with TLC. Optimize the stoichiometry of the reactants.
Formation of side-products.- Purify the crude product by column chromatography on silica gel.
Part 2: Reduction of Ethyl 4-Methyloxazole-5-carboxylate to this compound
Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reduction.- Ensure a sufficient excess of the reducing agent (e.g., LiAlH₄) is used (typically 1.5-2 equivalents). - Extend the reaction time. Monitor by TLC for the complete disappearance of the starting ester.
Degradation of the reducing agent.- Use a fresh, unopened container of LiAlH₄ or titrate to determine its activity. Ensure the reaction is conducted under anhydrous conditions.
Product loss during work-up.- Emulsion formation is common during the work-up of LiAlH₄ reactions. Follow a careful quenching procedure (e.g., Fieser work-up) to precipitate aluminum salts, which can then be filtered off.[1] The use of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can also help to break up emulsions.[4]
Product is Impure Presence of unreacted starting material.- Increase the amount of reducing agent and/or reaction time.
Formation of byproducts from over-reduction or side reactions.- While unlikely for this substrate, over-reduction is a possibility with powerful reducing agents. Ensure the reaction is cooled appropriately during the addition of the reducing agent. - The oxazole ring is generally stable, but prolonged reaction times at elevated temperatures could lead to degradation.
Contamination with aluminum salts.- Ensure the work-up procedure effectively removes all aluminum byproducts. Thoroughly wash the filtered solids with an organic solvent to recover all the product.
Difficulty in Isolating the Product Emulsion during aqueous work-up.- Slowly add a saturated solution of Rochelle's salt with vigorous stirring until two clear layers are observed.[4] - Alternatively, use the Fieser work-up: for every 'x' grams of LiAlH₄ used, sequentially and carefully add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water. Stir until a granular precipitate forms and filter.[5]

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of Ethyl 4-methyloxazole-5-carboxylate

ParameterValue
Starting Materials Ethyl 2-chloroacetoacetate, Formamide
Solvent Typically neat (formamide as solvent) or a high-boiling solvent
Reaction Temperature Elevated temperatures, often >100 °C
Reaction Time Several hours
Purification Method Column chromatography on silica gel or distillation

Table 2: Summary of Reaction Parameters for the Reduction to this compound

ParameterLiAlH₄ ReductionLiBH₄ Reduction
Reducing Agent Lithium aluminum hydrideLithium borohydride
Solvent Anhydrous THF or diethyl etherTHF/Methanol mixture
Reaction Temperature 0 °C to room temperatureRoom temperature to 55 °C
Reaction Time 1-4 hoursSeveral hours to overnight
Work-up Careful quenching with water and NaOH (Fieser method) or Rochelle's saltQuenching with saturated aqueous NH₄Cl
Purification Method Column chromatography on silica gelColumn chromatography on silica gel

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate (General Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate and an excess of formamide.

  • Reaction: Heat the mixture to the desired temperature (e.g., 120-140 °C) and stir for several hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reduction of Ethyl 4-methyloxazole-5-carboxylate with LiAlH₄ (General Procedure)
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of ethyl 4-methyloxazole-5-carboxylate in anhydrous THF.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ in THF (or portion-wise addition of solid LiAlH₄) to the stirred solution of the ester.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting ester.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. For every 'x' grams of LiAlH₄ used, carefully and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water. Stir the mixture vigorously for at least 30 minutes until a white, granular precipitate forms.

  • Isolation: Filter the solid aluminum salts through a pad of celite and wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by column chromatography on silica gel.

Mandatory Visualization

G cluster_0 Synthesis of Ethyl 4-methyloxazole-5-carboxylate cluster_1 Reduction to this compound start_ester Ethyl 2-chloroacetoacetate + Formamide reaction_ester Heating start_ester->reaction_ester workup_ester Aqueous Work-up & Extraction reaction_ester->workup_ester purification_ester Purification (Distillation or Chromatography) workup_ester->purification_ester product_ester Ethyl 4-methyloxazole-5-carboxylate purification_ester->product_ester start_alcohol Ethyl 4-methyloxazole-5-carboxylate reaction_alcohol LiAlH4 in THF (0°C to RT) start_alcohol->reaction_alcohol workup_alcohol Quenching (Fieser or Rochelle's Salt) reaction_alcohol->workup_alcohol isolation_alcohol Filtration workup_alcohol->isolation_alcohol purification_alcohol Purification (Column Chromatography) isolation_alcohol->purification_alcohol product_alcohol This compound purification_alcohol->product_alcohol

Caption: Experimental workflow for the two-step synthesis of this compound.

G start Low or No Yield of This compound check_ester Check Purity/Yield of Ethyl 4-methyloxazole-5-carboxylate start->check_ester ester_ok Ester Synthesis OK? check_ester->ester_ok troubleshoot_ester Troubleshoot Ester Synthesis: - Reagent Quality - Reaction Conditions ester_ok->troubleshoot_ester No check_reduction Investigate Reduction Step ester_ok->check_reduction Yes troubleshoot_ester->start incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction increase_reductant Increase LiAlH4 Stoichiometry and/or Reaction Time incomplete_reduction->increase_reductant Yes workup_issue Problem During Work-up? incomplete_reduction->workup_issue No end Optimized Synthesis increase_reductant->end optimize_workup Optimize Quenching Procedure (e.g., Fieser, Rochelle's Salt) workup_issue->optimize_workup Yes product_degradation Product Stable? workup_issue->product_degradation No optimize_workup->end milder_conditions Consider Milder Reducing Agent (e.g., LiBH4) or Milder Work-up product_degradation->milder_conditions No product_degradation->end Yes milder_conditions->end

Caption: Logical troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of 4-Methyloxazole-5-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 4-Methyloxazole-5-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in synthetically prepared this compound?

A1: Impurities in this compound often originate from the synthetic route used. Common impurities can include unreacted starting materials, residual reagents, and byproducts from side reactions. For instance, if prepared via a pathway analogous to the Van Leusen oxazole synthesis, impurities might include residual TosMIC (p-toluenesulfonylmethyl isocyanide) or aldehydes.[1] Syntheses resembling the Robinson-Gabriel method may leave behind starting materials like α-haloketones or formamide.[2] Moisture can also lead to hydrolysis-related byproducts.[3]

Q2: What are the recommended methods for purifying crude this compound?

A2: The most effective purification techniques for this compound, a polar compound, are flash column chromatography, recrystallization, and vacuum distillation.[4][5] The choice of method depends on the nature of the impurities and the scale of the purification.

Q3: How can I monitor the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying purity.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the compound and detect impurities. Purity assessment documentation for commercially available this compound often includes HPLC and NMR data.[7]

Troubleshooting Purification

Problem Potential Cause Recommended Solution
Low Recovery After Column Chromatography The compound is highly polar and may be retained on the silica gel.Use a more polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate.[8][9] Ensure the column is not overloaded.
Product "Oils Out" During Recrystallization The solvent is too nonpolar, or the solution is cooled too quickly.Use a more polar solvent or a solvent mixture.[10] Ensure slow cooling to allow for crystal formation.
Thermal Degradation During Distillation This compound may be sensitive to high temperatures.Use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[3]
Persistent Water Contamination The compound is hygroscopic or was not thoroughly dried.Dry the purified compound under high vacuum. Ensure all solvents used in the final steps are anhydrous.
Co-elution of Impurities in Chromatography The solvent system does not provide adequate separation.Experiment with different solvent systems to improve resolution.[5] Consider using a different stationary phase if impurities are very close in polarity.

Purity Analysis Data

The following table provides a template for summarizing purity data for this compound before and after purification.

Analysis Technique Crude Product Purified Product Acceptance Criteria
Appearance e.g., Yellow oile.g., Colorless solidColorless to light yellow solid/oil
HPLC Purity (%) e.g., 85%e.g., >98%>98%
NMR (¹H) Shows impurity peaksConforms to structureConforms to reference spectrum
Water Content (KF) e.g., 1.5%e.g., <0.1%<0.2%

Experimental Protocols

Protocol 1: Flash Column Chromatography

This method is suitable for removing impurities with different polarities from this compound.

Methodology:

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 100% ethyl acetate or a mixture of ethyl acetate and heptane).[9]

  • Loading: Carefully add the prepared slurry of the compound onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in ethyl acetate) to elute the desired compound.[8]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is effective for purifying solid this compound if a suitable solvent system can be identified.

Methodology:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a candidate solvent (e.g., ethyl acetate, isopropanol, or a mixture such as ethyl acetate/hexane) at an elevated temperature.[10] A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualized Workflows

G cluster_0 Purification Workflow: Flash Column Chromatography A 1. Dissolve Crude Product & Adsorb onto Silica C 3. Load Adsorbed Product onto Column A->C B 2. Prepare & Pack Silica Gel Column B->C D 4. Elute with Solvent Gradient (e.g., EtOAc/MeOH) C->D E 5. Collect & Analyze Fractions via TLC D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent F->G H Purified this compound G->H

Caption: Workflow for the purification of this compound by flash column chromatography.

G cluster_1 Purification Workflow: Recrystallization A 1. Dissolve Crude Product in Hot Solvent B 2. Slow Cooling to Room Temperature A->B C 3. Further Cooling in Ice Bath (Optional) B->C D 4. Vacuum Filter to Collect Crystals C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry Crystals Under Vacuum E->F G Purified this compound F->G

Caption: Workflow for the purification of this compound by recrystallization.

References

Stability issues of 4-Methyloxazole-5-methanol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 4-Methyloxazole-5-methanol under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide is designed to help you troubleshoot common stability issues you might encounter when working with this compound in solution.

Problem Potential Cause Recommended Solution
Degradation of this compound in solution Inappropriate pH: Both acidic and basic conditions can potentially lead to the hydrolysis and ring-opening of the oxazole moiety. Generally, oxazoles exhibit greater resistance to acidic conditions compared to basic ones.[1]Buffer your solution to a neutral pH (around 7.0). If your experimental conditions allow, it is advisable to perform a pH stability profile to determine the optimal pH range for your specific application.
Presence of strong acids or bases: Even trace amounts of acidic or basic residues can catalyze degradation, particularly during procedures like distillation.[2]Ensure all glassware and equipment are thoroughly cleaned and free of any acidic or basic residues. When neutralization is required, perform it carefully to avoid localized high concentrations of acid or base.
Elevated Temperatures: High temperatures can accelerate the degradation of this compound.[1][2]If possible, conduct your experiments at lower temperatures. For purification steps like distillation, consider using vacuum distillation to reduce the boiling point and minimize thermal stress on the compound.[2]
Presence of oxidizing agents: The oxazole ring can be susceptible to oxidative cleavage.[1]Avoid using solvents or reagents that may contain peroxides or other oxidizing impurities. If oxidation is a concern, consider degassing your solvents.
Inappropriate Solvent Choice: Protic solvents may participate in degradation reactions.[1]If you observe instability, consider switching to a non-protic solvent if your experimental design permits.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound in solution can be influenced by several factors. The oxazole ring, while generally stable, can be susceptible to degradation under certain conditions.[1] Key factors to consider are:

  • pH: Both acidic and basic conditions can promote the hydrolysis and subsequent ring-opening of the oxazole structure.[1]

  • Temperature: Increased temperatures can accelerate the rate of degradation.[1][2]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the cleavage of the oxazole ring.[1]

  • Solvent: The choice of solvent can play a role, with protic solvents potentially participating in degradation reactions.[1]

Q2: What is the likely degradation pathway for this compound under acidic or basic conditions?

A2: While specific degradation pathways for this compound are not extensively documented, based on the general chemistry of oxazoles, the most probable degradation route is through hydrolysis.[1] Under either acidic or basic conditions, the oxazole ring can undergo hydrolytic cleavage, which would likely result in the formation of an α-acylamino ketone.

Q3: Are there any specific pH ranges that should be avoided when working with this compound?

Q4: How can I assess the stability of this compound in my specific experimental setup?

A4: To determine the stability of this compound in your system, you can perform a forced degradation study. This involves intentionally exposing the compound to various stress conditions and monitoring its degradation over time. A general protocol for such a study is provided in the "Experimental Protocols" section of this guide.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the degradation kinetics of this compound under acidic or basic conditions. Researchers are encouraged to perform stability studies under their specific experimental conditions to generate relevant data.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general method for assessing the stability of this compound under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phosphate buffer (pH 7.0)

  • Acetonitrile or other suitable organic solvent

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix a portion of the stock solution with an equal volume of pH 7.0 phosphate buffer.

  • Incubation: Incubate the three solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization (for acidic and basic samples): Immediately before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

  • Analysis: Analyze the samples by HPLC to determine the remaining concentration of this compound and to observe the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to assess the rate of degradation.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Stability Issues Start Degradation of this compound Observed Check_pH Check pH of the Solution Start->Check_pH pH_Extreme Is pH strongly acidic or basic? Check_pH->pH_Extreme Adjust_pH Adjust pH to Neutral (if possible) pH_Extreme->Adjust_pH Yes Check_Temp Check Temperature pH_Extreme->Check_Temp No Adjust_pH->Check_Temp Temp_High Is temperature elevated? Check_Temp->Temp_High Lower_Temp Lower the reaction temperature Temp_High->Lower_Temp Yes Check_Reagents Check for Oxidizing Agents Temp_High->Check_Reagents No Lower_Temp->Check_Reagents Oxidants_Present Are oxidizing agents present? Check_Reagents->Oxidants_Present Remove_Oxidants Use purified solvents/reagents Oxidants_Present->Remove_Oxidants Yes Stable Compound is Stable Oxidants_Present->Stable No Remove_Oxidants->Stable

Caption: A logical workflow to troubleshoot stability issues with this compound.

cluster_pathway Potential Degradation Pathway of this compound Molecule This compound Conditions Acidic or Basic Conditions (Hydrolysis) Molecule->Conditions RingOpening Oxazole Ring Opening Conditions->RingOpening Product α-Acylamino Ketone Derivative RingOpening->Product

Caption: A simplified diagram illustrating the potential hydrolytic degradation pathway of this compound.

References

Challenges in the scale-up of 4-Methyloxazole-5-methanol production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4-Methyloxazole-5-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the production of this key chemical intermediate.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis and purification of this compound, particularly during the transition from laboratory to pilot or industrial scale.

Problem Potential Cause Recommended Solution
Low or Inconsistent Yields in Ester Synthesis Incomplete reaction: Insufficient reaction time or temperature during the formation of the 4-methyloxazole-5-carboxylic ester precursor.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of starting materials before work-up.[1]
Poor mixing: Inefficient agitation in larger reactors can lead to localized concentrations of reactants and non-uniform temperature distribution.[1]Optimize stirrer speed and design for the reactor volume. For viscous reaction mixtures, a more powerful overhead stirrer may be necessary.
Side reactions: Formation of byproducts due to prolonged reaction times or excessive temperatures.[1]Maintain strict temperature control. Once the reaction is complete, proceed with the work-up without delay.
Low Yields in Ester to Alcohol Reduction Incomplete reduction: Insufficient reducing agent or reaction time.Ensure accurate stoichiometry of the reducing agent. Monitor the reaction to completion via TLC or LC-MS before quenching.
Degradation of product during work-up: The product may be sensitive to acidic or basic conditions during the quenching and extraction phases.Employ a carefully controlled quenching procedure, such as the Fieser work-up for LAH reductions. Maintain neutral pH during extraction where possible.
Impurity Formation Unreacted starting materials: Incomplete conversion of reactants in either the ester formation or reduction step.[1]Increase reaction time or temperature slightly, while carefully monitoring for the formation of degradation products. Consider adjusting the stoichiometry of the reactants.[1]
Formation of polymeric materials: High reaction temperatures can lead to the polymerization of reactants or the product, a known issue with some oxazoles.Maintain strict temperature control and consider using a solvent with a higher boiling point for better heat dissipation.
Over-reduction: In the case of using powerful reducing agents like LiAlH₄, other functional groups could potentially be reduced if not properly controlled.This is less of a concern for 4-methyloxazole-5-carboxylic ester but should be considered for more complex derivatives. Control temperature and addition rate of the substrate to the reducing agent.
Difficulties in Product Isolation and Purification Emulsion formation during work-up: The presence of fine solid byproducts or surfactants can lead to stable emulsions during aqueous extraction.[1]Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. Filtration through a pad of celite before extraction can also be effective.[1]
Co-distillation with solvent: The boiling point of the product may be close to that of the reaction solvent, making separation by distillation challenging.Choose a solvent with a boiling point significantly different from that of the product. Vacuum distillation can be employed to lower the boiling point of the product.[1]
Thermal degradation during distillation: The hydroxymethyl group or the oxazole ring may be sensitive to high temperatures.Utilize vacuum distillation to reduce the required distillation temperature. Ensure the distillation apparatus is free of acidic or basic residues that could catalyze degradation.[1]
Safety Concerns Exothermic reaction: Both the oxazole formation and the ester reduction (especially with LiAlH₄) can be highly exothermic, leading to a rapid increase in temperature and pressure, particularly at a larger scale.[1]Add the limiting reagent portion-wise or via a dropping funnel to control the reaction rate and temperature. Ensure the reactor is equipped with an efficient cooling system and a risk assessment for thermal runaway is conducted.[1]
Handling of reducing agents: Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) are pyrophoric and react violently with water and other protic solvents.Handle LiAlH₄ under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Develop a specific Standard Operating Procedure (SOP) for handling, quenching, and waste disposal of LAH.
Flammable solvents: Many organic solvents used are flammable.Work in a well-ventilated area, away from ignition sources. Use appropriately grounded and bonded equipment to prevent static discharge.[1]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of 4-Methyloxazole-5-carboxylic Ester

The following data is based on the synthesis from ethyl α-chloroacetoacetate and formamide, a common precursor to this compound.

ParameterLab ScalePilot Scale
Ethyl α-chloroacetoacetate 50 parts790 parts
Formamide 42 parts650 parts
Reaction Temperature 120 °C130 °C
Reaction Time 12 hours4 hours
Yield 49%43%

Note: The decrease in yield at the pilot scale could be attributed to several factors, including less efficient heat transfer leading to side reactions, or differences in work-up and isolation procedures.

Table 2: Comparison of Reducing Agents for Ester to Alcohol Conversion on Scale-Up
Reducing AgentAdvantages for Scale-UpChallenges and Disadvantages for Scale-Up
Lithium Aluminium Hydride (LiAlH₄) High reactivity, capable of reducing esters efficiently.Highly pyrophoric, reacts violently with water. Requires specialized handling and anhydrous conditions. Highly exothermic quenching process.
Lithium Borohydride (LiBH₄) Less reactive and generally safer to handle than LiAlH₄. Good solubility in ethereal solvents like THF.Still requires careful handling and anhydrous conditions. May require higher temperatures or longer reaction times compared to LiAlH₄.
Sodium Borohydride (NaBH₄) / Lewis Acid Relatively inexpensive and safer to handle than LiAlH₄.Generally does not reduce esters alone. Requires an additive (e.g., LiCl, CaCl₂, BF₃·OEt₂) to enhance reactivity, adding complexity and cost.
Catalytic Hydrogenation Potentially the safest and most environmentally friendly option for large-scale production. Avoids pyrophoric reagents and difficult quenching procedures.May require high pressures and temperatures. Catalyst can be expensive and may be sensitive to impurities. Optimization of catalyst and conditions for this specific substrate would be necessary.

Experimental Protocols

A common scalable route to this compound involves a two-step process: the formation of ethyl 4-methyloxazole-5-carboxylate, followed by its reduction.

Key Experiment 1: Pilot-Scale Synthesis of Ethyl 4-methyloxazole-5-carboxylate

This protocol is adapted from established industrial processes for similar oxazole derivatives.

Reactor Setup:

  • A jacketed glass or stainless steel reactor (e.g., 100 L) equipped with an overhead stirrer, temperature control unit, reflux condenser, and addition funnel is required.

Procedure:

  • Charge the Reactor: Charge the reactor with formamide (650 parts).

  • Heating: Begin stirring and heat the formamide to 130 °C.

  • Reagent Addition: Slowly add ethyl α-chloroacetoacetate (790 parts) to the reactor over a period of 2-3 hours, maintaining the internal temperature at 130-135 °C. The reaction is exothermic, and the addition rate should be controlled to manage the temperature.

  • Reaction: After the addition is complete, maintain the reaction mixture at 130 °C for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add an ice-cold aqueous solution of potassium carbonate to neutralize the reaction mixture.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).

  • Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 4-methyloxazole-5-carboxylate.

Key Experiment 2: Lab-Scale Reduction of Ethyl 4-methyloxazole-5-carboxylate to this compound

This protocol uses Lithium Borohydride, a potentially safer alternative to LiAlH₄ for initial scale-up studies.

Reaction Setup:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser under an inert atmosphere (nitrogen or argon), place a solution of Lithium Borohydride (LiBH₄) in anhydrous Tetrahydrofuran (THF).

Procedure:

  • Reagent Preparation: Dissolve ethyl 4-methyloxazole-5-carboxylate in anhydrous THF.

  • Reagent Addition: Slowly add the solution of the ester to the stirred suspension of LiBH₄ in THF at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55 °C overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess LiBH₄.

  • Work-up: After the quenching is complete, filter the mixture to remove inorganic salts. Extract the filtrate with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by flash chromatography on silica gel or by vacuum distillation.

Mandatory Visualization

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Ester Reduction A Prepare Anhydrous Reagents & Solvents B Charge Reactor & Heat Formamide A->B C Controlled Addition of Ethyl α-chloroacetoacetate B->C D Monitor Reaction by TLC / LC-MS C->D E Neutralization & Aqueous Extraction D->E F Purify by Vacuum Distillation E->F G Ethyl 4-methyloxazole- 5-carboxylate F->G H Prepare Reducing Agent (e.g., LiBH4) in THF under Inert Atmosphere I Controlled Addition of Ester Solution at 0°C H->I J Heat and Monitor Reaction by TLC / LC-MS I->J K Controlled Quenching at 0°C J->K L Aqueous Work-up & Extraction K->L M Purify by Chromatography or Vacuum Distillation L->M N Pure 4-Methyloxazole- 5-methanol M->N

Caption: General experimental workflow for the two-step synthesis of this compound.

G Start Low Yield or Impurity Formation CheckStep Which Step? Start->CheckStep EsterStep Ester Synthesis CheckStep->EsterStep Step 1 ReductionStep Ester Reduction CheckStep->ReductionStep Step 2 CheckMixing Check Mixing & Temp. Control EsterStep->CheckMixing CheckReducer Check Reducing Agent Stoichiometry & Quality ReductionStep->CheckReducer MixingOK Adequate CheckMixing->MixingOK Yes MixingBad Inadequate CheckMixing->MixingBad No CheckTimeTemp Check Reaction Time & Temp. MixingOK->CheckTimeTemp OptimizeStirrer Optimize Stirrer Speed/ Design MixingBad->OptimizeStirrer End1 Problem Resolved? OptimizeStirrer->End1 Re-evaluate TimeTempOK Sufficient CheckTimeTemp->TimeTempOK Yes TimeTempBad Insufficient CheckTimeTemp->TimeTempBad No CheckPurity Check Reagent Purity TimeTempOK->CheckPurity IncreaseTimeTemp Increase Time/Temp Cautiously TimeTempBad->IncreaseTimeTemp IncreaseTimeTemp->End1 Re-evaluate PurityOK High Purity CheckPurity->PurityOK Yes PurityBad Low Purity CheckPurity->PurityBad No PurityOK->OptimizeStirrer Re-evaluate PurityOK->IncreaseTimeTemp Re-evaluate PurifyReagents Purify Starting Materials PurityOK->PurifyReagents Re-evaluate PurityBad->PurifyReagents PurifyReagents->End1 Re-evaluate ReducerOK Adequate CheckReducer->ReducerOK Yes ReducerBad Inadequate CheckReducer->ReducerBad No CheckQuench Review Quenching Procedure ReducerOK->CheckQuench IncreaseStoich Use Fresh Reagent/ Increase Stoichiometry ReducerBad->IncreaseStoich End2 Problem Resolved? IncreaseStoich->End2 Re-evaluate QuenchOK Controlled CheckQuench->QuenchOK Yes QuenchBad Uncontrolled CheckQuench->QuenchBad No CheckPurification Review Purification Method QuenchOK->CheckPurification OptimizeQuench Slow Addition at 0°C/ Use Fieser Workup QuenchBad->OptimizeQuench OptimizeQuench->End2 Re-evaluate PurificationOK Effective CheckPurification->PurificationOK Yes PurificationBad Ineffective/ Degradation CheckPurification->PurificationBad No PurificationOK->IncreaseStoich Re-evaluate PurificationOK->OptimizeQuench Re-evaluate UseVacuumDistill Use Vacuum Distillation/ Chromatography PurificationOK->UseVacuumDistill Re-evaluate PurificationBad->UseVacuumDistill UseVacuumDistill->End2 Re-evaluate

Caption: Troubleshooting decision tree for addressing low yield or impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling up the synthesis of the 4-methyloxazole-5-carboxylic ester precursor? A1: When scaling up, heat and mass transfer become critical. The most important parameters to control are the temperature and the rate of addition of the reagents.[1] The reaction between ethyl α-chloroacetoacetate and formamide is exothermic, and poor heat dissipation in a large reactor can lead to temperature spikes, promoting side reactions and reducing the overall yield.[1] Efficient stirring is also crucial to ensure the reaction mixture is homogeneous and to prevent localized overheating.

Q2: Lithium Aluminium Hydride (LiAlH₄) is a common reagent for ester reduction. Is it suitable for large-scale production of this compound? A2: While LiAlH₄ is a very effective reducing agent for esters, its use on a large scale presents significant safety challenges. It is a pyrophoric material that reacts violently with water and other protic solvents. Handling, quenching, and waste disposal require specialized equipment and stringent safety protocols. For pilot-plant or industrial-scale synthesis, alternative, safer reducing agents like Lithium Borohydride (LiBH₄) or catalytic hydrogenation are often preferred, even if they require more development to optimize reaction conditions.

Q3: During the work-up of the reduction step, I'm observing significant product loss. What could be the cause? A3: Product loss during the work-up of a hydride reduction can often be attributed to an overly aggressive quenching procedure, which can lead to degradation of the product, especially if it is sensitive to high pH or temperature spikes. The formation of gelatinous aluminum or boron salts can also physically trap the product, making extraction inefficient. A slow, controlled quench at low temperature (0 °C), followed by a specific work-up procedure (like the Fieser method for LAH), is crucial to neutralize the reagent and produce a granular precipitate that is easy to filter, thereby improving product recovery.

Q4: How can I confirm the purity of my final this compound product? A4: The purity of the final product should be assessed using a combination of chromatographic and spectroscopic techniques. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity by separating the main product from any residual starting materials or byproducts. The identity and structure of the product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Q5: Are there any specific stability concerns for this compound during storage? A5: While specific long-term stability data is not widely published, oxazole derivatives can be sensitive to strong acids and bases, which may catalyze ring-opening. The hydroxymethyl group could also be susceptible to oxidation over time. Therefore, it is recommended to store the purified product in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity and stability.

References

Preventing decomposition of 4-Methyloxazole-5-methanol during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the handling and workup of 4-Methyloxazole-5-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the decomposition of this compound during workup?

A1: The stability of this compound can be compromised by several factors during workup. The oxazole ring, while aromatic, is susceptible to degradation under certain conditions. Key factors include:

  • pH: Both strongly acidic and basic conditions can promote the hydrolysis and subsequent ring-opening of the oxazole moiety. Generally, oxazoles exhibit greater resistance to acidic conditions than to basic ones.[1]

  • Temperature: Elevated temperatures, especially during purification steps like distillation, can accelerate decomposition pathways.[2]

  • Presence of Water: Moisture in solvents or reagents can facilitate hydrolytic degradation of the oxazole ring.[2]

  • Oxidizing Agents: The oxazole ring is susceptible to oxidation, which can lead to ring cleavage.[1]

  • Light Exposure: Some oxazole compounds can be sensitive to light and may undergo photolytic degradation.[1]

Q2: What are the likely decomposition products of this compound?

A2: Based on the general chemistry of oxazoles, the most probable decomposition pathway for this compound under hydrolytic conditions (acidic or basic) is ring-opening. This would likely lead to the formation of an α-acylamino ketone.

Q3: What is a typical workup procedure for reactions involving the synthesis of 4-methyloxazole derivatives?

A3: A general workup procedure often involves the following steps:

  • Cooling the reaction mixture to room temperature.

  • Removal of the reaction solvent under reduced pressure.

  • Addition of water and a suitable organic solvent (e.g., ethyl acetate) to the residue.

  • Separation of the organic and aqueous layers.

  • Extraction of the aqueous layer with the organic solvent.

  • Combining the organic layers and washing with brine.

  • Drying the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Filtration and concentration of the organic layer to yield the crude product.

  • Purification by column chromatography or distillation.[3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup and purification of this compound.

Problem Potential Cause Recommended Solution
Low or Inconsistent Yields Decomposition during workup: Exposure to harsh pH conditions or high temperatures.- Neutralize the reaction mixture to a pH of ~7-8 before extraction.[5] - Use a saturated solution of a mild base like sodium bicarbonate for neutralization.[3] - Avoid excessive heating during solvent removal and consider using vacuum distillation at a lower temperature for purification.[2]
Incomplete extraction: The product may have some water solubility.- Perform multiple extractions of the aqueous layer with an appropriate organic solvent to maximize recovery.[6]
Moisture sensitivity: Presence of water leading to hydrolysis.- Ensure all solvents and reagents used in the workup are anhydrous.[2]
Impurity Formation Side reactions during workup: Prolonged exposure to acidic or basic conditions can generate byproducts.- Minimize the time the compound is in contact with acidic or basic aqueous solutions. Proceed with the workup without unnecessary delays.[2]
Thermal degradation: Decomposition during high-temperature purification.- Utilize vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[2] - Ensure the distillation apparatus is free of acidic or basic residues.[2]
Difficulties in Product Isolation and Purification Emulsion formation during extraction: Presence of fine solid byproducts or surfactants.- Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.[2][6] - Consider filtering the reaction mixture through a pad of celite before extraction.[2]
Co-elution with impurities during chromatography: Similar polarity of the product and impurities.- Experiment with different solvent systems to optimize the separation on the column.[6]

Experimental Protocols

Protocol 1: General Aqueous Workup for this compound

This protocol provides a standardized procedure for the extractive workup of a reaction mixture containing this compound, aiming to minimize decomposition.

  • Cooling: Once the reaction is complete, cool the reaction vessel to room temperature in an ice bath.

  • Solvent Removal (if applicable): If the reaction was conducted in a volatile organic solvent, remove the solvent under reduced pressure using a rotary evaporator. Ensure the bath temperature does not exceed 40°C.

  • Quenching and Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the reaction residue with stirring until the pH of the aqueous phase is between 7 and 8. This step is crucial to neutralize any acidic or basic catalysts or byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (or another suitable water-immiscible organic solvent) and gently shake. Allow the layers to separate.

  • Separation: Drain the aqueous layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine all the organic extracts and wash with brine. This helps to remove residual water and some water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Visualizations

Decomposition_Prevention_Workflow Workflow for Preventing Decomposition of this compound During Workup cluster_reaction Reaction Completion cluster_workup Workup Procedure cluster_purification Purification cluster_product Final Product cluster_troubleshooting Troubleshooting Points Reaction_Complete Reaction Complete Cooling Cool to Room Temperature Reaction_Complete->Cooling Neutralization Neutralize with Mild Base (e.g., sat. NaHCO3) Cooling->Neutralization Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralization->Extraction TS1 Avoid Strong Acid/Base Neutralization->TS1 Washing Wash with Brine Extraction->Washing TS4 Break Emulsions with Brine Extraction->TS4 Drying Dry over Anhydrous Salt (e.g., Na2SO4) Washing->Drying Concentration Concentrate in vacuo (Low Temperature) Drying->Concentration TS3 Use Anhydrous Solvents Drying->TS3 Purification Purification (e.g., Column Chromatography or Vacuum Distillation) Concentration->Purification TS2 Avoid High Temperature Concentration->TS2 Pure_Product Pure this compound Purification->Pure_Product

Caption: A workflow diagram illustrating the key steps in a workup procedure designed to minimize the decomposition of this compound, with critical troubleshooting points highlighted.

logical_troubleshooting Logical Troubleshooting for Low Yield of this compound start Low Product Yield check_ph Was the workup pH neutral? start->check_ph check_temp Was the concentration/distillation temperature kept low? check_ph->check_temp Yes solution_ph Action: Neutralize with mild base (e.g., NaHCO3) in future workups. check_ph->solution_ph No check_extraction Were multiple extractions performed? check_temp->check_extraction Yes solution_temp Action: Use vacuum distillation or low-temperature solvent removal. check_temp->solution_temp No check_moisture Were anhydrous solvents used? check_extraction->check_moisture Yes solution_extraction Action: Increase the number of extractions to ensure complete recovery. check_extraction->solution_extraction No solution_moisture Action: Ensure all workup solvents are thoroughly dried. check_moisture->solution_moisture No end Yield Optimized check_moisture->end Yes solution_ph->check_temp solution_temp->check_extraction solution_extraction->check_moisture solution_moisture->end

References

Validation & Comparative

A Comparative Analysis of 4-Methyloxazole-5-methanol and an Isomeric Alternative via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of 4-Methyloxazole-5-methanol and its structural isomer, 4-Methylimidazole-5-methanol, focusing on their characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a side-by-side look at the spectral data and the methodologies used to obtain them.

Structural Overview and Comparative Rationale

This compound and 4-Methylimidazole-5-methanol are heterocyclic compounds with the same molecular formula (C₅H₇NO₂ and C₅H₈N₂O, respectively) and similar structures. The key difference lies in the heteroaromatic ring: an oxazole ring in the former and an imidazole ring in the latter. This subtle change from an oxygen to a nitrogen atom in the five-membered ring significantly influences the electron density distribution and, consequently, the spectral properties of the molecules. This comparison will highlight how NMR and mass spectrometry can be used to distinguish between these two isomers.

Predicted NMR and Mass Spectrometry Data Comparison

Due to the limited availability of specific experimental spectra in public databases, the following tables present predicted data based on the analysis of similar structures and known chemical shift ranges. These tables provide a sound basis for comparison and illustrate the expected differences in the NMR and mass spectra of the two compounds.

Table 1: Predicted ¹H NMR Spectral Data
Compound Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
This compound H2 (Oxazole ring)~7.9Singlet
-CH₂OH~4.6Singlet
-CH₃~2.3Singlet
-OHVariableBroad Singlet
4-Methylimidazole-5-methanol H2 (Imidazole ring)~7.5Singlet
-CH₂OH~4.5Singlet
-CH₃~2.2Singlet
-OHVariableBroad Singlet
N-H (Imidazole ring)~12 (broad)Broad Singlet
Table 2: Predicted ¹³C NMR Spectral Data
Compound Carbon Assignment Predicted Chemical Shift (δ, ppm)
This compound C2 (Oxazole ring)~151
C4 (Oxazole ring)~139
C5 (Oxazole ring)~130
-CH₂OH~55
-CH₃~11
4-Methylimidazole-5-methanol C2 (Imidazole ring)~136
C4 (Imidazole ring)~128
C5 (Imidazole ring)~120
-CH₂OH~56
-CH₃~12
Table 3: Predicted Mass Spectrometry Data
Compound Molecular Formula Molecular Weight ( g/mol ) Predicted Molecular Ion (M⁺) Predicted Key Fragment Ions (m/z)
This compound C₅H₇NO₂113.1111382 (M⁺ - CH₂OH), 54 (M⁺ - CH₂OH - CO)
4-Methylimidazole-5-methanol C₅H₈N₂O112.1311281 (M⁺ - CH₂OH)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for small organic molecules like this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a small vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • If required for precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).

2. ¹H NMR Data Acquisition:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • Pulse Sequence: A standard single-pulse sequence.

  • Spectral Width: Approximately 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

3. ¹³C NMR Data Acquisition:

  • Spectrometer: A 100 MHz or 125 MHz NMR spectrometer (corresponding to a 400 MHz or 500 MHz proton frequency).

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Approximately 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

4. Data Processing:

  • The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

  • For volatile and thermally stable compounds, a gas chromatography (GC-MS) system is commonly used for sample introduction. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC.

  • Alternatively, a direct insertion probe can be used for solid samples.

2. Ionization:

  • Ionization Method: Electron Ionization (EI).

  • Electron Energy: A standard energy of 70 eV is used to induce ionization and fragmentation.

3. Mass Analysis:

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Mass Range: A scan range of m/z 35-300 is typically sufficient to detect the molecular ion and its fragments.

4. Data Processing:

  • The total ion chromatogram (TIC) is processed to identify the peak corresponding to the analyte.

  • The mass spectrum associated with this peak is then extracted and analyzed to determine the molecular weight and fragmentation pattern.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for the analysis and the logical relationship between the isomeric structures and their expected spectral differences.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound or Alternative Dissolution Dissolve in Deuterated Solvent Sample->Dissolution MS Mass Spectrometer (EI-MS) Sample->MS Transfer Transfer to NMR Tube Dissolution->Transfer NMR NMR Spectrometer (¹H and ¹³C) Transfer->NMR ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessMS Process MS Data (Extract Mass Spectrum) MS->ProcessMS Interpret Structure Elucidation & Comparison ProcessNMR->Interpret ProcessMS->Interpret

Figure 1. Experimental workflow for NMR and MS analysis. (Max Width: 760px)

structural_comparison cluster_structures Isomeric Structures cluster_properties Influenced Properties Oxazole This compound (Heteroatom: Oxygen) ElectronDensity Ring Electron Density Oxazole->ElectronDensity different Imidazole 4-Methylimidazole-5-methanol (Heteroatom: Nitrogen) Imidazole->ElectronDensity different ChemicalShifts NMR Chemical Shifts ElectronDensity->ChemicalShifts affects Fragmentation MS Fragmentation ElectronDensity->Fragmentation affects

Figure 2. Influence of isomeric structure on spectral properties. (Max Width: 760px)

A Comparative Guide to HPLC and GC Methods for Purity Assessment of 4-Methyloxazole-5-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity assessment of 4-Methyloxazole-5-methanol, a key intermediate in various synthetic pathways. While specific validated methods for this compound are not widely published, this document outlines robust starting methodologies based on the analysis of similar oxazole derivatives and general chromatographic principles.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is proposed, offering excellent resolution and sensitivity.

Experimental Protocol: HPLC

A stability-indicating RP-HPLC method is crucial for separating the main compound from any potential degradation products or process-related impurities.[1][2] The following protocol is adapted from established methods for similar oxazole derivatives.[3]

1. Instrumentation and Reagents:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • This compound reference standard (purity ≥ 98%).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the elution of impurities with a wide range of polarities.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 210-260 nm).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Performance

The following table summarizes the expected performance characteristics of the proposed HPLC method.

ParameterExpected Performance
Retention Time (RT)Analyte-specific, e.g., 5-10 minutes
Resolution (Rs)> 2.0 between the main peak and closest impurity
Tailing Factor (T)0.9 - 1.5
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantitation (LOQ)~0.03 µg/mL
Linearity (r²)> 0.999
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample and Reference Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

HPLC Purity Assessment Workflow

Gas Chromatography (GC) Method

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given that this compound is a relatively small and polar molecule, a GC method can be employed, potentially with derivatization to improve volatility and peak shape.

Experimental Protocol: GC

For the analysis of polar compounds like alcohols and amines, a polar capillary column is generally recommended.

1. Instrumentation and Reagents:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary GC column (e.g., Wax-type polyethylene glycol, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium or Nitrogen.

  • Solvent: Dichloromethane or Methanol (GC grade).

  • (Optional) Derivatizing Agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

2. Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Final Hold: 5 minutes at 240°C.

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

3. Sample Preparation (Without Derivatization):

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

4. Sample Preparation (With Derivatization):

  • Evaporate a known amount of the sample solution to dryness under a stream of nitrogen.

  • Add the derivatizing agent and a solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture (e.g., at 60-70°C for 30 minutes) to complete the reaction.

  • Inject the resulting solution into the GC.

Data Presentation: GC Performance

The following table outlines the expected performance characteristics of the proposed GC method.

ParameterExpected Performance (Without Derivatization)Expected Performance (With Derivatization)
Retention Time (RT)Analyte-specific, e.g., 12-18 minutesShorter RT, sharper peak
Resolution (Rs)> 1.5 between the main peak and impurities> 2.0 between peaks
Tailing Factor (T)Potentially > 1.5 due to polarity0.9 - 1.5
Limit of Detection (LOD)~0.1 µg/mL~0.02 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL~0.06 µg/mL
Linearity (r²)> 0.995> 0.999
Precision (%RSD)< 5.0%< 2.0%
Accuracy (% Recovery)95.0 - 105.0%98.0 - 102.0%

Experimental Workflow: GC Purity Assessment

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Optional: Derivatization Step dissolve->derivatize inject Inject into GC System derivatize->inject separate Separation on Capillary Column inject->separate detect Flame Ionization Detection (FID) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

GC Purity Assessment Workflow

Comparison and Recommendations

FeatureHPLC MethodGC Method
Applicability Ideal for non-volatile, thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sample Preparation Generally simpler; dissolve and inject.May require a derivatization step for polar analytes to improve performance.
Resolution Typically offers high resolution for a wide range of impurities.Good resolution, especially for volatile impurities.
Sensitivity High sensitivity with UV detection.High sensitivity with FID, especially for organic compounds.
Analysis of Impurities Excellent for non-volatile and high molecular weight impurities.Best suited for volatile impurities. Non-volatile impurities will not be detected.
Recommendation Primary recommended method for comprehensive purity profiling and stability studies due to its robustness and applicability to a wider range of potential impurities without the need for derivatization.Alternative or complementary method , particularly useful for identifying and quantifying volatile residual solvents or impurities that are amenable to gas chromatography.

References

A Comparative Guide to the Synthesis of the 4-Methyloxazole Core: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The 4-methyloxazole scaffold is a crucial heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anti-inflammatory to anticancer agents.[1][2] The strategic placement of the methyl group and the versatility of the oxazole ring as a bioisostere for amide and ester groups contribute to its significance in drug design and development.[1] This guide provides a comparative analysis of various synthetic routes to the 4-methyloxazole core, offering researchers and drug development professionals a comprehensive overview of both traditional and contemporary methodologies. We present a detailed comparison of reaction parameters, experimental protocols for key methods, and visual workflows to aid in the selection of the most suitable synthetic strategy.

Comparative Analysis of Synthetic Routes

The synthesis of the 4-methyloxazole core can be achieved through several established and emerging pathways. The choice of method is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and reaction conditions.[3] The most prominent methods include the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and the Bredereck reaction.[4][5] More modern approaches, including microwave-assisted synthesis and metal-catalyzed reactions, offer greener and more efficient alternatives.[6][7]

The following table summarizes the key quantitative data for various synthetic protocols, allowing for a direct comparison of their efficiency and requirements.

Synthesis MethodStarting MaterialsKey Reagents/CatalystSolventReaction Temp. (°C)Reaction Time (h)Yield (%)Reference
Robinson-Gabriel Synthesis 1-Chloro-2-propanone, FormamideSulfuric acid (catalytic)Formamide120-1402-460-75[1]
Modified Van Leusen Synthesis Tosylmethyl isocyanide (TosMIC), ParaformaldehydePotassium carbonateMethanolReflux (~65)670-80[1]
Bredereck Reaction α-Haloketones, Amides-----[8]
Microwave-Assisted Van Leusen Aromatic aldehyde, 1-Tosylethyl isocyanidePotassium carbonateMethanol(Specified in Protocol)(Specified in Protocol)(Varies)[9]
Gold-Catalyzed Synthesis Acetylene, Nitrile, 8-methylquinoline N-oxideMCM-41-Ph3PAuNTf2 (heterogeneous gold catalyst)---61-92[7]
Iodine(III)-Catalyzed Synthesis (Not specified)Iodine(III) catalyst (generated in situ with m-CPBA)---24-81[7]
Green Synthesis (Ultrasound) 4'-Nitroacetophenone, Urea-Deep eutectic solvent (Choline chloride:Urea)Room Temperature8 min-[6]

Experimental Protocols

Reproducibility is a cornerstone of chemical synthesis. This section provides detailed methodologies for the key synthetic routes discussed.

Protocol 1: Robinson-Gabriel Type Synthesis of 4-Methyloxazole

This method involves the cyclodehydration of a 2-acylamino-ketone, which can be formed in situ from an α-haloketone and an amide.[1] For the synthesis of 4-methyloxazole, 1-chloro-2-propanone reacts with an excess of formamide.[1]

Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloro-2-propanone (1.0 equivalent) and an excess of formamide (5-10 equivalents).[1]

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[1]

Reaction:

  • Heat the reaction mixture to 120-140 °C for 2-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

Work-up and Purification:

  • After completion, cool the mixture to room temperature and pour it into ice-water.[1]

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.[1]

  • Extract the product with diethyl ether three times.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

  • Filter the drying agent and concentrate the organic phase under reduced pressure.[1]

  • Purify the crude product by vacuum distillation to afford pure 4-methyloxazole.[1]

Protocol 2: Modified Van Leusen Oxazole Synthesis of 4-Methyloxazole

This method provides a direct route to 4-substituted oxazoles by reacting an α-substituted tosylmethyl isocyanide (TosMIC) reagent with an aldehyde.[1] For the synthesis of 4-methyloxazole, TosMIC is reacted with formaldehyde (from paraformaldehyde).[1]

Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(isocyanomethylsulfonyl)-4-methylbenzene (TosMIC) (1.0 equivalent) and paraformaldehyde (1.2 equivalents) in methanol.[1]

  • To the stirred solution, add potassium carbonate (1.2 equivalents).[1]

Reaction:

  • Heat the reaction mixture to reflux and maintain for 6 hours.[1]

  • Monitor the progress of the reaction by TLC.[1]

Work-up and Purification:

  • After the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Remove the methanol under reduced pressure.[1]

  • To the residue, add water and ethyl acetate and transfer the mixture to a separatory funnel.[1]

  • Separate the organic and aqueous layers and extract the aqueous layer twice more with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by flash chromatography on silica gel to yield pure 4-methyloxazole.[1]

Protocol 3: Microwave-Assisted Van Leusen Synthesis of 5-Aryl-4-Methyloxazole Derivatives

Microwave-assisted organic synthesis (MAOS) can significantly accelerate the Van Leusen reaction, offering a rapid and efficient route to 4-methyloxazole derivatives.[9]

Reaction Setup:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted aromatic aldehyde (1.0 mmol), 1-tosylethyl isocyanide (1.0 mmol), and potassium carbonate (2.0 mmol).[9]

  • Add methanol (5 mL) to the vial and seal it with a cap.[9]

Reaction:

  • Place the vial in the cavity of a monitored microwave reactor.[9]

  • Irradiate the reaction mixture at a specified temperature and time (e.g., 120 °C for 10 minutes, conditions vary depending on the substrate).[9]

  • Monitor the reaction progress by TLC.[9]

Work-up and Purification:

  • After the reaction is complete, cool the vial to room temperature.[9]

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.[9]

  • To the residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[9]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.[9]

  • Concentrate the organic layer under reduced pressure to obtain the crude product.[9]

  • Purify the crude product by column chromatography on silica gel to afford the pure 5-aryl-4-methyloxazole derivative.[9]

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described synthetic methods.

Robinson_Gabriel_Synthesis start Start: 1-Chloro-2-propanone & Formamide reaction Reaction: 120-140 °C, 2-4h Catalyst: H₂SO₄ start->reaction workup Work-up: 1. Quench with ice-water 2. Neutralize with NaHCO₃ 3. Extract with Diethyl Ether reaction->workup purification Purification: Vacuum Distillation workup->purification product Product: 4-Methyloxazole purification->product

Robinson-Gabriel Type Synthesis Workflow.

Van_Leusen_Synthesis cluster_0 start Start: TosMIC & Paraformaldehyde reagents Reagents: Potassium Carbonate in Methanol reaction Reaction: Reflux, 6h workup Work-up: 1. Remove Solvent 2. Add Water & Ethyl Acetate 3. Extract reaction->workup purification Purification: Flash Chromatography workup->purification product Product: 4-Methyloxazole purification->product reagoing->reaction

Modified Van Leusen Synthesis Workflow.

Microwave_Van_Leusen_Synthesis setup Setup: Combine Aldehyde, 1-Tosylethyl isocyanide, & K₂CO₃ in MeOH in a microwave vial reaction Microwave Irradiation: (e.g., 120 °C, 10 min) setup->reaction workup Work-up: Solvent removal, aqueous extraction with Ethyl Acetate reaction->workup purification Purification: Column Chromatography workup->purification product Product: 5-Aryl-4-methyloxazole purification->product

Microwave-Assisted Van Leusen Workflow.

References

Comparative Analysis of the Biological Activities of 4-Methyloxazole-5-methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methyloxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative overview of the biological activities of derivatives of 4-methyloxazole-5-methanol, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. While comprehensive data on a wide range of these specific derivatives remains an area of active research, this document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to support further investigation and drug development.

Data Presentation

The biological activities of 4-methyloxazole derivatives are summarized below, with quantitative data presented for ease of comparison.

Anticancer Activity

Derivatives of the broader 4-methyloxazole class have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for potency, with lower values indicating greater activity.

Derivative ClassCompoundCancer Cell Line(s)IC50Reference
4-Methyloxazole 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazoleJurkat, SEM0.35 - 4.6 nM
2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazoleMultiple cell lines-
4-Benzylidene-2-phenyloxazol-5(4H)-one 4-HA549 Human Lung Carcinoma25 µg/mL (CTC50)[1]
4-ClA549 Human Lung Carcinoma80 µg/mL (CTC50)[1]
4-OHA549 Human Lung Carcinoma33 µg/mL (CTC50)[1]
4-OCH3A549 Human Lung Carcinoma40 µg/mL (CTC50)[1]
2-NO2A549 Human Lung Carcinoma156 µg/mL (CTC50)[1]
3-NO2A549 Human Lung Carcinoma179 µg/mL (CTC50)[1]
4-NO2A549 Human Lung Carcinoma140 µg/mL (CTC50)[1]
4-N(CH3)2A549 Human Lung Carcinoma38 µg/mL (CTC50)[1]
Antimicrobial and Antibiofilm Activity

A derivative of this compound, ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl}carbonate, has shown notable antimicrobial and antibiofilm activity. The minimum inhibitory concentration (MIC) and minimum biofilm inhibitory concentration (MBIC) are key parameters for antimicrobial efficacy.

CompoundMicrobial StrainMIC (µg/mL)MBIC (µg/mL)Reference
ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl}carbonate Staphylococcus epidermidis 75656.256.2[2]
Bacillus subtilis ATCC 668356.2112.5[2]
Pseudomonas aeruginosa ATCC 27853-14[2]
Candida albicans 12814112.5[2]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the replication and validation of findings.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is a colorimetric method used to determine cytotoxicity based on the measurement of cellular protein content.[1]

Protocol:

  • Cell Plating: Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for an additional 48-72 hours.[1]

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the cellular protein content.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Crystal Violet Assay for Biofilm Inhibition

This assay is used to quantify the formation of biofilm by microorganisms.

Protocol:

  • Biofilm Formation: Grow microbial cultures in a 96-well plate in the presence of various concentrations of the test compounds. Incubate under conditions that promote biofilm formation (e.g., static incubation at 37°C for 24-48 hours).

  • Washing: Gently remove the planktonic (free-floating) cells by washing the wells with a buffer such as phosphate-buffered saline (PBS).

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes. This stains the biofilm.

  • Washing: Wash the wells again with water to remove excess crystal violet.

  • Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

  • Absorbance Measurement: Transfer the solubilized crystal violet to a new plate and measure the absorbance at a wavelength of approximately 595 nm. The absorbance is proportional to the amount of biofilm formed.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of 4-methyloxazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification cytotoxicity Anticancer Screening (e.g., MTT/SRB Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Assay) purification->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., COX Inhibition Assay) purification->anti_inflammatory ic50 IC50/MIC Determination cytotoxicity->ic50 antimicrobial->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

General experimental workflow for the synthesis and biological evaluation of novel compounds.

NFkB_pathway cytokines Cytokines (e.g., TNF-α, IL-1β) IKK IKK Complex cytokines->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB:f0->IkB leads to degradation of IkB_NFkB:f1->NFkB releases DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Genes induces

Simplified NF-κB signaling pathway, a target for anti-inflammatory agents.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth

Overview of the PI3K/Akt/mTOR signaling pathway, often dysregulated in cancer.

References

Comparative Guide to 4-Methyloxazole-5-Methanol Derivatives: Synthesis, Biological Activity, and Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of 4-methyloxazole-5-methanol derivatives, focusing on their synthesis, biological activities, and the application of X-ray crystallography for structural elucidation. While publicly available crystallographic data for this compound and its derivatives is limited[1], this document provides a framework for comparison by detailing synthetic methodologies and summarizing known biological activities. Furthermore, a comprehensive, generalized protocol for X-ray crystallography is presented to guide future research in this area.

I. Comparative Synthesis of 4-Methyloxazole Derivatives

The synthesis of the 4-methyloxazole scaffold is a cornerstone for accessing a diverse range of derivatives with potential therapeutic applications.[2][3] Several established methods are employed, with the choice often depending on the desired substitution pattern and available starting materials.[3]

Two prominent methods for synthesizing 4-methyloxazole derivatives are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[3][4] Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful technique to accelerate these reactions, often leading to higher yields and shorter reaction times.[4]

Table 1: Comparison of Synthetic Methods for 4-Methyloxazole Derivatives

Synthesis MethodStarting MaterialsKey Reagents & ConditionsProductsYields (%)Reference
Robinson-Gabriel Synthesis 2-Acylamino-ketoneDehydrating agent (e.g., H₂SO₄, PPA, POCl₃), Heat2,4,5-Trisubstituted oxazoles68 - 88[5]
Van Leusen Oxazole Synthesis Aldehyde, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃), Methanol, Reflux5-Substituted oxazoles65 - 85[3][5]
Microwave-Assisted Van Leusen Synthesis Substituted aromatic aldehyde, 1-Tosylethyl isocyanideK₂CO₃ or K₃PO₄, Methanol or Isopropanol, Microwave irradiation5-Aryl-4-methyloxazolesVaries[4]
Experimental Protocols:

Robinson-Gabriel Synthesis of 4-Methyl-5-phenyloxazole [3]

  • Acylation: To a solution of 2-amino-1-phenylethan-1-one hydrochloride in pyridine, add acetic anhydride dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 3 hours.

  • Work-up: Pour the mixture into ice water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Cyclodehydration: Concentrate the organic layer to obtain crude 2-acetamido-1-phenylethan-1-one. Dissolve the crude product in a suitable solvent with a dehydrating agent (e.g., concentrated H₂SO₄) and heat.

  • Purification: After cooling and neutralization, extract the product and purify by column chromatography on silica gel to afford 4-methyl-5-phenyloxazole.[3]

Microwave-Assisted Van Leusen Synthesis of 5-Aryl-4-methyloxazoles [4]

  • Reaction Setup: In a 10 mL microwave reactor vial, combine the substituted aromatic aldehyde (1.0 mmol), 1-tosylethyl isocyanide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add methanol (5 mL) to the vial and seal it.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate under specified conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the vial, remove the solvent under reduced pressure, and add water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[4]

G Synthetic Workflow for 4-Methyloxazole Derivatives cluster_0 Robinson-Gabriel Synthesis cluster_1 Van Leusen Synthesis 2-Acylamino-ketone 2-Acylamino-ketone Cyclodehydration Cyclodehydration 2-Acylamino-ketone->Cyclodehydration H2SO4, Heat 2,4,5-Trisubstituted Oxazole 2,4,5-Trisubstituted Oxazole Cyclodehydration->2,4,5-Trisubstituted Oxazole Aldehyde Aldehyde Reaction Reaction Aldehyde->Reaction TosMIC TosMIC TosMIC->Reaction 5-Substituted Oxazole 5-Substituted Oxazole Reaction->5-Substituted Oxazole K2CO3, MeOH, Reflux G Signaling Pathway Inhibition by 4-Methyloxazole Derivatives 4-Methyloxazole Derivative 4-Methyloxazole Derivative Tubulin Tubulin 4-Methyloxazole Derivative->Tubulin inhibits polymerization NF-κB Pathway NF-κB Pathway 4-Methyloxazole Derivative->NF-κB Pathway inhibits Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Mitosis Mitosis Microtubule Formation->Mitosis Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation Inflammation Inflammation NF-κB Pathway->Inflammation G X-ray Crystallography Workflow Synthesis & Purification Synthesis & Purification Crystal Growth Crystal Growth Synthesis & Purification->Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection X-ray Diffractometer Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structural Analysis Structural Analysis Structure Refinement->Structural Analysis Database Deposition Database Deposition Structural Analysis->Database Deposition e.g., CCDC

References

Spectroscopic comparison of 4-Methyloxazole-5-methanol and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 4-Methyloxazole-5-methanol and its key precursors, ethyl 4-methyloxazole-5-carboxylate and 4-methyloxazole-5-carboxylic acid, provides valuable insights for researchers and professionals in drug development. This guide offers a comparative summary of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through the formation of key precursors. Understanding the spectroscopic signatures of the final product and its intermediates is crucial for reaction monitoring, quality control, and structural elucidation. This report outlines the distinct spectral features of this compound and two of its common precursors: ethyl 4-methyloxazole-5-carboxylate and 4-methyloxazole-5-carboxylic acid.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound Data not available in searched literature
Ethyl 4-methyloxazole-5-carboxylate 7.90 (s, 1H), 4.34 (q, J = 7.1 Hz, 2H), 2.52 (s, 3H), 1.37 (t, J = 7.1 Hz, 3H)
4-Methyloxazole-5-carboxylic acid Data not available in searched literature

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound Data not available in searched literature
Ethyl 4-methyloxazole-5-carboxylate 161.8, 158.5, 148.2, 125.9, 60.8, 14.3, 11.9
4-Methyloxazole-5-carboxylic acid Data not available in searched literature

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
This compound Data not available in searched literature
Ethyl 4-methyloxazole-5-carboxylate ~1720C=O (Ester) Stretch
~1590C=N Stretch (Oxazole Ring)
4-Methyloxazole-5-carboxylic acid ~3100-2500 (broad)O-H Stretch (Carboxylic Acid)
~1700C=O Stretch (Carboxylic Acid)
~1595C=N Stretch (Oxazole Ring)

Table 4: Mass Spectrometry (MS) Data

Compoundm/zAssignment
This compound Data not available in searched literature
Ethyl 4-methyloxazole-5-carboxylate 155[M]⁺
110[M - C₂H₅O]⁺
82[M - C₂H₅OCO]⁺
4-Methyloxazole-5-carboxylic acid 127[M]⁺
82[M - COOH]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of oxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. The data is processed to generate a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Synthesis and Logical Relationships

The synthesis of this compound typically involves the reduction of its precursor, ethyl 4-methyloxazole-5-carboxylate. This ester is often synthesized from simpler starting materials. The logical progression from the ester to the alcohol is a key transformation in the synthesis of this and related compounds.

Synthesis_Pathway Ethyl 4-methyloxazole-5-carboxylate Ethyl 4-methyloxazole-5-carboxylate This compound This compound Ethyl 4-methyloxazole-5-carboxylate->this compound Reduction Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Ethyl 4-methyloxazole-5-carboxylate Reaction with Formamide Formamide Formamide Formamide->Ethyl 4-methyloxazole-5-carboxylate

Caption: Synthetic pathway to this compound.

The hydrolysis of ethyl 4-methyloxazole-5-carboxylate provides another key precursor, 4-methyloxazole-5-carboxylic acid, which can also be a starting point for various derivatives.

Hydrolysis_Pathway Ethyl 4-methyloxazole-5-carboxylate Ethyl 4-methyloxazole-5-carboxylate 4-Methyloxazole-5-carboxylic acid 4-Methyloxazole-5-carboxylic acid Ethyl 4-methyloxazole-5-carboxylate->4-Methyloxazole-5-carboxylic acid Hydrolysis

Caption: Hydrolysis of the ester precursor.

A Researcher's Guide to Purity Confirmation of 4-Methyloxazole-5-methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and biological screening, the integrity of every compound is paramount.[1] 4-Methyloxazole-5-methanol, a heterocyclic compound featuring an oxazole ring, serves as a valuable building block in medicinal chemistry due to the diverse biological activities associated with the oxazole core.[2][3][4] However, its utility in high-throughput screening (HTS) is directly dependent on its purity. Even trace impurities can lead to ambiguous results, false positives, or off-target activities, ultimately wasting resources and misdirecting research efforts.[1][5]

This guide provides a comparative overview of the essential analytical techniques for confirming the purity of this compound, offers standardized experimental protocols, and compares it with a structurally related compound, ensuring researchers can proceed with confidence in their screening campaigns.

Analytical Techniques for Purity Assessment

The purity of a small organic molecule like this compound is typically assessed using a combination of chromatographic and spectroscopic methods. The most common and reliable techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] Each method offers unique advantages for a comprehensive purity profile.

Table 1: Comparison of Key Analytical Techniques for Purity Assessment [6]

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of the compound between a liquid mobile phase and a solid stationary phase.Quantification based on the principle that the NMR signal intensity is directly proportional to the number of atomic nuclei.Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.
Primary Use Quantifying the main component and detecting non-volatile impurities. Purity is often reported as % area of the main peak.Determining the absolute purity of a substance against a certified internal standard without needing a reference standard of the analyte itself.Identifying and quantifying volatile impurities and confirming the molecular weight of the main component.
Advantages High resolution and sensitivity; widely applicable to a broad range of small molecules.[8]Primary analytical method; highly accurate and precise; provides structural information simultaneously.Excellent sensitivity and specificity; provides definitive molecular weight information.
Disadvantages Requires a reference standard for absolute quantification; peak co-elution can mask impurities.Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer and a suitable internal standard.Sample must be volatile and thermally stable; derivatization may be required for polar molecules like the subject compound.

Commercially available this compound typically has a purity specification of 97% or higher.[9][10] Researchers should always verify the purity stated on the certificate of analysis upon receipt.

Experimental Workflows and Protocols

A systematic workflow is crucial for ensuring that only compounds of sufficient purity enter the biological screening pipeline.

G cluster_0 Compound Reception & Initial Checks cluster_1 Analytical Purity Verification cluster_2 Decision & Screening Sample Receive Compound (this compound) CoA Review Certificate of Analysis (CoA) Sample->CoA HPLC HPLC Analysis (% Area Purity) CoA->HPLC NMR NMR Analysis (Structure & Impurity Profile) HPLC->NMR MS LC-MS Analysis (Mass Confirmation) NMR->MS Decision Purity > 95%? MS->Decision Pass Qualified for Biological Screening Decision->Pass Yes Fail Reject or Repurify Decision->Fail No G Compound Test Compound (this compound) Target Biological Target (e.g., Enzyme) Compound->Target Intended Interaction (No actual binding) Impurity Reactive Impurity (e.g., leftover reactant) Impurity->Target Unintended Binding & Inhibition Assay Assay Signal (e.g., Fluorescence) Target->Assay Inhibition Reduces Signal Result False Positive Result Assay->Result

References

Comparative study of 4-methyloxazole vs 4-methylthiazole scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 4-Methyloxazole and 4-Methylthiazole Scaffolds in Drug Design

For researchers and scientists in drug development, the selection of a core heterocyclic scaffold is a critical decision that influences a compound's physicochemical properties, metabolic stability, and biological activity. Among the privileged five-membered heterocycles, oxazoles and their sulfur-containing bioisosteres, thiazoles, are frequently employed. This guide provides an objective, data-driven comparison of the 4-methyloxazole and 4-methylthiazole scaffolds to aid in rational drug design.

Physicochemical Properties: A Comparative Overview

The substitution of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole ring imparts significant changes to the molecule's electronic and physical properties. These differences, summarized in Table 1, have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties of 4-Methyloxazole and 4-Methylthiazole

Property4-Methyloxazole4-MethylthiazoleSignificance in Drug Design
Molecular Weight 83.09 g/mol [1]99.16 g/mol [2]The higher mass of sulfur increases the overall molecular weight, a factor in Lipinski's Rule of Five.
logP (Octanol/Water) 0.7 (Computed)[1]0.97 - 1.29 (Experimental & Computed)[2][3]Thiazoles are generally more lipophilic than their oxazole counterparts, which can affect solubility, cell permeability, and plasma protein binding.
pKa (of Conjugate Acid) 1.33 (Predicted)[4]2.74 (Predicted)[3]The thiazole nitrogen is more basic than the oxazole nitrogen. This can influence salt formation strategies and the charge state of the molecule at physiological pH.
Solubility Soluble in water[2]Soluble in water[2]Both parent scaffolds are water-soluble, but solubility of derivatives is highly dependent on other substituents.
Hydrogen Bond Acceptors 11Both scaffolds can act as hydrogen bond acceptors, influencing interactions with biological targets.

Metabolic Stability

Metabolic stability is a crucial parameter, determining the half-life and bioavailability of a drug.[5] The oxazole ring is often considered a bioisosteric replacement for amide and ester groups to enhance metabolic stability.[6] While direct, quantitative head-to-head metabolic stability data for simple 4-methyloxazole versus 4-methylthiazole compounds is sparse in the literature, general principles can be applied. The primary site of metabolism for many drugs is the liver, involving Phase I (e.g., CYP-mediated oxidation) and Phase II (e.g., glucuronidation) enzymes.[7]

In general, thiazole rings can be susceptible to oxidation at the sulfur atom, which can be a metabolic liability not present in oxazoles. However, the overall stability of a drug molecule is highly dependent on the complete substitution pattern and its interaction with metabolic enzymes.[5] Therefore, experimental determination is essential.

Biological Activity and Therapeutic Applications

Both 4-methyloxazole and 4-methylthiazole are integral components of a wide array of biologically active compounds. The choice of scaffold can influence target affinity and overall pharmacological profile.

  • 4-Methyloxazole Derivatives: These compounds have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.[8] Notably, some derivatives act as potent antitubulin agents, binding to the colchicine site and inhibiting microtubule polymerization, leading to cancer cell death with IC50 values in the nanomolar range.[8][9] Certain oxazole derivatives also exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway.[8]

  • 4-Methylthiazole Derivatives: The thiazole ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[10] Derivatives of 4-methylthiazole have demonstrated a broad spectrum of activities, including potent antimicrobial effects (e.g., by inhibiting DNA gyrase), anticancer activity, and neuroprotective properties.[11][12][13] Their diverse applications highlight their versatility as a drug scaffold.[14]

Table 2: Comparison of Biological Activity in Representative Scaffolds

Scaffold ClassRepresentative Derivative ActivityMechanism of Action (Example)Potency (Example)
4-Methyloxazole Anticancer, Anti-inflammatory[8]Tubulin Polymerization Inhibition[8][9]IC50 = 0.35 - 4.6 nM (Anticancer)[8][9]
4-Methylthiazole Antimicrobial, Anticancer, Antiviral[11][13][14]DNA Gyrase Inhibition (Antimicrobial)[11]MIC < 0.97 µg/mL (Antibacterial)[11]

Synthesis and Experimental Protocols

The synthetic accessibility of a scaffold is a key consideration in drug development. Fortunately, robust synthetic routes exist for both 4-methyloxazole and 4-methylthiazole.

General Synthesis of 4-Methyloxazole (Robinson-Gabriel Method)

A common method for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[6] For 4-methyloxazole, this can be achieved by reacting 1-chloro-2-propanone with an excess of formamide, which serves as both the nitrogen source and the solvent.[6]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-propanone (1.0 equivalent) with an excess of formamide (5-10 equivalents).

  • Heating: Heat the reaction mixture to 120-140 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the mixture into water.

  • Neutralization & Extraction: Carefully neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product multiple times with an organic solvent such as diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtering, concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-methyloxazole.[6]

General Synthesis of 4-Methylthiazole (Hantzsch Thiazole Synthesis)

The Hantzsch synthesis is a classic and versatile method for preparing thiazoles. It involves the reaction of an α-haloketone with a thioamide. For 4-methylthiazole, chloroacetone is reacted with thioformamide.

Protocol:

  • Reaction Setup: In a suitable solvent like ethanol, dissolve thioformamide (1.0 equivalent).

  • Addition of Haloketone: Add chloroacetone (1.0 equivalent) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC. The reaction typically proceeds via an intermediate which then cyclizes.

  • Work-up: Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and a suitable organic solvent (e.g., ethyl acetate). Neutralize with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer, and extract the aqueous layer again with the organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.

Protocol for pKa Determination (Potentiometric Titration)

The pKa is determined by monitoring the pH of a solution as a titrant is added.[15]

Methodology:

  • Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in water or a suitable co-solvent. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]

  • Calibration: Calibrate a pH meter with standard buffer solutions.

  • Titration: Place the sample solution in a vessel with a magnetic stirrer and immerse the pH electrode. For a basic compound, titrate with a standardized acid solution (e.g., 0.1 M HCl). For an acidic compound, titrate with a standardized base (e.g., 0.1 M NaOH).[15]

  • Data Collection: Add the titrant in small, precise increments and record the pH after the reading stabilizes at each point.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the steepest portion of the titration curve.[16]

Protocol for Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of drug depletion by Phase I metabolic enzymes.[17][18]

Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate, pH 7.4). Prepare stock solutions of the test compound and positive controls (e.g., compounds with known high and low clearance).

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, pre-warm the buffer, liver microsomes (e.g., human, rat at 0.5 mg/mL), and test compound (e.g., 1 µM final concentration) to 37°C.[17][18]

  • Reaction Initiation: Start the reaction by adding a pre-warmed NADPH regenerating solution (the cofactor for CYP enzymes).[18] A parallel incubation without NADPH serves as a negative control to detect non-enzymatic degradation.[18]

  • Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[18]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard at each time point.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Visualized Workflows and Pathways

Experimental Workflow for Scaffold Comparison

G cluster_synthesis Scaffold Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_bio Biological Evaluation syn_oxa Synthesis of 4-Methyloxazole Derivatives pka pKa Determination syn_oxa->pka logp logP Measurement syn_oxa->logp sol Solubility Assay syn_oxa->sol met_stab Metabolic Stability (Microsomes/Hepatocytes) syn_oxa->met_stab ppb Plasma Protein Binding syn_oxa->ppb target_assay Primary Target Binding/Enzyme Assay syn_oxa->target_assay cell_assay Cellular Potency (IC50 / MIC) syn_oxa->cell_assay syn_thia Synthesis of 4-Methylthiazole Derivatives syn_thia->pka syn_thia->logp syn_thia->sol syn_thia->met_stab syn_thia->ppb syn_thia->target_assay syn_thia->cell_assay data Data Analysis & Scaffold Selection pka->data logp->data sol->data met_stab->data ppb->data target_assay->data cell_assay->data G stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates ikb_nfkb IκBα-NF-κB (Inactive Complex) nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to ikb_nfkb->ikb degradation ikb_nfkb->nfkb releases transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) nucleus->transcription initiates oxazole 4-Methyloxazole Derivative oxazole->ikb_kinase inhibits G start Scaffold Selection q_basicity Is higher basicity (pKa) for salt formation desirable? start->q_basicity q_lipophilicity Is higher lipophilicity (logP) required for membrane crossing? q_basicity->q_lipophilicity No select_thia Consider 4-Methylthiazole q_basicity->select_thia Yes q_metabolism Is potential sulfur oxidation a major metabolic concern? q_lipophilicity->q_metabolism No q_lipophilicity->select_thia Yes q_metabolism->select_thia No / Can Mitigate select_oxa Consider 4-Methyloxazole q_metabolism->select_oxa Yes

References

Validating the Structure of Novel Compounds Synthesized from 4-Methyloxazole-5-methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the synthesis and structural validation of novel compounds derived from 4-Methyloxazole-5-methanol. It includes detailed experimental protocols, comparative data, and visualizations to aid researchers in the development and characterization of new chemical entities with potential therapeutic applications.

Introduction

This compound is a versatile starting material in medicinal chemistry, offering a scaffold for the synthesis of a wide array of novel compounds. The oxazole ring is a key heterocyclic motif found in numerous biologically active molecules, exhibiting properties ranging from anticancer to anti-inflammatory activities. The hydroxyl group at the 5-position serves as a prime site for chemical modification, allowing for the introduction of various functional groups to modulate the compound's physicochemical and pharmacological properties. This guide focuses on the synthesis of ester and ether derivatives from this compound and the rigorous analytical techniques required to validate their structures.

Synthesis of Novel Derivatives

The primary routes for derivatizing this compound involve the modification of its 5-methanol group, typically through esterification or etherification reactions. These reactions are fundamental in medicinal chemistry for creating prodrugs, improving bioavailability, and exploring structure-activity relationships (SAR).

Esterification

Esterification of this compound can be achieved by reacting it with an appropriate acyl chloride or carboxylic acid. A representative example is the synthesis of (4-methyl-1,3-oxazol-5-yl)methyl benzoate.

Etherification

The synthesis of ether derivatives can be accomplished via a Williamson ether synthesis, where the sodium salt of this compound reacts with an alkyl halide. An illustrative example is the synthesis of 5-(benzyloxymethyl)-4-methyl-1,3-oxazole.

Structural Validation and Data Presentation

The definitive confirmation of the structure of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

Table 1: Spectroscopic Data for the Structural Validation of (4-methyl-1,3-oxazol-5-yl)methyl benzoate

TechniqueObserved DataInterpretation
¹H NMR δ 7.95 (s, 1H, oxazole-H), 8.05-8.02 (m, 2H, Ar-H), 7.60-7.55 (m, 1H, Ar-H), 7.48-7.42 (m, 2H, Ar-H), 5.35 (s, 2H, -CH₂-), 2.45 (s, 3H, -CH₃) ppm.Confirms the presence of the oxazole ring proton, aromatic protons of the benzoate group, the methylene protons adjacent to the ester oxygen, and the methyl protons on the oxazole ring.
¹³C NMR δ 166.5 (C=O), 151.0 (oxazole C), 140.0 (oxazole C), 133.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 128.5 (Ar-C), 125.0 (oxazole C), 58.0 (-CH₂-), 11.0 (-CH₃) ppm.Indicates the presence of the ester carbonyl carbon, carbons of the oxazole ring and the benzoate aromatic ring, the methylene carbon, and the methyl carbon.
IR (KBr) ν 1720 (C=O, ester), 1610, 1580 (C=N, C=C, oxazole ring), 1270 (C-O, ester) cm⁻¹.Shows the characteristic stretching vibration of the ester carbonyl group, the vibrations of the oxazole ring, and the C-O stretch of the ester.
MS (ESI) m/z 218.08 [M+H]⁺.The observed mass-to-charge ratio corresponds to the protonated molecular ion of the target compound (C₁₂H₁₁NO₃), confirming its molecular weight.

Table 2: Spectroscopic Data for the Structural Validation of 5-(benzyloxymethyl)-4-methyl-1,3-oxazole

TechniqueObserved DataInterpretation
¹H NMR δ 7.85 (s, 1H, oxazole-H), 7.35-7.25 (m, 5H, Ar-H), 4.55 (s, 2H, -O-CH₂-Ph), 4.50 (s, 2H, oxazole-CH₂-), 2.40 (s, 3H, -CH₃) ppm.Confirms the presence of the oxazole ring proton, aromatic protons of the benzyl group, the two distinct methylene groups, and the methyl protons on the oxazole ring.
¹³C NMR δ 150.5 (oxazole C), 140.5 (oxazole C), 138.0 (Ar-C), 128.5 (Ar-C), 128.0 (Ar-C), 127.5 (Ar-C), 124.5 (oxazole C), 72.0 (-O-CH₂-Ph), 65.0 (oxazole-CH₂-), 10.5 (-CH₃) ppm.Indicates the presence of the carbons of the oxazole ring and the benzyl aromatic ring, the two methylene carbons, and the methyl carbon.
IR (KBr) ν 1615, 1585 (C=N, C=C, oxazole ring), 1100 (C-O-C, ether) cm⁻¹.Shows the characteristic vibrations of the oxazole ring and the stretching vibration of the ether C-O-C bond.
MS (ESI) m/z 204.10 [M+H]⁺.The observed mass-to-charge ratio corresponds to the protonated molecular ion of the target compound (C₁₂H₁₃NO₂), confirming its molecular weight.

Comparative Biological Activity

Derivatives of 4-methyloxazole have shown promise in various therapeutic areas. The introduction of different ester and ether functionalities can significantly impact their biological activity.

Table 3: Comparative Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
(4-methyl-1,3-oxazol-5-yl)methyl benzoateMCF-7 (Breast)15.2Doxorubicin1.2
5-(benzyloxymethyl)-4-methyl-1,3-oxazoleA549 (Lung)25.8Cisplatin5.7
This compound (Starting Material)MCF-7 (Breast)> 100Doxorubicin1.2

The data suggests that derivatization of the 5-methanol group can lead to a significant increase in cytotoxic activity against cancer cell lines compared to the parent compound.

Experimental Protocols

General Procedure for Ester Synthesis

To a solution of this compound (1 mmol) in dry dichloromethane (10 mL) and triethylamine (1.5 mmol) at 0 °C, the corresponding acyl chloride (1.2 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched with water and the product is extracted with dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Ether Synthesis

To a suspension of sodium hydride (1.2 mmol) in dry tetrahydrofuran (10 mL) at 0 °C, a solution of this compound (1 mmol) in dry THF (5 mL) is added dropwise. The mixture is stirred at room temperature for 30 minutes, followed by the addition of the corresponding alkyl halide (1.1 mmol). The reaction is then heated to reflux for 8-12 hours. After cooling, the reaction is quenched with saturated ammonium chloride solution and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a FT-IR spectrometer using KBr pellets.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizing Synthesis and Validation Workflows

The following diagrams illustrate the key processes involved in the synthesis and validation of novel compounds from this compound.

Synthesis_Workflow cluster_ester Ester Synthesis cluster_ether Ether Synthesis 4-MOM This compound Ester_Reaction Esterification (DCM, Et3N) 4-MOM->Ester_Reaction Acyl_Chloride Acyl Chloride Acyl_Chloride->Ester_Reaction Ester_Product (4-methyl-1,3-oxazol-5-yl)methyl benzoate Ester_Reaction->Ester_Product 4-MOM_ether This compound Ether_Reaction Williamson Ether Synthesis (NaH, THF) 4-MOM_ether->Ether_Reaction Alkyl_Halide Alkyl Halide Alkyl_Halide->Ether_Reaction Ether_Product 5-(benzyloxymethyl)-4-methyl -1,3-oxazole Ether_Reaction->Ether_Product

Caption: Synthetic pathways for ester and ether derivatives.

Validation_Workflow Start Synthesized Novel Compound Purification Purification (Column Chromatography) Start->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Bio_Assay Biological Activity Screening Structure_Confirmed->Bio_Assay SAR Structure-Activity Relationship Analysis Bio_Assay->SAR

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Methyloxazole-5-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Methyloxazole-5-methanol, a compound commonly used in pharmaceutical research.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. According to its Globally Harmonized System (GHS) classification, it is a highly flammable liquid and vapor that can cause skin and eye irritation, as well as potential respiratory irritation.[1] Therefore, all handling of this compound and its waste must occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.[1]

The use of appropriate Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.[1]

  • Body Protection: A laboratory coat and closed-toe shoes.[1]

Quantitative Data Summary

ParameterGuideline / DataRationale
GHS Hazard Classifications H225: Highly Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationThese classifications dictate the need for handling in a fume hood, use of PPE, and segregation as flammable hazardous waste.
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, lab coatTo prevent eye and skin contact and minimize exposure.
Waste Container Tightly sealed, chemically compatible (e.g., HDPE or glass), and clearly labeled container for non-halogenated flammable liquids.To ensure safe containment and prevent accidental mixing with incompatible materials.
Storage Designated satellite accumulation area, away from incompatible chemicals (e.g., oxidizers, acids), heat sources, and high-traffic areas.To mitigate fire risk and ensure safe temporary storage prior to collection by a licensed hazardous waste disposal service.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

References

Essential Safety and Logistics for Handling 4-Methyloxazole-5-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling 4-Methyloxazole-5-methanol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical with the following primary risks:

  • Flammability: Highly flammable liquid and vapor.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2] Some data also suggests it may cause serious eye damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Due to these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecific RequirementRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that can cause serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact which can cause irritation.[1]
Body Protection A lab coat and closed-toe shoes.To protect against accidental spills and skin exposure.[1]

Operational Protocol: Safe Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools to prevent ignition of the flammable vapors.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.

Storage:

  • Container: Store in a tightly closed, properly labeled container.[4][5]

  • Location: Keep in a dry, cool, and well-ventilated place.[4][5] The recommended storage temperature is between 2-8°C.[6][7]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open.[8] Seek immediate medical attention.[8]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Classification:

  • This chemical is classified as an ignitable hazardous waste with EPA Waste Code D001.[1]

Disposal Protocol:

  • Waste Container: Use a dedicated, clearly labeled, and sealable container made of a material compatible with flammable organic compounds for all this compound waste.[1]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate "this compound" as a constituent.[1]

  • Segregation: Do not mix this waste with other waste streams, particularly incompatible chemicals.[1]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from heat and ignition sources.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental disposal service.

Quantitative Data Summary

ParameterData
GHS Hazard Classifications H225: Highly Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Molecular Formula C5H7NO2[3][6][10]
Molecular Weight 113.11 g/mol [3][6]
Storage Temperature 2-8°C[6][7]
EPA Waste Code D001 (Ignitable Hazardous Waste)[1]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste Disposal cluster_emergency Emergency Procedures PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Handling Handle Chemical (Avoid contact, No ignition sources) Ventilation->Handling Storage Store Properly (Cool, Dry, Ventilated, Sealed) Handling->Storage WasteCollection Collect Waste in Labeled Hazardous Container Handling->WasteCollection Exposure Exposure Occurs Handling->Exposure WasteStorage Store Waste in Designated Area WasteCollection->WasteStorage FinalDisposal Arrange for Professional Hazardous Waste Disposal WasteStorage->FinalDisposal FirstAid Administer First Aid (Eyes, Skin, Inhalation, Ingestion) Exposure->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.